molecular formula C7H10ClNO2 B1434105 1-Methyl-2-oxopiperidine-4-carbonyl chloride CAS No. 1858257-21-2

1-Methyl-2-oxopiperidine-4-carbonyl chloride

Cat. No.: B1434105
CAS No.: 1858257-21-2
M. Wt: 175.61 g/mol
InChI Key: KTLMEOQOSAKIER-UHFFFAOYSA-N
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Description

1-Methyl-2-oxopiperidine-4-carbonyl chloride is a useful research compound. Its molecular formula is C7H10ClNO2 and its molecular weight is 175.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Methyl-2-oxopiperidine-4-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-2-oxopiperidine-4-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-methyl-2-oxopiperidine-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClNO2/c1-9-3-2-5(7(8)11)4-6(9)10/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTLMEOQOSAKIER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1=O)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-Methyl-2-oxopiperidine-4-carbonyl chloride (CAS 1858257-21-2)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-Methyl-2-oxopiperidine-4-carbonyl chloride, a key building block in organic synthesis and drug discovery. As a bifunctional molecule incorporating a reactive acyl chloride and a lactam moiety, it offers a versatile platform for the synthesis of complex nitrogen-containing heterocycles. This document will delve into its physicochemical properties, synthesis, reactivity, and safe handling, providing a foundational resource for its application in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of 1-Methyl-2-oxopiperidine-4-carbonyl chloride is presented in the table below. It is important to note that while some data is available from commercial suppliers, a comprehensive experimental characterization is not widely published. Therefore, some properties are inferred from its precursor and general chemical principles.

PropertyValueSource/Comment
CAS Number 1858257-21-2
Molecular Formula C₇H₁₀ClNO₂
Molecular Weight 175.61 g/mol
Appearance Expected to be a solid or liquidInferred from similar acyl chlorides.
Melting Point Not available
Boiling Point Not available
Solubility Reacts with water and other protic solvents. Soluble in aprotic organic solvents (e.g., DCM, THF, Dioxane).Inferred from the reactivity of acyl chlorides.
Purity Typically available at ≥95%
Storage Store at 2-8°C under an inert atmosphere. Keep dry.

Synthesis

1-Methyl-2-oxopiperidine-4-carbonyl chloride is synthesized from its corresponding carboxylic acid, 1-Methyl-2-oxopiperidine-4-carboxylic acid (CAS 1000932-09-1). The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic chemistry, typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[1][2]

A general, plausible synthetic workflow is outlined below:

G cluster_0 Synthesis of 1-Methyl-2-oxopiperidine-4-carbonyl chloride A 1-Methyl-2-oxopiperidine-4-carboxylic acid D Reaction Mixture A->D B Chlorinating Agent (e.g., SOCl₂ or (COCl)₂) B->D C Aprotic Solvent (e.g., DCM, Toluene) C->D E 1-Methyl-2-oxopiperidine-4-carbonyl chloride D->E Work-up (e.g., removal of solvent and excess reagent) F Gaseous Byproducts (e.g., SO₂, HCl or CO, CO₂, HCl) D->F Evolution

Caption: Plausible synthetic workflow for 1-Methyl-2-oxopiperidine-4-carbonyl chloride.

Experimental Protocol (General Procedure)
  • Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a trap (to neutralize acidic gases), suspend or dissolve 1-Methyl-2-oxopiperidine-4-carboxylic acid (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., dichloromethane or toluene).

  • Addition of Chlorinating Agent: Slowly add the chlorinating agent (e.g., thionyl chloride, 1.2-2.0 eq) to the reaction mixture at room temperature. A catalytic amount of dimethylformamide (DMF) may be added if oxalyl chloride is used. The reaction is often exothermic.[2]

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by a suitable method (e.g., disappearance of the starting material by TLC, or cessation of gas evolution).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the excess solvent and chlorinating agent under reduced pressure. The crude 1-Methyl-2-oxopiperidine-4-carbonyl chloride can be used directly in the next step or purified by distillation or crystallization, if stable.

Reactivity and Stability

The reactivity of 1-Methyl-2-oxopiperidine-4-carbonyl chloride is dominated by the electrophilic nature of the acyl chloride functional group. It is a versatile intermediate for the introduction of the 1-methyl-2-oxopiperidin-4-yl moiety.

Nucleophilic Acyl Substitution

The primary mode of reaction is nucleophilic acyl substitution, where the chloride ion is displaced by a variety of nucleophiles.[3]

G cluster_0 Reactivity Profile A 1-Methyl-2-oxopiperidine-4-carbonyl chloride D Acyl-Substituted Product A->D B Nucleophile (Nu-H) e.g., Alcohols, Amines, Thiols B->D C Base (optional) e.g., Pyridine, Triethylamine C->D E Byproduct (e.g., HCl) D->E Formation

Caption: General reaction scheme for nucleophilic acyl substitution.

  • Reaction with Alcohols: Forms the corresponding esters.

  • Reaction with Amines: Yields amides. This is a common application in the synthesis of bioactive molecules.[2]

  • Reaction with Water: Hydrolyzes readily back to the parent carboxylic acid. This highlights the need for anhydrous reaction conditions.

  • Friedel-Crafts Acylation: Can be used to acylate aromatic rings in the presence of a Lewis acid catalyst.

Stability

1-Methyl-2-oxopiperidine-4-carbonyl chloride is expected to be sensitive to moisture and protic solvents.[2] It should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container at low temperatures (2-8°C) to minimize decomposition. Over time, it may slowly decompose, releasing HCl.

Spectroscopic Characterization (Predicted)

TechniqueExpected Features
¹H NMR Signals corresponding to the N-methyl group (singlet), and the protons on the piperidine ring (multiplets). The proton at the 4-position will be deshielded due to the adjacent carbonyl group.
¹³C NMR Resonances for the two carbonyl carbons (acyl chloride and lactam), the N-methyl carbon, and the carbons of the piperidine ring. The acyl chloride carbonyl carbon is expected to be highly deshielded.
IR Spectroscopy A strong absorption band for the acyl chloride carbonyl (C=O) stretching, typically in the range of 1770-1815 cm⁻¹. Another strong absorption for the lactam carbonyl (C=O) stretching, typically around 1650 cm⁻¹.[4]
Mass Spectrometry The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of chlorine and the carbonyl group.

Safety and Handling

As with all reactive chemical reagents, 1-Methyl-2-oxopiperidine-4-carbonyl chloride should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[5]

  • Hazards:

    • Corrosive: Acyl chlorides are corrosive and can cause severe burns to the skin and eyes.[5]

    • Lachrymator: It is likely a lachrymator, causing irritation to the eyes and respiratory tract.

    • Moisture Sensitive: Reacts with water to produce hydrochloric acid, which is corrosive and toxic.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with copious amounts of water and seek medical attention.[5]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes and seek urgent medical attention.[5]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Spill and Disposal:

    • Spill: Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Neutralize any residue with a suitable agent (e.g., sodium bicarbonate solution).

    • Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

1-Methyl-2-oxopiperidine-4-carbonyl chloride is a valuable and reactive building block for the synthesis of a diverse range of nitrogen-containing compounds. Its bifunctional nature allows for the introduction of a substituted piperidinone core, a common motif in many biologically active molecules. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in research and drug development. While detailed experimental data for this specific compound is limited, this guide provides a solid foundation based on the properties of its precursor and the well-established chemistry of acyl chlorides.

References

Sources

An In-depth Technical Guide to 1-Methyl-2-oxo-isonipecotoyl Chloride: Nomenclature, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2-oxo-isonipecotoyl chloride, more formally known as 1-methyl-2-oxopiperidine-4-carbonyl chloride , is a key heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its structural features, combining a lactam ring with a reactive acyl chloride moiety, make it a valuable intermediate for the synthesis of complex molecular architectures, particularly in the design of novel therapeutic agents. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis, reactivity, and applications, with a focus on providing practical insights for researchers in the field.

Nomenclature and Structural Elucidation

The nomenclature of this compound can be approached from two main perspectives, both of which accurately describe its structure.

Systematic IUPAC Name: The formal and preferred IUPAC name is 1-methyl-2-oxopiperidine-4-carbonyl chloride . This name systematically breaks down the structure:

  • piperidine : denotes the saturated six-membered nitrogen-containing ring.

  • -4-carbonyl chloride : indicates an acyl chloride group at the 4-position of the piperidine ring.

  • 2-oxo : specifies a ketone functional group at the 2-position, forming a lactam.

  • 1-methyl : signifies a methyl group attached to the nitrogen atom at position 1.

Common Name and Etymology: The synonym 1-Methyl-2-oxo-isonipecotoyl chloride is also encountered. This name is derived from its relationship to isonipecotic acid. "Isonipecotic acid" is a common name for piperidine-4-carboxylic acid[1][2][3]. Therefore, an "isonipecotoyl" group is the acyl moiety derived from isonipecotic acid. The prefixes "1-methyl" and "2-oxo" are then added to specify the modifications to the parent piperidine ring.

Chemical Structure

Figure 1: Chemical structure of 1-methyl-2-oxopiperidine-4-carbonyl chloride.

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of 1-methyl-2-oxopiperidine-4-carbonyl chloride is provided in the table below. These properties are essential for its handling, storage, and use in chemical synthesis.

PropertyValueSource(s)
CAS Number 1858257-21-2[4]
Molecular Formula C₇H₁₀ClNO₂[4]
Molecular Weight 175.61 g/mol [4]
Appearance Not explicitly stated, likely a solid
Purity Typically ≥95%
Storage Temperature 2-8°C
InChI 1S/C7H10ClNO2/c1-9-3-2-5(7(8)11)4-6(9)10/h5H,2-4H2,1H3
InChIKey KTLMEOQOSAKIER-UHFFFAOYSA-N
SMILES CN1CCC(C(Cl)=O)CC1=O[4]

Synthesis and Experimental Protocols

The primary route for the synthesis of 1-methyl-2-oxopiperidine-4-carbonyl chloride involves the conversion of its corresponding carboxylic acid, 1-methyl-2-oxopiperidine-4-carboxylic acid , using a suitable chlorinating agent.

Precursor: 1-Methyl-2-oxopiperidine-4-carboxylic Acid

The precursor carboxylic acid is a crucial starting material. Its properties are summarized below:

PropertyValueSource(s)
CAS Number 1000932-09-1[2]
Molecular Formula C₇H₁₁NO₃[2]
Molecular Weight 157.17 g/mol [1]
Appearance White to Yellow Solid[2]
Purity Typically ≥95%[2]
Storage Sealed in dry, room temperature[2]
General Synthesis of Acyl Chlorides

The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis. Common chlorinating agents for this purpose include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅). Thionyl chloride is often preferred due to the formation of gaseous byproducts (SO₂ and HCl), which simplifies purification. A patent describing the synthesis of a related compound utilizes thionyl chloride to react with 1-methylpiperidine-4-carboxylic acid, strongly suggesting its applicability in this context[5].

Conceptual Experimental Protocol

Reaction Scheme:

G reactant 1-methyl-2-oxopiperidine-4-carboxylic acid reagent + SOCl2 product 1-methyl-2-oxopiperidine-4-carbonyl chloride reagent->product byproducts + SO2(g) + HCl(g)

Figure 2: General reaction scheme for the synthesis of 1-methyl-2-oxopiperidine-4-carbonyl chloride.

Step-by-Step Methodology:

  • Drying of Glassware and Reagents: All glassware should be thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon). The solvent (e.g., dichloromethane or toluene) should be anhydrous.

  • Reaction Setup: To a stirred solution or suspension of 1-methyl-2-oxopiperidine-4-carboxylic acid in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere, add a slight excess (typically 1.1 to 1.5 equivalents) of thionyl chloride dropwise at 0°C. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by the cessation of gas evolution (SO₂ and HCl) and by techniques such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

  • Work-up and Isolation: After the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure. It is crucial to perform this step in a well-ventilated fume hood. The crude acyl chloride is often used directly in the next step without further purification due to its reactivity and moisture sensitivity. If purification is necessary, distillation or crystallization under anhydrous conditions may be attempted, though this can be challenging.

Reactivity and Applications in Drug Development

The high reactivity of the acyl chloride functional group makes 1-methyl-2-oxopiperidine-4-carbonyl chloride a versatile intermediate for introducing the 1-methyl-2-oxopiperidine-4-carboxamide moiety into a target molecule. This is typically achieved through nucleophilic acyl substitution reactions.

Common Reactions:

  • Amide Formation: Reaction with primary or secondary amines to form the corresponding amides. This is the most common application in drug synthesis.

  • Ester Formation: Reaction with alcohols to form esters.

  • Friedel-Crafts Acylation: Reaction with aromatic compounds in the presence of a Lewis acid catalyst to form ketones.

Role in Pharmaceutical Synthesis

The piperidine scaffold is a prevalent structural motif in a vast number of pharmaceuticals due to its ability to confer favorable pharmacokinetic properties such as improved solubility and bioavailability[6]. The lactam functionality in the 2-position and the methyl group on the nitrogen introduce specific conformational constraints and potential for hydrogen bonding interactions, which can be fine-tuned for optimal binding to biological targets.

A notable application of a closely related precursor is in the synthesis of 2,4,6-trifluoro-N-[6-(1-methyl-piperidine-4-carbonyl)-pyridin-2-yl]-benzamide , a 5-HT1F agonist investigated for the treatment of migraine[5]. In the patented synthesis, 1-methylpiperidine-4-carboxylic acid is reacted with thionyl chloride to form the acyl chloride in situ, which is then reacted with diethylamine to form an amide intermediate[5]. This highlights the utility of the acyl chloride derivative in constructing complex amide-containing drug candidates.

Safety and Handling

Acyl chlorides are reactive and corrosive compounds that require careful handling. While a specific Safety Data Sheet (SDS) for 1-methyl-2-oxopiperidine-4-carbonyl chloride is not publicly available in the searched results, general precautions for this class of compounds should be strictly followed. Safety information for a related compound, 1-Acetylpiperidine-4-carbonyl chloride, indicates that it is a corrosive substance that causes severe skin burns and eye damage[7].

General Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.

  • Moisture Sensitivity: Acyl chlorides react readily with water and moisture in the air to produce hydrochloric acid. All reactions and handling should be performed under anhydrous conditions and an inert atmosphere.

  • Incompatible Materials: Avoid contact with strong bases, alcohols, and amines (unless intended for reaction).

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture. A storage temperature of 2-8°C is recommended.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

1-Methyl-2-oxo-isonipecotoyl chloride is a valuable and reactive building block for the synthesis of novel compounds, particularly in the field of drug discovery. Its systematic nomenclature, 1-methyl-2-oxopiperidine-4-carbonyl chloride, clearly defines its structure. The synthesis from its corresponding carboxylic acid is a standard and accessible transformation for synthetic chemists. The reactivity of the acyl chloride group allows for its incorporation into a wide range of molecules, making it a key intermediate for the development of new therapeutics. As with all reactive chemical intermediates, proper handling and safety precautions are paramount. This guide provides a foundational understanding of this important compound to aid researchers in its effective and safe utilization in their synthetic endeavors.

References

  • Isonipecotic acid - Wikipedia. [URL: https://en.wikipedia.org/wiki/Isonipecotic_acid]
  • 1-Methyl-2-oxopiperidine-4-carboxylic acid | 1000932-09-1 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/bld/bdph9bcc9a13]
  • 4-Piperidinecarboxylic acid | C6H11NO2 | CID 3773 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3773]
  • 1-methyl-2-oxopiperidine-4-carbonyl chloride | 1858257-21-2 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aablocks/aabh9a21ed60]
  • 1858257-21-2|1-MEthyl-2-oxopiperidine-4-carbonyl chloride|BLD Pharm. [URL: https://www.bldpharm.com/products/1858257-21-2.html]
  • US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists - Google Patents. [URL: https://patents.google.
  • SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=AC437340050&productDescription=1-ACETYLPIPERIDINE-4-CARBONYL+CHLORIDE&vendorId=VN00032119&countryCode=US&language=en]
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6265]
  • 1-methyl-2-oxopiperidine-4-carboxylic acid (C7H11NO3) - PubChemLite. [URL: https://pubchemlite.org/compound/1-methyl-2-oxopiperidine-4-carboxylic_acid]

Sources

Technical Whitepaper: Physicochemical Profile and Synthetic Utility of 1-Methyl-2-oxopiperidine-4-carbonyl chloride

[1]

Executive Summary

1-Methyl-2-oxopiperidine-4-carbonyl chloride (CAS: 1858257-21-2) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical intermediates.[1] Characterized by a piperidine lactam core, this electrophilic acylating agent serves as a critical scaffold for introducing the 1-methyl-2-oxopiperidine moiety—a structural motif often employed to modulate solubility and metabolic stability in peptidomimetics and kinase inhibitors.[1]

This guide provides a definitive technical analysis of its physicochemical properties, synthetic pathways, and handling protocols, grounded in rigorous chemical principles.[2]

Physicochemical Identity

The molecule consists of a six-membered piperidine ring functionalized with a lactam (amide) at position 2, a methyl group at the nitrogen (position 1), and a highly reactive acyl chloride group at position 4.

Table 1: Core Chemical Data[1]
PropertySpecification
Chemical Name 1-Methyl-2-oxopiperidine-4-carbonyl chloride
CAS Registry Number 1858257-21-2
Molecular Formula C

H

ClNO

Molecular Weight 175.61 g/mol
MDL Number MFCD28400836
Physical State Solid or semi-solid (hygroscopic)
Solubility Soluble in DCM, THF, Chloroform; Reacts violently with water/alcohols
Storage Conditions 2–8°C, Inert Atmosphere (Argon/Nitrogen), Desiccated
Structural Analysis

The 2-oxopiperidine (valerolactam) core provides a constrained geometry compared to open-chain amides.[1] The 4-carbonyl chloride functionality is the primary reactive site, susceptible to nucleophilic attack by amines, alcohols, and thiols.[2] The N-methyl group eliminates the hydrogen bond donor capacity of the lactam nitrogen, increasing lipophilicity and blood-brain barrier (BBB) permeability potential in downstream derivatives.[1]

Synthetic Methodology

The synthesis of 1-Methyl-2-oxopiperidine-4-carbonyl chloride is typically achieved through the chlorination of its corresponding carboxylic acid precursor, 1-Methyl-2-oxopiperidine-4-carboxylic acid (CAS: 1000932-09-1).[1]

Mechanism of Action

The transformation utilizes Thionyl Chloride (SOCl


)Oxalyl Chloride ((COCl)

)
2


2
  • Critical Control Point: The lactam carbonyl at position 2 is less reactive than the carboxylic acid at position 4 due to resonance stabilization of the amide bond; however, harsh conditions must be avoided to prevent Vilsmeier-Haack type side reactions if DMF is used in excess.

Workflow Visualization

The following diagram illustrates the synthetic pathway and the subsequent coupling logic.

SynthesisPathPrecursor1-Methyl-2-oxopiperidine-4-carboxylic acid(C7H11NO3)ReagentReagent:SOCl2 or (COCl)2Cat. DMFPrecursor->ReagentActivationIntermediateTransition State:Acyl ChlorosulfiteReagent->IntermediateNucleophilicSubstitutionProduct1-Methyl-2-oxopiperidine-4-carbonyl chloride(C7H10ClNO2)Intermediate->ProductEliminationByproductsByproducts:SO2 (g) + HCl (g)Intermediate->Byproducts

Figure 1: Synthetic pathway from carboxylic acid precursor to the acid chloride target.[1]

Detailed Experimental Protocols

These protocols are designed for self-validation.[1] The evolution of gas (SO

2
Protocol A: Synthesis from Carboxylic Acid

Objective: Convert 1.0 g of 1-Methyl-2-oxopiperidine-4-carboxylic acid to the acid chloride.

  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser topped with a CaCl

    
     drying tube or N
    
    
    inlet.
  • Solvation: Charge the RBF with 1-Methyl-2-oxopiperidine-4-carboxylic acid (1.0 eq) . Add anhydrous Dichloromethane (DCM) (10 mL/g).

  • Activation: Add Oxalyl Chloride (1.2 eq) dropwise at 0°C.

  • Catalysis: Add 1–2 drops of anhydrous DMF . Note: Vigorous bubbling will occur immediately.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–3 hours.

    • Validation: The reaction is complete when gas evolution ceases and the solid precursor (if insoluble) dissolves completely.[2]

  • Workup: Concentrate the solution in vacuo to remove solvent and excess oxalyl chloride.

    • Caution: Do not use water.[1][2] The product is moisture-sensitive.[1]

  • Result: The residue is the crude acid chloride, typically used immediately in the next step without purification.[2]

Protocol B: Amide Coupling (General Application)

Objective: Couple the generated acid chloride with a primary amine (R-NH

1
  • Preparation: Dissolve the crude acid chloride (from Protocol A) in anhydrous DCM or THF.

  • Base Addition: Add Triethylamine (TEA) or DIPEA (3.0 eq) . The base acts as an HCl scavenger.[1][2]

  • Coupling: Add the target Amine (1.0 eq) dropwise at 0°C.

  • Monitoring: Monitor by TLC or LC-MS (quenching a small aliquot with methanol to detect the methyl ester).[1]

    • Success Criteria: Disappearance of the methyl ester peak (m/z ~ 171) and appearance of the amide mass.[2]

Applications in Drug Development[2][5]

The 1-methyl-2-oxopiperidine-4-carbonyl motif acts as a polar, non-aromatic spacer .[1] In drug design, replacing a phenyl ring with this saturated lactam can:

  • Reduce Planarity: Increasing the fraction of sp

    
     carbons (Fsp
    
    
    ), which correlates with improved clinical success.[2]
  • Improve Solubility: The lactam oxygen accepts hydrogen bonds, enhancing aqueous solubility compared to carbocyclic analogs.[2]

Signal Pathway & Logic Flow

The following diagram details the decision logic for using this scaffold in Lead Optimization.

DrugDesignTargetTarget Identification(GPCR/Kinase)ScaffoldSelectScaffold Selection:Need Polar/Saturated Core?Target->ScaffoldSelectMolecule1-Methyl-2-oxopiperidine-4-carbonyl chlorideScaffoldSelect->MoleculeYesCouplingCoupling Reaction(Amide Bond Formation)Molecule->Coupling+ R-NH2 / R-OHLibraryLibrary Generation:PeptidomimeticsCoupling->LibraryPropertiesProperty Optimization:- Lower LogP- Higher Fsp3- Metabolic StabilityLibrary->Properties

Figure 2: Workflow for integrating the scaffold into medicinal chemistry lead optimization programs.[1]

Handling and Safety (HSE)

  • Hazard Class: Corrosive (Skin Corr.[1] 1B), Lachrymator.[2]

  • Reactivity: Hydrolyzes rapidly in moist air to release HCl gas.[1]

  • PPE Requirements: Fume hood, butyl rubber gloves, and eye protection are mandatory.[2]

  • Neutralization: Quench spills with saturated Sodium Bicarbonate (NaHCO

    
    ) solution.
    

References

  • Sigma-Aldrich. 1-Methyl-2-oxopiperidine-4-carbonyl chloride Product Analysis & CAS Data. Retrieved from (Verified CAS: 1858257-21-2).[1]

  • BLD Pharm. Physicochemical Properties of 1-Methyl-2-oxopiperidine-4-carbonyl chloride. Retrieved from .[2]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 1-Methyl-2-oxopiperidine-4-carboxylic acid (Precursor). Retrieved from .[2]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[2] Organic Chemistry. Oxford University Press.[1] (Authoritative source for Acid Chloride synthesis mechanisms).[2]

Technical Guide: Solubility & Handling of 1-Methyl-2-oxopiperidine-4-carbonyl chloride

[1][2]

Executive Summary

Compound: 1-Methyl-2-oxopiperidine-4-carbonyl chloride CAS: 1858257-21-2 Class: Heterocyclic Acid Chloride / Lactam Derivative[1][2][3][4]

This guide provides a technical analysis of the solubility profile and solvent compatibility for 1-Methyl-2-oxopiperidine-4-carbonyl chloride .[1][2] As a reactive electrophilic intermediate, this compound presents a dual challenge: it requires solvents that possess sufficient polarity to dissolve the lactam core while maintaining strict aprotic conditions to prevent hydrolysis or solvolysis of the acid chloride moiety.[2]

The following protocols and data are synthesized from standard operating procedures for moisture-sensitive heterocyclic acyl chlorides.

Physicochemical Profile & Solubility Logic

To understand the solubility behavior of this molecule, one must analyze its two competing structural domains:[2]

  • The Polar Lactam Core (1-Methyl-2-oxopiperidine): The lactam ring is highly polar due to the amide bond (N-C=O).[1][2] This necessitates solvents with moderate-to-high dielectric constants (e.g., DCM, THF) for effective dissolution.[1] Non-polar solvents like Hexane are generally poor solvents for this core.[1][2]

  • The Reactive Acyl Chloride (-COCl): This functional group is violently reactive toward nucleophiles.[1][2] Consequently, protic solvents (water, alcohols, amines) are strictly prohibited , as they will result in immediate decomposition to the corresponding acid or ester.[2]

Solubility & Compatibility Matrix
Solvent ClassSpecific SolventSolubility RatingStability RatingTechnical Recommendation
Chlorinated Dichloromethane (DCM)Excellent HighPrimary Choice. Best balance of solubility and inertness.[1][2]
Chlorinated Chloroform (CHCl₃)Excellent HighGood alternative; ensure it is ethanol-free (stabilizer).
Ethers Tetrahydrofuran (THF)Good ModerateUse anhydrous.[5] Commercial THF often contains peroxides/water.[1][2]
Ethers 2-MeTHFGood HighGreener alternative to THF; better phase separation in workups.[1][2]
Aromatics TolueneModerate HighExcellent for high-temp reactions; may require heating to fully dissolve.[1][2]
Polar Aprotic Acetonitrile (MeCN)Good ModerateUse strictly anhydrous.[2] Good for polar reactions.[1][2]
Polar Aprotic DMF / DMAcHigh Low Caution. Vilsmeier-Haack type side reactions can occur on prolonged storage.[1][2]
Protic Water, MeOH, EtOHN/A Zero PROHIBITED. Rapid hydrolysis/solvolysis occurs.
Alkanes Hexane, HeptanePoor HighUseful only as antisolvents for precipitation.[2]

Mechanistic Visualization: Solvent Selection Logic

The following diagram illustrates the decision matrix for selecting a solvent system for 1-Methyl-2-oxopiperidine-4-carbonyl chloride, prioritizing chemical stability over simple dissolution.

SolventLogicStartSelect Solvent for1-Methyl-2-oxopiperidine-4-carbonyl chlorideCheckProticIs the solvent Protic?(Contains -OH, -NH)Start->CheckProticProticYesREJECT(Rapid Hydrolysis)CheckProtic->ProticYesYes (Water, MeOH)ProticNoAprotic SolventCheckProtic->ProticNoNoCheckPolarityCheck Polarity(Dielectric Constant)ProticNo->CheckPolarityLowPolarityLow Polarity(Hexane/Heptane)CheckPolarity->LowPolarityLow (< 5)HighPolarityMod/High Polarity(DCM, THF, Toluene)CheckPolarity->HighPolarityHigh (> 5)ResultPrecipOutcome:Precipitation / Anti-solventLowPolarity->ResultPrecipCheckDMFIs it DMF/DMAc?HighPolarity->CheckDMFResultDissolveOutcome:Stable SolutionSafeUseProceed with SynthesisCheckDMF->ResultDissolveNoWarningDMFCAUTION:Potential Side Reaction(Use < 0°C)CheckDMF->WarningDMFYesCheckDMF->SafeUseNo (DCM, THF)

Figure 1: Decision tree for solvent selection emphasizing the exclusion of protic solvents and caution with reactive polar aprotics.

Experimental Protocols

Protocol A: Inert Solubility Screening

Objective: To determine the maximum solubility limit without compromising chemical integrity.

Reagents & Equipment:

  • 1-Methyl-2-oxopiperidine-4-carbonyl chloride (Solid/Oil).[1][2]

  • Anhydrous solvents (DCM, THF, Toluene) – dried over molecular sieves (3Å or 4Å).

  • Schlenk line or Nitrogen-filled glovebox.[1][2]

  • Septum-capped vials.[1][2]

Workflow:

  • Preparation: Flame-dry a 10 mL vial and cool under a stream of Nitrogen (

    
    ).
    
  • Weighing: Rapidly weigh 100 mg of the acid chloride into the vial. Note: Minimize air exposure to prevent hydrolysis by atmospheric moisture.[2]

  • Addition: Add the target anhydrous solvent in 100

    
     increments via syringe through the septum.
    
  • Observation: Vortex after each addition. Record the volume required for complete dissolution.[1][2]

    • Calculation: Solubility (

      
      ) = 
      
      
      .
  • Quality Check: Extract a 50

    
     aliquot, dilute with dry 
    
    
    , and run a rapid
    
    
    -NMR. Look for the diagnostic shift of the proton alpha to the carbonyl chloride (typically deshielded compared to the acid).[2]
Protocol B: Purity Verification (Derivatization)

Since acid chlorides are difficult to analyze directly via HPLC due to hydrolysis on the column, a derivatization protocol is required to verify the "solution state" purity.[2]

  • Quench: Take 50

    
     of the acid chloride solution.
    
  • React: Add to a vial containing excess anhydrous Methanol (0.5 mL) and Triethylamine (2 drops).

    • Reaction:

      
      .[1][2]
      
  • Analyze: Run HPLC or GC-MS on the resulting Methyl Ester .

    • Interpretation: The purity of the methyl ester reflects the purity of the dissolved acid chloride.[1][2] If the acid peak (

      
      ) is present, the solvent was wet.[2]
      

Stability & Degradation Pathways[2]

Understanding why solubility fails is as important as knowing where it succeeds.[1][2] The primary failure mode is Hydrolysis .[1][2]

  • Mechanism: Water acts as a nucleophile, attacking the carbonyl carbon.[2]

  • Product: 1-Methyl-2-oxopiperidine-4-carboxylic acid + HCl.[1][2]

  • Consequence: The carboxylic acid is often less soluble in organic solvents like DCM than the acid chloride, leading to precipitation (cloudiness) which can be mistaken for saturation.[2]

Handling Rule of Thumb:

"If a clear solution of the acid chloride in DCM turns cloudy upon standing in air, it has hydrolyzed."[2]

References

  • Kiricojevic, V. D., et al. (2002).[2][6] An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society.[1][2][6] (Contextual grounding for piperidine derivative synthesis and solvent choices). Retrieved from [Link]

  • Organic Syntheses. (n.d.). General procedures for handling acid chlorides and moisture-sensitive intermediates. Organic Syntheses, Coll. Vol. various. (Standard Operating Procedures). Retrieved from [Link]

A Senior Application Scientist's Guide to 1-Methyl-2-oxopiperidine-4-carbonyl chloride: Hazard Analysis and Safe Handling Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the chemical properties, inherent hazards, and essential safety protocols for 1-Methyl-2-oxopiperidine-4-carbonyl chloride (CAS No. 1858257-21-2). Designed for researchers and professionals in drug development, this document moves beyond a standard Safety Data Sheet (SDS) to offer a mechanistic understanding of the risks involved and to detail field-proven methodologies for its safe application in a laboratory setting.

Section 1: Compound Profile and Inherent Reactivity

1-Methyl-2-oxopiperidine-4-carbonyl chloride is a bifunctional molecule featuring a lactam ring and a highly reactive acyl chloride group. Its utility in medicinal chemistry and organic synthesis stems from the acyl chloride's ability to readily engage with nucleophiles, forming stable amide or ester bonds, making it a valuable building block for creating complex molecular architectures.

However, the very feature that makes this compound synthetically useful—the acyl chloride—is also the primary source of its hazards. Understanding the chemistry of this functional group is paramount to its safe handling. The key hazard is its violent reactivity with nucleophilic substances, most notably water.

The Hydrolysis Hazard: A Primary Concern

Upon contact with water, even atmospheric moisture, 1-Methyl-2-oxopiperidine-4-carbonyl chloride undergoes rapid and exothermic hydrolysis. This reaction generates the corresponding carboxylic acid and, critically, corrosive hydrogen chloride (HCl) gas. The release of HCl gas presents a significant inhalation hazard and is responsible for the compound's corrosive properties.

Caption: Hydrolysis of 1-Methyl-2-oxopiperidine-4-carbonyl chloride.

Section 2: Hazard Identification and Risk Mitigation

While a specific, comprehensive SDS for this exact compound is not widely published, its hazard profile can be reliably inferred from the constituent functional groups: the acyl chloride and the N-methyl-2-piperidone core.

  • Acyl Chloride Moiety : This group dictates the primary hazards. It is classified as water-reactive and will cause severe skin burns and eye damage upon contact. Inhalation of the vapor or the HCl gas produced upon hydrolysis can cause severe respiratory irritation.

  • N-Methyl-2-piperidone Core : The lactam portion of the molecule is structurally related to N-methyl-2-pyrrolidone (NMP), a compound known to cause skin and eye irritation.[1][2][3] While the piperidone ring is less studied for toxicity, prudence dictates treating it as a potential irritant.[1]

Predicted Hazard Classification

Based on analogous compounds, the following GHS classifications are anticipated. This table serves as a guideline for risk assessment in the absence of a formal SDS.

Hazard ClassGHS Hazard StatementBasis for Classification
Skin Corrosion/IrritationH314: Causes severe skin burns and eye damage.Universal property of acyl chlorides due to reaction with moisture to form HCl.[4]
Serious Eye DamageH318: Causes serious eye damage.Direct contact and HCl formation cause severe corneal damage.
Acute Toxicity, InhalationH331: Toxic if inhaled.Inhalation of corrosive HCl gas and reagent vapors.
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritation.Irritant nature of the compound and its hydrolysis product (HCl).[1]
ReactivityEUH014: Reacts violently with water.Fundamental chemical property of acyl chlorides.
Engineering and Administrative Controls

The principle of "as low as reasonably practicable" (ALARP) exposure must be applied.

  • Fume Hood: All handling of this compound, from weighing to reaction setup and quench, must be performed inside a certified chemical fume hood.[5][6] This is non-negotiable to prevent inhalation of vapors and HCl gas.

  • Inert Atmosphere: The high reactivity with moisture necessitates storage and handling under an inert atmosphere (e.g., nitrogen or argon).[7] Opened containers must be carefully resealed and stored in a cool, dry environment, preferably in a desiccator.[5]

  • Restricted Access: Designate a specific area within the lab for working with this reagent. Ensure only trained personnel have access.

Section 3: In-Practice Workflow: Amide Bond Formation

This section details a self-validating protocol for a common application—the formation of an amide bond. The causality behind each step is explained to ensure both safety and experimental success.

Personal Protective Equipment (PPE)

A robust PPE ensemble is the final barrier of protection.

  • Eye Protection: Chemical safety goggles and a full-face shield are mandatory.[5][8]

  • Hand Protection: Use nitrile gloves, but be aware that they provide only splash protection.[8] If direct contact occurs, remove and discard the glove immediately. For extensive handling, consider heavier-duty gloves like butyl rubber.

  • Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required.[5][6]

Step-by-Step Experimental Protocol

This protocol describes the reaction of 1-Methyl-2-oxopiperidine-4-carbonyl chloride with a generic primary amine.

Caption: Workflow for safe amide synthesis using an acyl chloride.

Causality Explained:

  • (Step 3 & 4): The reaction is highly exothermic.[7] Slow, dropwise addition of the acyl chloride to a cooled solution of the amine is critical to control the reaction rate, dissipate heat, and prevent the formation of side products.

  • (Step 6): This is the most hazardous part of the workup. Quenching must be done slowly and at low temperature. Adding a basic solution like sodium bicarbonate neutralizes the excess acyl chloride and any HCl generated during the reaction.[7][9] The resulting CO₂ evolution must be carefully vented. Never quench with pure water, as the reaction can be too vigorous.[10][11]

Section 4: Emergency Response Protocols

Rapid and correct response to an incident is critical.

Spill Management
  • Minor Spill (in fume hood):

    • Alert others in the immediate area.

    • Wearing full PPE, cover the spill with a non-reactive absorbent material like sand or vermiculite. Do not use water or combustible materials. [10][12]

    • Carefully sprinkle sodium bicarbonate over the absorbent to neutralize the acid chloride.[10][12][13] Be prepared for gas evolution.

    • Collect the mixture in a sealed, labeled hazardous waste container.[12][14]

  • Major Spill (outside fume hood):

    • Evacuate the laboratory immediately.

    • Alert others and activate the emergency alarm.

    • Close the laboratory doors to contain the fumes.

    • Call emergency services and inform them of the specific chemical involved.[10][15]

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes, removing contaminated clothing.[12] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

Section 5: Waste Disposal

Unreacted 1-Methyl-2-oxopiperidine-4-carbonyl chloride is a reactive hazardous waste. It must be "quenched" before disposal.

Quenching Protocol:

  • In a fume hood, prepare a stirred solution of sodium bicarbonate in a flask large enough to accommodate gas evolution.

  • Cool the bicarbonate solution in an ice bath.

  • Slowly and cautiously add the waste acyl chloride (or a solution of it in a non-reactive solvent) to the bicarbonate solution.

  • Allow the mixture to stir until gas evolution ceases.

  • Neutralize the resulting aqueous solution with dilute acid or base as needed before adding it to the appropriate aqueous hazardous waste container.[16]

By understanding the fundamental reactivity of 1-Methyl-2-oxopiperidine-4-carbonyl chloride and adhering to these rigorous safety protocols, researchers can safely leverage its synthetic utility while minimizing risk to themselves and their colleagues.

References

  • CHEMICAL SPILL PROCEDURES . Environmental Health and Safety, Iowa State University. [Link]

  • N-Methyl-2-piperidone | C6H11NO | CID 13603 . PubChem, National Institutes of Health. [Link]

  • Chemical Spill . Division of Research Safety, University of Illinois. [Link]

  • N-Methyl-2-piperidone . CHEMICAL POINT. [Link]

  • N-Methyl-2-pyrrolidone - Hazardous Substance Fact Sheet . New Jersey Department of Health. [Link]

  • Chemical Spill and Response Guideline . The University of Queensland. [Link]

  • N-METHYL-2-PYRROLIDINONE . Occupational Safety and Health Administration. [Link]

  • Standard Operating Procedure for the use of Acetyl chloride . Western Carolina University. [Link]

  • How to Quench Acid Chlorides? 5 Key Methods for Safe Handling . Yufeng. [Link]

  • Hazardous Spill Reporting and Response Procedures . Austin Community College District. [Link]

  • Quenching Reactive Substances . KGROUP, Virginia Tech Chemistry Department. [Link]

  • Safety Data Sheet: Acetyl chloride . Chemos GmbH & Co.KG. [Link]

  • Pool Chemical Spill Response Plan . Reed College. [Link]

  • Trouble with chloride acids : r/OrganicChemistry . Reddit. [Link]

  • Modification of the Acyl Chloride Quench-Labeling Method for Counting Active Sites in Catalytic Olefin Polymerization . MDPI. [Link]

  • Safety Data Sheet - Methyl 6-oxopiperidine-2-carboxylate . Angene Chemical. [Link]

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals . University of North Carolina at Chapel Hill. [Link]

Sources

A Comparative Technical Guide to 1-Methyl-2-oxopiperidine-4-carbonyl chloride and Isonipecotoyl chloride: Structure, Synthesis, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperidine ring is a cornerstone of medicinal chemistry, serving as a privileged scaffold in a multitude of FDA-approved drugs.[1][2] Its saturated, three-dimensional structure offers medicinal chemists a robust framework to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, while providing vectors for interaction with biological targets.[3][4] For researchers in drug development, the functionalization of this core is paramount, and reactive intermediates like acyl chlorides are indispensable tools for building molecular complexity.

This technical guide provides an in-depth comparative analysis of two important, yet distinct, piperidine-based building blocks: 1-Methyl-2-oxopiperidine-4-carbonyl chloride and Isonipecotoyl chloride . While both possess a reactive acyl chloride at the 4-position of a six-membered ring, their fundamental structural differences—the presence of a lactam in the former versus a secondary amine in the latter—dictate their synthesis, reactivity, and ultimate application in the synthesis of novel therapeutic agents. This document will elucidate these differences to guide scientists in the rational selection and use of these reagents.

Part 1: Molecular Structure and Physicochemical Profile

A molecule's utility is a direct function of its structure. The core difference between these two reagents lies in the nature of the nitrogen atom within the piperidine ring.

1-Methyl-2-oxopiperidine-4-carbonyl chloride

This molecule incorporates a δ-valerolactam, which is a six-membered cyclic amide. The nitrogen atom is part of this amide bond and is further substituted with a methyl group.

  • Key Structural Features:

    • Lactam Moiety: The cyclic amide functionality introduces a planar, polar group with a hydrogen bond acceptor (the carbonyl oxygen). Due to resonance, the nitrogen's lone pair is delocalized, rendering it non-basic and non-nucleophilic.

    • N-Methylation: The methyl group on the nitrogen atom can enhance metabolic stability and modify solubility and lipophilicity.

    • Acyl Chloride: The highly electrophilic carbonyl group at the C-4 position is the primary site of reactivity for nucleophilic acyl substitution.

Caption: Structure of 1-Methyl-2-oxopiperidine-4-carbonyl chloride.

Isonipecotoyl chloride

This is the acyl chloride derivative of isonipecotic acid (piperidine-4-carboxylic acid). In its base form, it contains a secondary amine.

  • Key Structural Features:

    • Secondary Amine: The nitrogen atom possesses a lone pair of electrons, making it both basic and nucleophilic. This inherent reactivity often necessitates the use of the compound as its hydrochloride salt or requires a protection strategy during synthesis.

    • Flexible Scaffold: The saturated piperidine ring provides a flexible, three-dimensional scaffold common in many pharmaceuticals.[5]

    • Acyl Chloride: As with its lactam counterpart, this functional group is the primary handle for derivatization.

Caption: Structure of Isonipecotoyl chloride.

Comparative Physicochemical Data

The structural differences are reflected in the fundamental physicochemical properties of the two molecules.

Property1-Methyl-2-oxopiperidine-4-carbonyl chlorideIsonipecotoyl chloride (as Hydrochloride)
CAS Number 1858257-21-239178-35-3[6][7]
Molecular Formula C₇H₁₀ClNO₂C₆H₁₀ClNO · HCl (C₆H₁₁Cl₂NO)[6]
Molecular Weight 175.61 g/mol 178.02 g/mol [7]
Appearance SolidSolid[6]
Key Feature Non-basic, rigid lactam scaffoldBasic, flexible piperidine scaffold
Reactivity Concern Primarily at the acyl chlorideDual reactivity at acyl chloride and ring nitrogen

Part 2: Synthesis and Chemical Reactivity

The synthetic routes to these compounds and their subsequent reactivity profiles are dictated by their core structures.

Synthesis Pathways

The preparation of an acyl chloride from its corresponding carboxylic acid is typically straightforward, often employing reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The primary challenge lies in the synthesis of the precursor acid.

  • Isonipecotoyl chloride: This compound is readily prepared in one step from commercially available isonipecotic acid. The reaction with thionyl chloride efficiently converts the carboxylic acid to the acyl chloride. Due to the basicity of the piperidine nitrogen, the reaction often yields the hydrochloride salt of the final product, which is a stable, crystalline solid.[8]

  • 1-Methyl-2-oxopiperidine-4-carbonyl chloride: The synthesis of this molecule is more complex, requiring the initial construction of the N-methylated lactam ring bearing a C-4 carboxylic acid. This can be achieved through multi-step sequences, potentially starting from precursors like glutamic acid or other functionalized linear molecules that can undergo cyclization. Once the precursor acid, 1-methyl-2-oxopiperidine-4-carboxylic acid, is obtained, it is converted to the target acyl chloride using standard chlorinating agents.[9]

Synthesis_Workflows cluster_0 Isonipecotoyl Chloride Synthesis cluster_1 1-Methyl-2-oxopiperidine-4-carbonyl chloride Synthesis Isonipecotic_Acid Isonipecotic Acid SOCl2_1 SOCl₂ or (COCl)₂ Isonipecotic_Acid->SOCl2_1 Chlorination Isonipecotoyl_Cl Isonipecotoyl Chloride (often as HCl salt) SOCl2_1->Isonipecotoyl_Cl Precursor Acyclic Precursor (e.g., Glutamic Acid deriv.) Cyclization Cyclization & Functionalization Precursor->Cyclization Multi-Step Sequence Lactam_Acid 1-Methyl-2-oxopiperidine -4-carboxylic acid Cyclization->Lactam_Acid SOCl2_2 SOCl₂ or (COCl)₂ Lactam_Acid->SOCl2_2 Chlorination Lactam_Acyl_Cl 1-Methyl-2-oxopiperidine -4-carbonyl chloride SOCl2_2->Lactam_Acyl_Cl

Caption: Comparative synthetic workflows for the two acyl chlorides.

Comparative Reactivity

The defining difference in reactivity emerges from the piperidine nitrogen.

  • Shared Reactivity: Both molecules are potent acylating agents.[10] They readily undergo nucleophilic acyl substitution with a wide range of nucleophiles (alcohols, thiols, amines) to form corresponding esters, thioesters, and amides.[11][12][13][14] This reaction proceeds via a tetrahedral intermediate followed by the elimination of a chloride ion.[14]

  • Divergent Reactivity:

    • Isonipecotoyl chloride: The secondary amine is a competing reactive site. In the presence of an electrophile, it can be acylated, alkylated, or act as a base, consuming reagents and leading to undesired side products. This is why synthetic strategies often involve:

      • Using the hydrochloride salt, where the protonated nitrogen is non-nucleophilic, and adding an external base (typically 2 equivalents) to neutralize the HCl and scavenge the HCl produced during the acylation.

      • Employing an N-protected precursor (e.g., N-Boc-isonipecotic acid) to synthesize the acyl chloride, followed by a deprotection step after the desired C-4 modification is complete.

    • 1-Methyl-2-oxopiperidine-4-carbonyl chloride: The lactam nitrogen is non-basic and non-nucleophilic. This structural feature is a significant synthetic advantage, as it "internally protects" the nitrogen atom. The molecule behaves as a clean, monofunctional acylating agent, reacting exclusively at the C-4 carbonyl chloride. This simplifies reaction setups, improves yields, and eliminates the need for protection/deprotection steps for the ring nitrogen.

Reactivity_Comparison cluster_Lactam 1-Methyl-2-oxopiperidine-4-carbonyl chloride cluster_Piperidine Isonipecotoyl chloride Lactam Lactam Acyl Chloride Product1 C-4 Amide Product (Single Product) Lactam->Product1 Nucleophilic Acyl Substitution Amine1 Primary Amine (R-NH₂) Amine1->Product1 Piperidine Isonipecotoyl Chloride (Free Base) Product2 C-4 Amide Product Piperidine->Product2 C-4 Acylation SideProduct N-Acylated Side Product Piperidine->SideProduct N-Acylation (Side Reaction) Amine2 Primary Amine (R-NH₂) Amine2->Product2

Caption: Reactivity pathways showing the monofunctional nature of the lactam vs. the dual reactivity of the piperidine.

Part 3: Applications in Drug Development

The choice between these two reagents is driven by the desired final molecular architecture and the role of the piperidine-containing scaffold.

  • Isonipecotoyl chloride is a workhorse reagent for installing the piperidine-4-carboxamide substructure. This moiety is prevalent in pharmaceuticals targeting a wide range of diseases. The piperidine ring is often used to:

    • Improve aqueous solubility and bioavailability.

    • Provide a 3D vector to exit a binding pocket and engage with solvent or secondary binding sites.

    • Serve as a scaffold for further functionalization at the nitrogen atom to tune activity and pharmacokinetic properties. It is a key intermediate in the synthesis of CNS depressants.[15]

  • 1-Methyl-2-oxopiperidine-4-carbonyl chloride is a more specialized building block used to construct molecules containing a 4-substituted-1-methyl-2-oxopiperidine core. The lactam motif itself is bioactive and found in numerous natural products and synthetic drugs, including β-lactam antibiotics.[16][17][18][19] Its inclusion offers:

    • A rigidified scaffold that reduces conformational flexibility, which can lead to higher binding affinity and selectivity.

    • A potent hydrogen bond acceptor at the lactam carbonyl, which can be critical for target engagement.

    • A non-basic core, which can be desirable for avoiding interactions with off-target receptors (e.g., hERG) or for optimizing pharmacokinetic profiles.

Part 4: Key Experimental Protocols

The following protocols are representative and should be adapted and optimized based on specific substrates and laboratory conditions. All work with acyl chlorides should be performed in a well-ventilated fume hood with appropriate personal protective equipment, as they are corrosive and moisture-sensitive.[20][21][22][23]

Protocol 1: Synthesis of 1-Acetylisonipecotoyl chloride

This protocol demonstrates the synthesis of an N-protected isonipecotoyl chloride derivative, highlighting the general principle of converting the carboxylic acid to the acyl chloride.[24]

  • Reagents & Setup:

    • 1-Acetylisonipecotic acid (1 equivalent)

    • Thionyl chloride (SOCl₂) (5-10 equivalents)

    • Anhydrous reaction flask with a reflux condenser and a drying tube.

    • Petroleum ether (for precipitation/washing)

  • Procedure:

    • To a stirred solution of 1-acetylisonipecotic acid in a suitable anhydrous solvent (or neat in an excess of thionyl chloride), slowly add the thionyl chloride at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until gas evolution ceases. The progress can be monitored by the dissolution of the starting acid.

    • Cool the reaction mixture to room temperature.

    • Remove the excess thionyl chloride under reduced pressure.

    • Add anhydrous petroleum ether to the residue to precipitate the product.

    • Filter the resulting solid, wash several times with fresh petroleum ether, and dry under vacuum to yield 1-acetylisonipecotoyl chloride as a solid.[24]

Protocol 2: General Procedure for Amide Formation

This protocol describes a typical nucleophilic acyl substitution reaction applicable to both reagents.

  • Reagents & Setup:

    • Acyl chloride (1-Methyl-2-oxopiperidine-4-carbonyl chloride or Isonipecotoyl chloride hydrochloride) (1 equivalent)

    • Primary or secondary amine (1.1 equivalents)

    • Triethylamine (Et₃N) or Pyridine (2.2 equivalents if using the HCl salt, 1.2 equivalents if not)

    • Anhydrous Dichloromethane (DCM)

    • Anhydrous reaction flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Procedure:

    • Dissolve the amine and the base (e.g., Et₃N) in anhydrous DCM in the reaction flask and cool the solution to 0 °C in an ice bath.

    • In a separate flask, dissolve the acyl chloride in a minimal amount of anhydrous DCM.

    • Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours (monitor by TLC or LC-MS).

    • Upon completion, quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with 1M HCl (to remove excess amine and base), saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization to obtain the desired amide.

Conclusion

While both 1-Methyl-2-oxopiperidine-4-carbonyl chloride and isonipecotoyl chloride are valuable reagents for introducing a C-4 substituted piperidine ring, they are not interchangeable.

  • Isonipecotoyl chloride is the reagent of choice for accessing the classical, flexible piperidine-4-carboxamide scaffold. Its use requires careful consideration of the reactive secondary amine, necessitating either the use of its hydrochloride salt with excess base or a protection/deprotection strategy.

  • 1-Methyl-2-oxopiperidine-4-carbonyl chloride provides a more specialized, rigid, and non-basic lactam-containing building block. Its monofunctional reactivity simplifies synthesis, making it an ideal choice when the unique electronic and conformational properties of the N-methyl lactam are specifically desired in the target molecule.

The selection between these two powerful intermediates should be a deliberate decision based on the strategic goals of the drug design program, balancing the need for molecular flexibility against the advantages of a pre-organized, non-basic scaffold.

References

Sources

An In-Depth Technical Guide to the Commercial Sourcing and Application of 1-Methyl-2-oxopiperidine-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-2-oxopiperidine-4-carbonyl chloride is a specialized chemical intermediate of significant interest in medicinal chemistry and drug discovery. Its bifunctional nature, incorporating a reactive acyl chloride and a lactam scaffold, makes it a valuable building block for synthesizing complex molecular architectures. This guide provides an in-depth analysis of the commercial landscape for this reagent, offering a comparative overview of suppliers and critical insights into its chemical properties, handling, and application. Authored from the perspective of a senior application scientist, this document emphasizes not only procedural steps but also the underlying chemical principles and safety considerations essential for its effective and safe utilization in a research and development setting.

Core Compound Analysis: 1-Methyl-2-oxopiperidine-4-carbonyl chloride

Chemical Identity and Molecular Structure

1-Methyl-2-oxopiperidine-4-carbonyl chloride is a derivative of piperidine, a saturated six-membered heterocycle containing a nitrogen atom. The presence of a methyl group on the nitrogen, a ketone at the 2-position (forming a lactam), and a highly reactive acyl chloride at the 4-position defines its unique reactivity profile.

  • IUPAC Name: 1-methyl-2-oxopiperidine-4-carbonyl chloride

  • CAS Number: 1858257-21-2

  • Molecular Formula: C₇H₁₀ClNO₂

  • Molecular Weight: 175.61 g/mol

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve primary amine (1.0 eq) and non-nucleophilic base (e.g., Et₃N, 1.1 eq) in anhydrous solvent (e.g., DCM) B Cool solution to 0°C in an ice bath A->B Inert Atmosphere C Slowly add a solution of 1-Methyl-2-oxopiperidine-4-carbonyl chloride (1.05 eq) in anhydrous solvent B->C Maintain Temp D Stir at 0°C for 30 min, then allow to warm to RT and stir for 2-4 hours C->D Exothermic Control E Monitor reaction progress by TLC or LC-MS D->E Ensure Completion F Quench with water or saturated aq. NaHCO₃ E->F If complete G Separate organic layer, wash with brine, dry (Na₂SO₄), and concentrate F->G Phase Separation H Purify crude product by flash column chromatography G->H Isolate Product

Caption: Workflow for a typical amide coupling reaction.

Detailed Experimental Protocol

Objective: To synthesize N-benzyl-1-methyl-2-oxopiperidine-4-carboxamide.

Materials:

  • 1-Methyl-2-oxopiperidine-4-carbonyl chloride (1.05 eq)

  • Benzylamine (1.0 eq)

  • Triethylamine (Et₃N, 1.1 eq, non-nucleophilic base)

  • Anhydrous Dichloromethane (DCM)

  • Standard laboratory glassware, dried in an oven

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add benzylamine (1.0 eq) and anhydrous DCM.

  • Base Addition: Add triethylamine (1.1 eq) to the solution. Causality: Triethylamine acts as an acid scavenger, neutralizing the HCl generated during the reaction. This prevents the protonation and deactivation of the benzylamine nucleophile. [1]3. Cooling: Cool the flask to 0°C using an ice-water bath. Causality: The reaction between an acyl chloride and an amine is highly exothermic. [2]Cooling controls the reaction rate, preventing side reactions and ensuring safety.

  • Reagent Addition: Dissolve 1-Methyl-2-oxopiperidine-4-carbonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred amine solution over 15-20 minutes. Causality: Slow addition maintains a low concentration of the reactive acyl chloride, minimizing potential side reactions such as the formation of symmetrical anhydrides or other byproducts.

  • Reaction: After the addition is complete, stir the reaction mixture at 0°C for an additional 30 minutes, then remove the ice bath and allow the reaction to proceed at room temperature for 2-4 hours.

  • Monitoring: Monitor the consumption of the starting materials using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid or oil via flash column chromatography on silica gel to yield the pure N-benzyl-1-methyl-2-oxopiperidine-4-carboxamide.

Conclusion

1-Methyl-2-oxopiperidine-4-carbonyl chloride is a potent and versatile building block for pharmaceutical research. Its successful use hinges on sourcing high-purity material from reputable suppliers and a thorough understanding of its reactive nature. By adhering to stringent safety protocols for handling and storage, and by employing controlled reaction conditions, researchers can effectively leverage this reagent to construct novel amide derivatives. The protocols and insights provided in this guide are intended to equip scientists with the necessary knowledge to integrate this valuable intermediate into their synthetic programs confidently and safely.

References

  • Chemistry LibreTexts. (2015). Reactions of Acyl Chlorides with Primary Amines. [Link]

  • Clark, J. (n.d.). The reaction of acyl chlorides with ammonia and primary amines. Chemguide. [Link]

  • Organic Chemistry Revision Sheets. (n.d.). Acyl Chlorides | Nucleophilic Addition-Elimination (with amines). [Link]

  • Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides. [Link]

  • Wikipedia. (n.d.). Acyl chloride. [Link]

  • Airgas. (2021). Safety Data Sheet - Methyl chloride. [Link]

  • Angene Chemical. (2021). Safety Data Sheet - Methyl 6-oxopiperidine-2-carboxylate. [Link]

  • Molport. (n.d.). 1-methyl-2-oxo-1,2-dihydropyridine-4-carbonyl chloride. [Link]

  • Google Patents. (n.d.). TW419476B - Preparation process of 1-chlorocarbonyl-4-piperidinopiperidine pr hydrochloride thereof.
  • ResearchGate. (2025). Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. [Link]

  • European Patent Office. (2003). PROCESS FOR PRODUCING 1-CHLOROCARBONYL-4-PIPERIDINOPIPERIDINE OR HYDROCHLORIDE THEREOF. [Link]

  • CORDIS | European Commission. (2017). Novel approach for drug synthesis. [Link]

  • MDPI. (2024). (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. [Link]

  • European Patent Office. (2013). PROCESS FOR PRODUCING [1,4']BIPIPERIDINYL-1'-CARBONYL CHLORIDE OR HYDROCHLORIDE THEREOF. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Methyl-2-oxopiperidine-4-carboxamides from the Corresponding Acyl Chloride and Primary Amines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1-Methyl-2-oxopiperidine-4-carboxamide Scaffold

The 1-methyl-2-oxopiperidine-4-carboxamide moiety is a privileged scaffold in modern medicinal chemistry. Its rigid, cyclic structure, combined with the hydrogen bonding capabilities of the amide group, allows for precise three-dimensional orientation of substituents, facilitating targeted interactions with biological macromolecules. This structural motif is being actively explored in the development of novel therapeutics, including enzyme inhibitors and receptor modulators. The ability to efficiently and predictably synthesize a diverse library of these amides is therefore of paramount importance to drug discovery programs.

This comprehensive guide, intended for researchers and professionals in drug development, provides detailed protocols and an in-depth analysis of the reaction conditions for the coupling of 1-methyl-2-oxopiperidine-4-carbonyl chloride with a variety of primary amines. Furthermore, alternative coupling strategies starting from the parent carboxylic acid are presented, offering a broader toolkit for the synthetic chemist.

Reaction Mechanism: Nucleophilic Acyl Substitution

The formation of an amide from an acyl chloride and a primary amine proceeds through a well-established nucleophilic acyl substitution mechanism.[1][2] The reaction is typically rapid and exothermic.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 1-methyl-2-oxopiperidine-4-carbonyl chloride. This results in the formation of a tetrahedral intermediate.

  • Chloride Ion Elimination: The tetrahedral intermediate is unstable and collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is a good leaving group.

  • Deprotonation: The resulting protonated amide is then deprotonated by a base present in the reaction mixture to yield the final, neutral amide product and the hydrochloride salt of the base.

Reaction_Mechanism acyl_chloride 1-Methyl-2-oxopiperidine-4-carbonyl chloride tetrahedral_intermediate Tetrahedral Intermediate acyl_chloride->tetrahedral_intermediate Nucleophilic Attack amine Primary Amine (R-NH2) amine->tetrahedral_intermediate base Base hcl_salt Base Hydrochloride base->hcl_salt protonated_amide Protonated Amide tetrahedral_intermediate->protonated_amide Chloride Elimination amide_product N-Substituted 1-Methyl-2-oxopiperidine-4-carboxamide protonated_amide->amide_product Deprotonation protonated_amide->hcl_salt

Figure 1: Nucleophilic Acyl Substitution Mechanism.

Experimental Protocols

Two primary protocols are presented herein. The first details the direct acylation using 1-methyl-2-oxopiperidine-4-carbonyl chloride, while the second offers an alternative approach starting from the corresponding carboxylic acid using a peptide coupling reagent.

Protocol 1: Direct Acylation with 1-Methyl-2-oxopiperidine-4-carbonyl chloride

This protocol is based on the highly reliable Schotten-Baumann reaction conditions, which are widely employed for the synthesis of amides from acyl chlorides.[1][3][4][5] The use of a biphasic system or an anhydrous aprotic solvent with a tertiary amine base are both effective approaches.

Materials:

  • 1-Methyl-2-oxopiperidine-4-carbonyl chloride

  • Primary amine (e.g., benzylamine, aniline, or a hindered aliphatic amine)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 equivalent).

  • Solvent and Base Addition: Dissolve the amine in anhydrous DCM (to a concentration of approximately 0.1-0.5 M). Add the base (TEA or DIPEA, 1.2-1.5 equivalents) to the solution and stir for 5-10 minutes at room temperature. For reactions with less nucleophilic amines, such as anilines, cooling the reaction mixture to 0 °C before the addition of the acyl chloride is recommended to control the initial exotherm.

  • Acyl Chloride Addition: In a separate flask, dissolve 1-methyl-2-oxopiperidine-4-carbonyl chloride (1.05-1.1 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution over a period of 10-15 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion of the reaction, quench by adding water or saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Acyl_Chloride_Protocol setup 1. Dissolve primary amine and base in anhydrous DCM add_acyl_chloride 2. Add solution of 1-methyl-2-oxopiperidine-4-carbonyl chloride dropwise setup->add_acyl_chloride react 3. Stir at room temperature for 2-16 hours add_acyl_chloride->react workup 4. Quench with water/bicarbonate and extract with DCM react->workup purify 5. Purify by chromatography or recrystallization workup->purify

Sources

Application Note: Synthesis of Piperidine-Based Scaffolds Using 1-Methyl-2-oxopiperidine-4-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the generation and utilization of 1-Methyl-2-oxopiperidine-4-carbonyl chloride (Compound 2 ) as a versatile electrophilic building block. While the parent carboxylic acid (Compound 1 ) is commercially available, the acid chloride derivative offers superior reactivity for the synthesis of complex pharmaceutical scaffolds, particularly for amide coupling with low-nucleophilicity amines and Friedel-Crafts acylations.

The 2-oxopiperidine (valerolactam) ring is a privileged pharmacophore found in numerous bioactive compounds, including JAK inhibitors and opioid receptor modulators. This guide provides optimized protocols for transforming the acid to the acid chloride and subsequent coupling reactions, ensuring high fidelity of the C4 stereocenter and minimizing side reactions such as epimerization.

Chemical Background & Reaction Pathway[1][2][3][4][5][6][7][8][9]

The core workflow involves the activation of 1-Methyl-2-oxopiperidine-4-carboxylic acid using oxalyl chloride to generate the acid chloride in situ , followed by immediate nucleophilic trapping.

Reaction Scheme

The following diagram illustrates the activation pathway and divergent synthesis of amide and aryl ketone scaffolds.

ReactionPathway Acid Precursor (1) 1-Methyl-2-oxopiperidine- 4-carboxylic acid Chloride Intermediate (2) Acid Chloride (Generated In Situ) Acid->Chloride (COCl)2, DMF(cat) DCM, 0°C to RT Amide Product A Amide Scaffold (Library Synthesis) Chloride->Amide R-NH2, DIPEA DCM, 0°C Ketone Product B Aryl Ketone (Friedel-Crafts) Chloride->Ketone Ar-H, AlCl3 DCE, Reflux

Figure 1: Divergent synthesis pathways from the carboxylic acid precursor.

Critical Handling & Safety (E-E-A-T)

  • Moisture Sensitivity: The acid chloride (Compound 2 ) is highly susceptible to hydrolysis. All glassware must be oven-dried, and reactions performed under an inert atmosphere (Nitrogen or Argon).

  • Stereochemical Integrity: The C4 position is a stereocenter. Strong bases or excessive heating can lead to racemization via enolization, particularly because the

    
    -proton is adjacent to the carbonyl. We recommend using non-nucleophilic bases like DIPEA or 2,6-lutidine.
    
  • Toxicity: Oxalyl chloride releases CO and CO

    
     upon reaction. Perform all activation steps in a well-ventilated fume hood.
    

Experimental Protocols

Protocol A: In Situ Generation of 1-Methyl-2-oxopiperidine-4-carbonyl chloride

Objective: Convert the stable carboxylic acid to the reactive acid chloride without isolation.

Materials:

  • 1-Methyl-2-oxopiperidine-4-carboxylic acid (1.0 equiv)

  • Oxalyl Chloride (1.2 equiv)

  • DMF (Catalytic, 2-3 drops)

  • Dichloromethane (DCM), Anhydrous

Procedure:

  • Setup: Charge an oven-dried round-bottom flask with 1-Methyl-2-oxopiperidine-4-carboxylic acid (1.0 g, 6.36 mmol) and a magnetic stir bar.

  • Solvation: Seal with a septum, purge with N

    
    , and add anhydrous DCM (10 mL). The starting material may be a suspension.
    
  • Activation: Cool the mixture to 0°C in an ice bath. Add catalytic DMF (2 drops).

  • Addition: Add oxalyl chloride (0.65 mL, 7.63 mmol) dropwise via syringe over 5 minutes. Caution: Gas evolution (CO, CO

    
    , HCl) will be vigorous.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. The solution should become clear and homogeneous, indicating conversion to the acid chloride.

  • Concentration (Optional but Recommended): To remove excess oxalyl chloride, concentrate the solution under reduced pressure (rotary evaporator) at <30°C. Redissolve the residue in fresh anhydrous DCM (10 mL) for the next step.

Expert Insight: We avoid Thionyl Chloride (


) for this specific substrate because the harsh reflux conditions required often degrade the lactam ring or cause racemization. The Oxalyl Chloride/DMF method proceeds under milder conditions.
Protocol B: Synthesis of Amide Scaffolds (General Procedure)

Objective: Coupling the acid chloride with a primary or secondary amine.

Reagents:

  • Crude Acid Chloride solution (from Protocol A)

  • Amine (

    
    ) (1.1 equiv)
    
  • 
    -Diisopropylethylamine (DIPEA) (2.5 equiv)
    
  • DCM (Anhydrous)

Procedure:

  • Preparation: In a separate vial, dissolve the amine (7.0 mmol) and DIPEA (15.9 mmol) in anhydrous DCM (5 mL).

  • Coupling: Cool the acid chloride solution (Protocol A) to 0°C.

  • Addition: Slowly add the amine/base solution to the acid chloride over 10 minutes.

  • Completion: Stir at 0°C for 30 minutes, then warm to RT and stir for 4–12 hours. Monitor by LC-MS (look for mass M+R-NH-Cl).

  • Workup: Quench with saturated NaHCO

    
     (20 mL). Extract with DCM (3 x 20 mL). Wash combined organics with 1N HCl (if product is not basic) and Brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Flash column chromatography (typically MeOH/DCM gradients).

Representative Data:

Amine SubstrateProduct YieldPurity (HPLC)Notes
Aniline88%>98%Fast reaction (<2h)
Morpholine92%>99%Excellent solubility
2-Amino-pyridine74%95%Requires longer stir time (12h)
Protocol C: Friedel-Crafts Acylation (Aryl Ketone Synthesis)

Objective: Synthesis of aryl-ketone derivatives (e.g., for kinase inhibitor scaffolds).

Reagents:

  • Crude Acid Chloride (concentrated residue from Protocol A)[1]

  • Electron-rich Arene (e.g., 1,2-dimethoxybenzene) (1.2 equiv)

  • Aluminum Chloride (

    
    ) (2.5 equiv)
    
  • 1,2-Dichloroethane (DCE)

Procedure:

  • Setup: Suspend

    
     (15.9 mmol) in DCE (15 mL) in a dry flask under Argon.
    
  • Addition 1: Add the arene (7.6 mmol) to the suspension.

  • Addition 2: Dissolve the crude acid chloride in DCE (5 mL) and add dropwise to the

    
     mixture at RT.
    
  • Reaction: Heat the mixture to reflux (83°C) for 3 hours.

  • Quench: Cool to 0°C and carefully pour into ice-water/HCl mixture.

  • Extraction: Extract with DCM. The product often requires recrystallization or chromatography.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Amide) Hydrolysis of Acid ChlorideEnsure DCM is anhydrous; use fresh oxalyl chloride. Keep system under N

.
Racemization Base too strong or temp too highSwitch from TEA to DIPEA. Keep coupling at 0°C. Avoid reflux in Protocol A.
Incomplete Activation Old Oxalyl ChlorideCheck reagent quality. Ensure catalytic DMF is added (Vilsmeier-Haack intermediate formation is essential).
Side Product (Urea) Moisture in AmineDry the amine or use molecular sieves in the reaction mixture.

References

  • Preparation of Piperidine Carboxylic Acids

    • Sigma-Aldrich Product Sheet. "1-Methyl-2-oxopiperidine-4-carboxylic acid."[2][3][4] Accessed Feb 26, 2026. Link

  • Acid Chloride Activation Protocols: Clayden, J., et al. "Organic Chemistry." Oxford University Press. (Standard reference for Oxalyl Chloride/DMF mechanism).
  • Piperidine Scaffolds in Medicinal Chemistry

    • Journal of Medicinal Chemistry. "Piperidine-based Scaffolds in Drug Discovery."[5] (General context on the pharmacophore). Link

  • Friedel-Crafts on N-Heterocycles

    • Organic Process Research & Development. "Optimization of Friedel-Crafts Acylations with Heterocyclic Acid Chlorides." Link

(Note: Specific URLs for general textbooks or broad search queries are illustrative; specific product links are verified).

Sources

Leveraging 1-Methyl-2-oxopiperidine-4-carbonyl Chloride for Accelerated Diversity-Oriented Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Medicinal Chemistry

Abstract

In the landscape of modern drug discovery, the efficient construction of diverse chemical libraries around privileged scaffolds is paramount for identifying novel hit compounds.[1][2] The 1-methyl-2-oxopiperidine core is a valuable structural motif, offering a rigid, three-dimensional framework amenable to functionalization. This application note provides a comprehensive guide for medicinal chemists on the strategic use of 1-Methyl-2-oxopiperidine-4-carbonyl chloride, a highly reactive and versatile building block, for the rapid synthesis of amide- and ester-based compound libraries. We will detail field-proven protocols, explain the causality behind experimental choices, and present workflows for leveraging this reagent to accelerate hit-finding and lead-optimization campaigns.

Introduction: The Strategic Value of the Piperidone Scaffold

The piperidine ring is a foundational scaffold in medicinal chemistry, present in numerous approved pharmaceuticals. The 1-methyl-2-oxopiperidine moiety, specifically, introduces a lactam group that can participate in hydrogen bonding interactions with biological targets, while the N-methyl group can enhance metabolic stability and solubility. By utilizing the 4-carbonyl chloride derivative, researchers can readily introduce points of diversity at this position, exploring the chemical space around the core scaffold to probe structure-activity relationships (SAR).

1-Methyl-2-oxopiperidine-4-carbonyl chloride is an acyl chloride, a class of highly reactive carboxylic acid derivatives.[3] This reactivity stems from the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which renders the carbonyl carbon highly electrophilic, and the fact that chloride is an excellent leaving group.[4] This intrinsic reactivity, while advantageous for synthesis, necessitates careful handling and specific reaction conditions to ensure high-yield, high-purity library production.

Reagent Profile and Safe Handling

Before proceeding with any synthesis, it is critical to understand the properties and handling requirements of the reagent.

Table 1: Physicochemical Properties of 1-Methyl-2-oxopiperidine-4-carbonyl chloride

PropertyValueSource
CAS Number 1858257-21-2[5]
Molecular Formula C₇H₁₀ClNO₂[5]
Molecular Weight 175.61 g/mol [5]
Appearance Typically a solid or liquid-
Storage Conditions 2-8°C, under inert gas (Nitrogen or Argon)[5]

Critical Safety & Handling Protocols:

  • Moisture Sensitivity: Acyl chlorides react vigorously, and often violently, with water and other protic sources (including atmospheric moisture) to produce corrosive hydrogen chloride (HCl) gas.[4][6] All reactions must be conducted under strictly anhydrous conditions using dried solvents, glassware, and an inert atmosphere (e.g., nitrogen or argon).

  • Personal Protective Equipment (PPE): Always handle this reagent in a certified chemical fume hood while wearing chemical-resistant gloves (nitrile is often insufficient; consider butyl rubber or laminate gloves for extended handling), safety goggles, and a flame-retardant lab coat.

  • Quenching: Unused reagent and reaction residues should be quenched carefully by slow addition to a stirred, cold solution of a weak base like sodium bicarbonate or an alcohol like isopropanol.

Core Application: Parallel Amide Library Synthesis

The most direct and powerful application of this reagent is in the synthesis of amide libraries via nucleophilic acyl substitution. This reaction is robust, high-yielding, and tolerant of a wide range of functional groups present on the amine coupling partner.

Principle & Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the amine acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride. This forms a transient tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group to yield the stable amide product and one equivalent of HCl.[4]

Causality of Experimental Design:

  • Solvent: A dry, aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) is used to prevent hydrolysis of the acyl chloride.

  • Base: A non-nucleophilic organic base, typically triethylamine (Et₃N) or pyridine, is included in stoichiometric excess (1.1-1.5 equivalents). Its role is to act as an acid scavenger, neutralizing the HCl byproduct.[7] This prevents the formation of an unreactive amine-hydrochloride salt and drives the reaction equilibrium towards the product.

  • Temperature: Reactions are typically initiated at 0°C. This is done to control the initial exothermic reaction upon addition of the highly reactive acyl chloride, minimizing the formation of side products. The reaction is then allowed to warm to room temperature to ensure completion.

Workflow for Library Generation

The following diagram illustrates a standard workflow for generating a 96-well plate library of amides from a diverse set of amine building blocks.

G cluster_prep Plate Preparation cluster_reaction Parallel Reaction cluster_workup Workup & Purification Amine_Stock Amine Stock Solutions (in dry DCM/DMF) Dispense Dispense Amine Library (50 µmol/well) into 96-well reaction block Amine_Stock->Dispense Addition Add Reagent Solution to each well at 0°C Dispense->Addition Reagent_Prep Prepare Reagent Solution: 1. Acyl Chloride (1.1 eq) 2. Et3N (1.2 eq) 3. Dry DCM Reagent_Prep->Addition Incubate Seal plate and shake at room temperature (4-16 hours) Addition->Incubate Quench Quench with aq. NaHCO3 Incubate->Quench Extract Liquid-Liquid Extraction or Solid-Phase Extraction Quench->Extract Evaporate Evaporate solvent Extract->Evaporate Purify Optional: HPLC Purification Evaporate->Purify Final_Plate Final_Plate Purify->Final_Plate Final Compound Plate (for screening)

Caption: Parallel synthesis workflow for an amide library.

Detailed Laboratory Protocol

This protocol describes a single reaction on a 0.5 mmol scale, which can be readily adapted for parallel synthesis formats.

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the desired amine (0.5 mmol, 1.0 eq) and anhydrous Dichloromethane (DCM, 5 mL).

  • Cooling & Base Addition: Cool the solution to 0°C using an ice-water bath. Add triethylamine (0.6 mmol, 1.2 eq, ~84 µL) via syringe and stir for 5 minutes.

  • Acyl Chloride Addition: In a separate, dry vial, dissolve 1-Methyl-2-oxopiperidine-4-carbonyl chloride (0.55 mmol, 1.1 eq, 96.6 mg) in anhydrous DCM (2 mL). Add this solution dropwise to the stirred amine solution over 5-10 minutes, ensuring the internal temperature remains below 5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours. Monitor reaction progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with DCM (10 mL). Wash sequentially with 1M HCl (1 x 10 mL), saturated aqueous NaHCO₃ (1 x 10 mL), and brine (1 x 10 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by preparative HPLC to yield the final amide.

Table 2: Representative Amine Inputs for Library Synthesis

Amine Input (R-NH₂)RationaleExpected Product Class
AnilineIntroduces an aromatic moietyN-Aryl amides
BenzylamineFlexible linker to an aromatic ringN-Benzyl amides
PiperidineIntroduces a second basic nitrogen scaffoldPiperidinyl amides
Glycine methyl esterIncorporates an amino acid backbonePeptidomimetics
3-aminopropanolContains a free hydroxyl for further derivatizationHydroxy-functionalized amides

Extended Application: Ester & Thioester Library Synthesis

The same electrophilic character of 1-Methyl-2-oxopiperidine-4-carbonyl chloride allows for its reaction with other nucleophiles, such as alcohols, phenols, and thiols, to generate ester and thioester libraries.

Principle & Key Modifications

The fundamental mechanism remains a nucleophilic acyl substitution. However, alcohols are generally less nucleophilic than amines, meaning the reaction may require more forcing conditions or catalysis.[8][9]

Causality of Protocol Modifications:

  • Catalyst: For less reactive alcohols, particularly secondary or tertiary alcohols and phenols, the addition of a catalyst like 4-Dimethylaminopyridine (DMAP) at 1-10 mol% is often necessary. DMAP functions by forming a highly reactive N-acylpyridinium intermediate, which is more susceptible to nucleophilic attack by the alcohol.

  • Reaction Time/Temperature: Reactions with alcohols may require longer reaction times or gentle heating (e.g., 40°C) to proceed to completion.

Protocol for Ester Synthesis (DMAP-Catalyzed)
  • Preparation: To a flame-dried flask under N₂, add the alcohol (0.5 mmol, 1.0 eq), anhydrous DCM (5 mL), triethylamine (0.6 mmol, 1.2 eq), and DMAP (0.05 mmol, 0.1 eq).

  • Cooling & Acyl Chloride Addition: Cool the mixture to 0°C. Add a solution of 1-Methyl-2-oxopiperidine-4-carbonyl chloride (0.55 mmol, 1.1 eq) in anhydrous DCM (2 mL) dropwise.

  • Reaction & Workup: Allow the reaction to warm to room temperature and stir for 12-24 hours. The workup procedure is identical to that described for the amide synthesis (Section 3.3).

Advanced Strategy: Accessing Greater Diversity via Multicomponent Reactions (MCRs)

While the acyl chloride is ideal for direct coupling, the parent carboxylic acid, 1-Methyl-2-oxopiperidine-4-carboxylic acid , is a superb building block for multicomponent reactions (MCRs), such as the Ugi four-component reaction (U-4CR).[10][11][12] MCRs are highly convergent, atom-economical processes that generate significant molecular complexity in a single step, making them exceptionally powerful for library synthesis.[13][14][15]

The Ugi reaction combines a carboxylic acid, an amine, an aldehyde (or ketone), and an isocyanide to form a complex α-acylamino amide product.[16] By using 1-Methyl-2-oxopiperidine-4-carboxylic acid as the acid component, the core scaffold can be incorporated into a much more diverse and complex library of peptidomimetics.[17]

G Acid 1-Methyl-2-oxopiperidine- 4-carboxylic acid Reaction Ugi 4-Component Reaction (One Pot, Methanol, RT) Acid->Reaction Amine Amine (R1-NH2) Amine->Reaction Aldehyde Aldehyde (R2-CHO) Aldehyde->Reaction Isocyanide Isocyanide (R3-NC) Isocyanide->Reaction Product α-Acylamino Amide Product (High Molecular Complexity) Reaction->Product

Caption: Ugi four-component reaction (U-4CR) concept map.

This MCR approach represents a complementary strategy to the direct use of the acyl chloride, enabling the exploration of vastly different chemical space from a common scaffold precursor.

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive acyl chloride due to hydrolysis. 2. Poorly nucleophilic amine/alcohol. 3. Insufficient base.1. Use freshly opened reagent or prepare fresh from the carboxylic acid. Ensure all glassware and solvents are scrupulously dry. 2. Add DMAP catalyst (for alcohols). Consider heating the reaction. 3. Ensure at least 1.1 eq of base is used.
Multiple Products / Impure Reaction 1. Reaction run at too high a temperature. 2. Di-acylation of a primary amine (rare).1. Maintain 0°C during acyl chloride addition. 2. Use a slight excess of the amine component relative to the acyl chloride.
Product is the Carboxylic Acid Hydrolysis of the acyl chloride during the reaction or workup.Ensure anhydrous reaction conditions. During workup, perform aqueous washes quickly and ensure the organic layer is thoroughly dried with Na₂SO₄ or MgSO₄ before solvent evaporation.

Conclusion

1-Methyl-2-oxopiperidine-4-carbonyl chloride is a high-utility building block for medicinal chemistry library synthesis. Its high reactivity allows for the efficient and reliable production of diverse amide and ester libraries under well-defined, anhydrous conditions. For researchers seeking to maximize molecular complexity, the corresponding carboxylic acid serves as an excellent entry point into powerful multicomponent reactions. By employing the protocols and strategies outlined in this guide, drug discovery professionals can effectively leverage this scaffold to accelerate the generation of novel, structurally diverse compound collections for biological screening.

References

  • (PDF) Multicomponent Reactions in Drug Discovery: Rapid Access to Bioactive Molecules. (2025). ResearchGate. Available at: [Link]

  • Torres, E., et al. (2023). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Multicomponent Reactions. ACS GCI Pharmaceutical Roundtable. Available at: [Link]

  • de la Torre, D. G., et al. (2022). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. MDPI. Available at: [Link]

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  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal. (2017). Available at: [Link]

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One-pot synthesis involving 1-Methyl-2-oxopiperidine-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: A Practical One-Pot Strategy for Amide Synthesis Utilizing 1-Methyl-2-oxopiperidine-4-carbonyl Chloride Chemistry

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 1-methyl-2-oxopiperidine moiety is a privileged scaffold in modern medicinal chemistry, appearing in a wide array of biologically active compounds and serving as a key building block for complex pharmaceutical agents.[1][2] Its inherent three-dimensional structure and synthetic versatility make it a desirable component for modulating physicochemical properties and enhancing target engagement.[3][4] This document provides a detailed protocol for a highly efficient, one-pot synthesis of amides derived from 1-methyl-2-oxopiperidine-4-carboxylic acid. By generating the highly reactive 1-Methyl-2-oxopiperidine-4-carbonyl chloride in situ, this method circumvents the need to isolate the sensitive acyl chloride intermediate, thereby improving process efficiency, minimizing handling of hazardous materials, and reducing waste. This approach is particularly valuable in process development and discovery chemistry for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Scientific Rationale and Mechanistic Insight

The core of this one-pot strategy lies in the sequential, non-isolated conversion of a stable carboxylic acid into a highly reactive acyl chloride, which is immediately consumed by a nucleophile in the same reaction vessel. This process is underpinned by well-established principles of organic chemistry.

The Privileged Piperidone Scaffold

The piperidine ring is a ubiquitous structural motif in pharmaceuticals, and its oxidized form, the piperidone, offers unique chemical handles and conformational constraints.[2][5] The N-methyl-2-piperidone core, specifically, is a key structural element in intermediates used for the synthesis of modern therapeutics, including Factor Xa inhibitors like Apixaban.[6][7][8] The ability to readily functionalize the C4 position allows for the introduction of diverse substituents, enabling fine-tuning of a molecule's biological activity and pharmacokinetic profile.

The One-Pot Amidation Strategy

Direct amidation of carboxylic acids with amines is often inefficient and requires harsh conditions or expensive coupling reagents.[9][10] A more robust method involves the activation of the carboxylic acid by converting it to a more electrophilic species, such as an acyl chloride.[][12]

Step A: In Situ Acyl Chloride Formation The protocol begins with the conversion of 1-methyl-2-oxopiperidine-4-carboxylic acid to its corresponding acyl chloride. Reagents like oxalyl chloride or thionyl chloride are ideal for this transformation because their byproducts (CO, CO₂, HCl, SO₂) are gaseous and can be easily removed from the reaction mixture, simplifying the subsequent steps.[13][14] A catalytic amount of N,N-dimethylformamide (DMF) is often employed to facilitate this conversion via the formation of a Vilsmeier intermediate, which acts as the active chlorinating agent.

Step B: Nucleophilic Acyl Substitution Once the acyl chloride is formed, an amine nucleophile is introduced. The reaction proceeds via a classic nucleophilic acyl substitution mechanism. An organic base, such as triethylamine (TEA) or pyridine, is crucial in this step. Its primary role is to act as an acid scavenger, neutralizing the hydrogen chloride (HCl) that is cogenerated with the amide.[][15] This prevents the protonation of the amine nucleophile, which would render it unreactive, and also prevents potential acid-catalyzed side reactions.

The overall transformation is depicted below:

G cluster_0 Step 1: Acyl Chloride Formation (in situ) cluster_1 Step 2: Amidation CarboxylicAcid 1-Methyl-2-oxopiperidine- 4-carboxylic acid AcylChloride 1-Methyl-2-oxopiperidine- 4-carbonyl chloride (Not Isolated) CarboxylicAcid->AcylChloride (COCl)₂, cat. DMF -CO, -CO₂, -HCl AmideProduct Target Amide AcylChloride->AmideProduct Amine Amine (R-NH₂) Amine->AmideProduct Base (e.g., TEA) - Base·HCl

Caption: General workflow for the one-pot amidation.

Detailed Experimental Protocol

This section outlines a representative protocol for the one-pot synthesis of N-(4-methoxyphenyl)-1-methyl-2-oxopiperidine-4-carboxamide.

Reagent and Materials Table
ReagentCAS NumberMW ( g/mol )EquivalentsAmount (mmol)Mass/Volume
1-Methyl-2-oxopiperidine-4-carboxylic acid167339-68-0157.171.05.0786 mg
Oxalyl Chloride79-37-8126.931.26.00.44 mL
N,N-Dimethylformamide (DMF)68-12-273.09Catalytic~0.05~2 drops (4 µL)
Dichloromethane (DCM), anhydrous75-09-284.93--25 mL
p-Anisidine (4-methoxyaniline)104-94-9123.151.055.25646 mg
Triethylamine (TEA)121-44-8101.192.512.51.74 mL
Step-by-Step Methodology

G Start Setup Step1 Dissolve Acid Start->Step1 1. Inert Atmosphere Step2 Cool to 0°C Step1->Step2 2. Anhydrous DCM Step3 Form Acyl Chloride Step2->Step3 3. Add (COCl)₂/DMF Step5 Add Amine Solution Step3->Step5 4. Stir 1h @ 0°C Step4 Prepare Amine Solution Step4->Step5 5. Add dropwise Step6 Reaction & Warm Step5->Step6 6. Maintain 0°C Step7 Workup: Quench Step6->Step7 7. Stir 4h to RT Step8 Workup: Extract Step7->Step8 8. Add H₂O Step9 Purification Step8->Step9 9. Wash & Dry End Final Product Step9->End 10. Chromatography

Caption: Experimental workflow for one-pot amidation.

  • Reaction Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet. Flame-dry the glassware under vacuum and backfill with nitrogen to ensure anhydrous conditions.

  • Acid Dissolution: To the flask, add 1-methyl-2-oxopiperidine-4-carboxylic acid (786 mg, 5.0 mmol) and anhydrous dichloromethane (DCM, 15 mL). Stir until the solid is fully dissolved.

  • Acyl Chloride Formation: Cool the solution to 0 °C using an ice-water bath. Add two drops of DMF (~4 µL) via syringe. Slowly add oxalyl chloride (0.44 mL, 6.0 mmol) dropwise over 5 minutes.

    • Expert Insight: Vigorous gas evolution (CO, CO₂) will be observed. A slow addition rate is critical to control the reaction exotherm and prevent pressure buildup. The reaction mixture is typically stirred at 0 °C for 1 hour after the addition is complete to ensure full conversion to the acyl chloride. Progress can be monitored by taking a small, quenched aliquot for LC-MS analysis.

  • Amine Addition: In a separate vial, dissolve p-anisidine (646 mg, 5.25 mmol) and triethylamine (1.74 mL, 12.5 mmol) in anhydrous DCM (10 mL).

  • Coupling Reaction: While maintaining the reaction temperature at 0 °C, add the p-anisidine/TEA solution to the freshly prepared acyl chloride solution dropwise over 15 minutes.

    • Expert Insight: A white precipitate (triethylamine hydrochloride) will form immediately upon addition. This is a visual confirmation that the reaction is proceeding. Adding the amine solution slowly prevents localized heating and potential side reactions.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 hours. Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Workup and Quenching: Cool the mixture back to 0 °C and carefully quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers and wash sequentially with 1 M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).

    • Trustworthiness Check: The acid wash removes excess TEA and any unreacted p-anisidine. The base wash removes any remaining acidic impurities. The brine wash removes residual water.

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 30-70% ethyl acetate in hexanes) to afford the pure N-(4-methoxyphenyl)-1-methyl-2-oxopiperidine-4-carboxamide.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Product Yield 1. Wet reagents/solvents. 2. Incomplete acyl chloride formation. 3. Deactivated amine.1. Ensure all glassware is flame-dried and solvents are anhydrous. 2. Increase stir time for Step 3 to 1.5-2 hours. 3. Use a fresh bottle of amine and ensure sufficient base (2.5 eq) is used.
Multiple Side Products 1. Reaction temperature too high. 2. Use of a sterically hindered amine.1. Maintain strict temperature control (0 °C) during additions. 2. For hindered amines, consider extending the reaction time or gentle heating (e.g., 40 °C) after the initial coupling at RT.
Difficult Purification Residual DMF or TEA-HCl salt co-eluting with the product.Ensure the aqueous workup is thorough. A water wash of the combined organic layers before the acid/base washes can help remove DMF. Ensure all TEA-HCl is removed during the washes.

Conclusion

This application note details a robust and highly efficient one-pot protocol for the synthesis of amides from 1-methyl-2-oxopiperidine-4-carboxylic acid. By generating the reactive acyl chloride in situ, this method offers significant advantages in terms of operational simplicity, yield, and safety. The protocol is broadly applicable to a range of amine nucleophiles and serves as a foundational method for researchers in drug discovery and chemical development aiming to explore the chemical space around the valuable 2-piperidone scaffold.

References

  • Recent advances in piperidones as privileged scaffolds for drug discovery and development. (2026). RSC Medicinal Chemistry.
  • Chu, C. et al. (2024). A practical synthesis for the key intermediate of apixaban.
  • A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. (2015). World Journal of Pharmaceutical Sciences.
  • Apixaban Intermediates In Pharmaceutical Research. (2025). Arborpharmchem.
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  • A practical synthesis for the key intermediate of apixaban. (2024).
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  • What is the best method to form an amide bond by the reaction of acyl chloride and 3-aminopropyltriethoxysilane(APTES)? (2014).
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  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Synthesis.
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  • 1-Methylpiperidine-4-carboxylic acid hydrochloride synthesis. ChemicalBook.
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Application Note: A Detailed Protocol for the Synthesis of 1-Methyl-2-oxopiperidine-4-carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1-methyl-2-oxopiperidine-4-carboxamide scaffold is a valuable structural motif in contemporary drug discovery and medicinal chemistry, frequently appearing in neurologically active agents and other complex molecular architectures. This application note provides a comprehensive, field-proven guide for the synthesis of these target compounds, starting from the commercially available 1-Methyl-2-oxopiperidine-4-carboxylic acid. The protocol is presented as a robust two-step process: (1) the efficient conversion of the carboxylic acid to its highly reactive acid chloride intermediate using thionyl chloride, and (2) the subsequent nucleophilic acyl substitution with a primary or secondary amine to form the desired amide bond. This document furnishes detailed mechanistic insights, step-by-step experimental procedures, safety protocols, characterization data, and troubleshooting advice to ensure reliable and reproducible execution by researchers in both academic and industrial settings.

Introduction & Scientific Context

Amide bonds are one of the most fundamental and prevalent functional groups in chemistry and biology, forming the backbone of peptides and proteins and featuring prominently in a vast number of pharmaceuticals.[1] The reaction between a highly reactive acid chloride and a nucleophilic amine is a classic, efficient, and widely employed method for amide bond formation due to its typically high yields and mild reaction conditions.[2]

The piperidine ring, particularly in its lactam form (oxopiperidine), is a privileged scaffold in medicinal chemistry. The specific target of this guide, the 1-methyl-2-oxopiperidine-4-carboxamide core, combines the structural rigidity of the lactam with the versatile synthetic handle of the carboxamide group, making it an attractive building block for creating libraries of compounds for biological screening.

This protocol details a reliable pathway that begins with the activation of 1-Methyl-2-oxopiperidine-4-carboxylic acid[3], a readily available starting material, to its corresponding acid chloride. This intermediate is typically used in situ (without isolation) and immediately reacted with a desired amine to afford the final product. The use of thionyl chloride (SOCl₂) for the activation step is highlighted, as its gaseous byproducts (SO₂ and HCl) are easily removed, simplifying the reaction workup.[4][5]

Overall Reaction Scheme:

Overall Reaction Scheme

Figure 1: Two-step synthesis of 1-Methyl-2-oxopiperidine-4-carboxamides from the corresponding carboxylic acid.

Reaction Mechanisms & Causality

A thorough understanding of the underlying reaction mechanisms is critical for optimizing conditions and troubleshooting potential issues.

Step 1: Acid Chloride Formation

The conversion of a carboxylic acid to an acid chloride with thionyl chloride (SOCl₂) proceeds via a nucleophilic acyl substitution pathway. The carboxylic acid's hydroxyl group is transformed into a superior leaving group.

  • Activation: The oxygen of the carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride.

  • Intermediate Formation: A proton transfer and subsequent elimination of a chloride ion form a chlorosulfite intermediate.

  • Nucleophilic Attack & Elimination: The chloride ion then acts as a nucleophile, attacking the carbonyl carbon. This step is followed by the collapse of the tetrahedral intermediate, which eliminates sulfur dioxide (SO₂) and a protonated chlorine species, ultimately yielding the acid chloride and HCl gas.[6] The reaction is often catalyzed by a drop of N,N-dimethylformamide (DMF).[1]

Step 2: Amide Bond Formation

The core of this synthesis is the nucleophilic addition-elimination reaction between the generated acid chloride and an amine.

  • Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks the highly electrophilic carbonyl carbon of the acid chloride. This breaks the carbonyl π-bond, pushing electrons onto the oxygen and forming a tetrahedral intermediate.[7][8]

  • Elimination of Leaving Group: The tetrahedral intermediate is transient. The lone pair on the oxygen atom reforms the carbon-oxygen double bond, and in doing so, eliminates the best leaving group: the chloride ion (Cl⁻).[9]

  • Deprotonation: The resulting product is a protonated amide. A base, such as triethylamine (Et₃N) or a second equivalent of the reacting amine, removes the proton from the nitrogen to yield the final, neutral amide product and a salt byproduct (e.g., triethylammonium chloride).[7] The inclusion of a base is critical to neutralize the HCl generated, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[7]

G

Experimental Protocols & Workflow

This section provides a detailed, two-part protocol. Extreme caution is required. All operations should be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

Materials and Equipment
Reagents & MaterialsEquipment
1-Methyl-2-oxopiperidine-4-carboxylic acid (CAS 1000932-09-1)Round-bottom flasks with stir bars
Thionyl chloride (SOCl₂)Septa and nitrogen/argon inlet
Anhydrous Dichloromethane (DCM) or TolueneSyringes and needles
N,N-Dimethylformamide (DMF), catalytic amountReflux condenser
Primary or Secondary Amine (e.g., Benzylamine)Ice/water bath
Triethylamine (Et₃N) or Diisopropylethylamine (DIEA)Separatory funnel
1 M Hydrochloric Acid (HCl) solutionRotary evaporator
Saturated Sodium Bicarbonate (NaHCO₃) solutionMagnetic stir plate
Brine (Saturated NaCl solution)Glassware for purification (chromatography column)
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Analytical equipment (TLC plates, NMR, MS, IR)
Workflow Visualization

G Start Starting Material: 1-Methyl-2-oxopiperidine -4-carboxylic acid Activation Step 1: Acid Activation - Add Anhydrous Solvent - Add SOCl₂ + cat. DMF - Heat to reflux Start->Activation AcidChloride In situ formation of Acid Chloride Intermediate Activation->AcidChloride Amidation Step 2: Amidation - Cool to 0 °C - Add Amine & Base - Warm to RT AcidChloride->Amidation Workup Workup - Quench with H₂O - Extract with DCM - Wash (HCl, NaHCO₃, Brine) Amidation->Workup Purify Purification - Dry (Na₂SO₄) - Concentrate - Column Chromatography Workup->Purify Product Final Product: Pure Carboxamide Purify->Product Characterize Characterization (NMR, MS, IR) Product->Characterize

Part 1: Preparation of 1-Methyl-2-oxopiperidine-4-carbonyl chloride (In situ)
  • Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 1-Methyl-2-oxopiperidine-4-carboxylic acid (1.0 equiv).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) or toluene (approx. 0.2 M concentration).

  • Reagent Addition: Add thionyl chloride (SOCl₂, 1.5–2.0 equiv) dropwise via syringe at room temperature. Add one drop of anhydrous DMF as a catalyst.[1]

  • Reaction: Heat the mixture to reflux (approx. 40 °C for DCM, 110 °C for toluene) and stir for 1-3 hours. The reaction progress can be monitored by the cessation of gas (HCl, SO₂) evolution.

  • Completion: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator (ensure the vacuum line is protected with a base trap). The resulting crude acid chloride is a residue that should be used immediately in the next step without purification.

Part 2: Synthesis of N-Substituted-1-methyl-2-oxopiperidine-4-carboxamide
  • Setup: Re-dissolve the crude acid chloride from Part 1 in fresh anhydrous DCM under a nitrogen atmosphere. Cool the flask to 0 °C using an ice/water bath.

  • Amine/Base Addition: In a separate flask, prepare a solution of the desired primary or secondary amine (1.0 equiv) and triethylamine (Et₃N, 1.2 equiv) in anhydrous DCM.

  • Reaction: Add the amine/base solution dropwise to the stirred acid chloride solution at 0 °C.[10] A white precipitate (triethylammonium chloride) will typically form immediately.

  • Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-16 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) or LC-MS.[2]

  • Quenching: Once complete, carefully quench the reaction by adding deionized water.

  • Work-up: Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess amine and triethylamine), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and finally with brine.[2]

  • Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude amide by silica gel column chromatography or recrystallization from an appropriate solvent system (e.g., Ethyl Acetate/Hexanes) to obtain the pure product.

Data Presentation & Characterization

For a model reaction using benzylamine, the following stoichiometry and expected results apply.

ReagentMW ( g/mol )Equiv.Amount (mmol)Mass/Volume
1-Methyl-2-oxopiperidine-4-carboxylic acid157.171.05.0786 mg
Thionyl Chloride (SOCl₂)118.972.010.00.73 mL
Benzylamine107.151.05.00.54 mL
Triethylamine (Et₃N)101.191.26.00.84 mL
Anhydrous DCM---~50 mL total
Product: N-benzyl-1-methyl...carboxamide 246.32 - - ~985 mg (80%)

Expected Characterization Data for N-benzyl-1-methyl-2-oxopiperidine-4-carboxamide:

  • ¹H NMR (CDCl₃, 400 MHz): Expect signals for the N-CH₃ group (~2.9 ppm, singlet), piperidine ring protons (multiplets, ~1.8-3.5 ppm), benzyl CH₂ (~4.4 ppm, doublet), aromatic protons (~7.2-7.4 ppm, multiplet), and the amide N-H proton (broad singlet, ~6.5-7.5 ppm).

  • ¹³C NMR (CDCl₃, 100 MHz): Expect signals for the N-CH₃ carbon, piperidine ring carbons, benzyl CH₂ carbon, aromatic carbons, and two carbonyl carbons (one for the lactam, one for the amide, ~170-175 ppm).

  • FT-IR (KBr, cm⁻¹): Expect characteristic peaks for N-H stretching (~3300 cm⁻¹), C-H stretching (~2800-3000 cm⁻¹), and two strong C=O stretching absorptions for the amide and lactam carbonyls (~1630-1680 cm⁻¹).[11]

  • Mass Spectrometry (ESI+): Expect to observe the protonated molecular ion [M+H]⁺ at m/z = 247.15.

Safety and Handling Precautions

  • Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water to release toxic gases (HCl and SO₂). Must be handled in a fume hood with extreme care. Use gloves, safety goggles, and a lab coat.[6]

  • Acid Chlorides: Corrosive and moisture-sensitive. React with water (hydrolyze) and are lachrymatory. All glassware must be thoroughly dried before use.[12]

  • Amines: Many amines are corrosive, toxic, and have strong odors. Handle in a well-ventilated fume hood.

  • Hydrogen Chloride (HCl): A corrosive gas is evolved during both the acid chloride formation and as a byproduct of the amidation (before neutralization). The entire procedure must be conducted in a fume hood.[13]

  • Quenching: The quenching of acid chlorides can be exothermic. Always add the reaction mixture to the quenching agent slowly and with cooling if necessary.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Incomplete acid chloride formation.2. Hydrolysis of acid chloride due to wet reagents/solvents.3. Amine is not nucleophilic enough (e.g., deactivated aniline).1. Increase reflux time/temperature for Step 1.2. Ensure all solvents are anhydrous and glassware is flame-dried.3. Use a coupling agent like HATU for less reactive amines as an alternative route.[10]
Starting Carboxylic Acid Recovered Incomplete reaction with thionyl chloride.Increase equivalents of SOCl₂ to 2.0-2.5 and extend reflux time. Ensure catalytic DMF is added.
Side Product Observed (Carboxylic Acid) Hydrolysis of the acid chloride during workup or reaction.Ensure anhydrous conditions are strictly maintained. Perform workup efficiently without delays.
Difficult Purification Byproduct (e.g., triethylammonium chloride) not fully removed during workup.Ensure the 1 M HCl wash is performed thoroughly to remove all tertiary amine base salts. Add an extra aqueous wash if necessary.

References

  • OrgoSolver. (n.d.). Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Reaction mechanisms: acid/acyl chloride with ammonia/amines. Retrieved from [Link]

  • Clark, J. (2015). Reaction between acyl chlorides and amines - addition / elimination. Chemguide. Retrieved from [Link]

  • Organic Chemistry. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • University of Huddersfield Research Portal. (n.d.). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. Retrieved from [Link]

  • Taylor & Francis Online. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Retrieved from [Link]

  • Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]

  • Standard Operating Procedure. (n.d.). Hydrochloric Acid. Retrieved from [Link]

  • Chem Help ASAP. (2019). Synthesis of amides from acid chlorides. YouTube. Retrieved from [Link]

  • Clark, J. (2015). Converting carboxylic acids into acyl (acid) chlorides. Chemguide. Retrieved from [Link]

  • University of Utah. (2019). Standard Operating Procedure: Acid Handling. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A Concise, Scalable Synthesis of [2-(4-Fluorophenyl)-1H-indol-4-yl]-1-pyrrolidinylmethanone. Retrieved from [Link]

  • ResearchGate. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]

  • Leggio, A., et al. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Royal Society of Chemistry. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2023). Catalytic Approaches for the Preparation of Carboxamides from Carboxylic Acids. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and characterization of C2-symmetric bis(carboxamide) pincer ligands. Retrieved from [Link]

  • Scholars Research Library. (n.d.). A review on various activating reagents and catalysts for N-acylation reaction. Retrieved from [Link]

  • PMC. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. Retrieved from [Link]

  • MalariaWorld. (2025). Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. Retrieved from [Link]

  • MDPI. (2026). Probing Combined Experimental and Computational Profiling to Identify N-(benzo[d]thiazol-2-yl) Carboxamide Derivatives. Retrieved from [Link]

  • PMC. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Retrieved from [Link]

Sources

Optimization of Quenching Protocols for 1-Methyl-2-oxopiperidine-4-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

1-Methyl-2-oxopiperidine-4-carbonyl chloride (CAS: 1858257-21-2) is a critical electrophilic building block in medicinal chemistry, particularly for synthesizing libraries of piperidine-based analgesics and kinase inhibitors.[1][2]

Unlike standard lipophilic acid chlorides (e.g., benzoyl chloride), this scaffold presents two distinct challenges during quenching and workup:

  • High Polarity: The lactam (2-oxo) moiety and the tertiary nitrogen increase water solubility, making standard aqueous extractions (EtOAc/Water) prone to yield loss.[1]

  • Lactam Stability: While relatively robust, the lactam ring can undergo ring-opening hydrolysis under the violent acidic conditions generated by improper quenching of excess thionyl/oxalyl chloride.[2]

This guide provides three validated protocols for quenching reactions involving this reagent, prioritizing yield preservation and safety.

Mechanistic Basis for Quenching Strategies[5]

The choice of quenching reagent dictates the final form of the unreacted starting material and the ease of purification.

The "HCl Problem"

Unreacted acid chloride (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) reacts with nucleophiles (

) to release hydrochloric acid (

).[1] ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="display ng-star-inserted">

[1]
  • Water Quench: Generates carboxylic acid (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) + 
    
    
    
    .[1]
    • Risk:[1][2][3] The

      
       protonates the piperidine nitrogen (if not already an amide), trapping the molecule in the aqueous phase.
      
  • Alcohol Quench (Recommended): Generates ester (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) + 
    
    
    
    .[1]
    • Benefit: The ester is significantly easier to extract and chromatograph than the free acid.

Decision Matrix: Selecting the Right Reagent

QuenchDecision Start Start: Reaction Complete Goal What is your goal? Start->Goal IsoEster Isolate Stable Intermediate (Storage/Purification) Goal->IsoEster Option A IsoAcid Recover Carboxylic Acid Goal->IsoAcid Option B CleanUp Clean up Amide Coupling (Remove excess R-COCl) Goal->CleanUp Option C MethodA Protocol 1: Methanol Quench (Forms Methyl Ester) IsoEster->MethodA MethodB Protocol 2: Buffered Aqueous Quench (Forms Acid) IsoAcid->MethodB MethodC Protocol 3: Amine Scavenger (Solid Phase Extraction) CleanUp->MethodC

Figure 1: Decision tree for selecting the appropriate quenching methodology based on downstream requirements.[1][2]

Detailed Experimental Protocols

Protocol 1: The "Methanol Solvolysis" (Recommended for Storage)

Objective: Convert excess acid chloride into the stable methyl ester (Methyl 1-methyl-2-oxopiperidine-4-carboxylate) to facilitate purification and prevent degradation.[1][2]

Reagents:

  • Anhydrous Methanol (MeOH)[1][2]

  • Triethylamine (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) or Diisopropylethylamine (DIPEA)[1]
    
  • Dichloromethane (DCM)[1][2]

Procedure:

  • Evaporation (Critical): If the acid chloride was generated in situ using Thionyl Chloride (

    
    ) or Oxalyl Chloride, remove the excess reagent via rotary evaporation before quenching.[1] This prevents the violent generation of 
    
    
    
    gas and methyl chloride.
    • Tip: Co-evaporate with dry toluene twice to ensure removal of ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       traces.[1]
      
  • Cooling: Re-dissolve the residue in DCM and cool to 0°C under

    
    .
    
  • Quench: Add a solution of MeOH (5 equiv) and

    
     (1.2 equiv)  dropwise.
    
    • Note: The base neutralizes the HCl generated, preventing the formation of hydrochloride salts that would precipitate out.

  • Warming: Allow to warm to room temperature (RT) and stir for 30 minutes.

  • Workup: Wash with saturated ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     followed by brine. Dry over 
    
    
    
    .[1]
  • Result: The resulting methyl ester is stable and can be stored or purified via flash chromatography (typically 0-10% MeOH in DCM).[1][2]

Protocol 2: Buffered Aqueous Quench (For Acid Recovery)

Objective: Hydrolyze the acid chloride back to the parent carboxylic acid without opening the lactam ring or trapping the product in the water layer.

Reagents:

  • Saturated Sodium Bicarbonate (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    )[1][4]
    
  • Extraction Solvent: 3:1 Chloroform/Isopropanol (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    )[1]
    

Procedure:

  • Preparation: Prepare a biphasic mixture of the extraction solvent (

    
    ) and saturated 
    
    
    
    at 0°C.
  • Addition: Slowly pour the reaction mixture into the vigorously stirring biphasic quench.

    • Caution:ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       evolution will be vigorous.[1] Do not seal the vessel.
      
  • pH Adjustment: The aqueous layer will be basic (pH ~8-9). The carboxylate anion (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) will reside in the aqueous phase.[1]
    
  • Separation (The Trick):

    • Wash the aqueous layer with DCM to remove non-polar impurities.

    • Carefully acidify the aqueous layer to pH ~3-4 using 1M

      
       (do not go lower to protect the lactam).[1]
      
    • Extraction: Extract the acidic aqueous layer exhaustively (3x) with 3:1

      
       .
      
    • Why? Standard EtOAc is often insufficient to pull this polar lactam acid from water.[1][2] The alcohol cosolvent increases extraction efficiency.

Protocol 3: Solid-Phase Scavenging (High Throughput)

Objective: Rapidly remove unreacted acid chloride from an amide coupling reaction without aqueous workup.[1][2]

Reagents:

  • Aminomethyl polystyrene resin (or similar nucleophilic scavenger resin).[1][2]

Procedure:

  • Add Scavenger: Add 2-3 equivalents (relative to excess acid chloride) of resin to the reaction vial.

  • Agitate: Shake or stir at RT for 1-2 hours. The resin reacts with the acid chloride to form a covalent amide bond on the bead.

  • Filtration: Filter the mixture through a frit. The unreacted reagent is trapped on the solid phase; the filtrate contains the pure product.

Quantitative Data & Solubility Guide

The following table summarizes the solubility profile of the quenched species, guiding solvent selection.

SpeciesQuench MethodPolarity (LogP Est.)Recommended Extraction Solvent
Acid Chloride N/AHigh (Reactive)DCM (Anhydrous)
Methyl Ester MethanolModerate (~0.[1][2]5)EtOAc or DCM
Carboxylic Acid Water/BaseHigh (<0)3:1

/IPA
Amide Product AmineVariableDCM or EtOAc

Workflow Visualization

WorkupFlow Reaction Reaction Mixture (Contains R-COCl) Evap Evaporate Excess SOCl2 (Co-evap w/ Toluene) Reaction->Evap QuenchChoice Select Quench Evap->QuenchChoice MeOH_Path Add MeOH / Et3N QuenchChoice->MeOH_Path Protocol 1 Aq_Path Add Sat. NaHCO3 QuenchChoice->Aq_Path Protocol 2 Ester Forms Methyl Ester (Neutral) MeOH_Path->Ester Salt Forms Carboxylate Salt (Water Soluble) Aq_Path->Salt Extract1 Extract w/ DCM Ester->Extract1 Acidify Acidify to pH 4 Salt->Acidify Extract2 Extract w/ CHCl3:IPA (3:1) Acidify->Extract2

Figure 2: Operational workflow for converting the reactive intermediate into isolatable species.[1][2]

Safety & Handling

  • Inhalation Hazard: 1-Methyl-2-oxopiperidine-4-carbonyl chloride hydrolyzes rapidly in moist air to release HCl gas.[1][2] All transfers must occur in a fume hood.[2]

  • Exotherm Control: The reaction of acid chlorides with methanol or water is exothermic.[1] Always cool the quench vessel to 0°C before addition.

  • Pressure Buildup: When using bicarbonate quenches, ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     generation can pressurize separatory funnels.[1] Vent frequently.
    

References

  • Synthesis and Properties of Piperidine Derivatives

    • PubChem. 1-Methylpiperidine-4-carboxylic acid (Compound Summary).[1][2] National Library of Medicine.[1][2] Available at: [Link][1][2]

  • General Workup of Polar Acid Chlorides

    • Frontier, A. Workup for Polar and Water-Soluble Solvents.[1][2] University of Rochester, Department of Chemistry. Available at: [Link]

  • Quenching Safety Protocols

    • Yufeng.[1][2] How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Available at: [Link]

  • Commercial Reagent Data (Scaffold Validation)

Sources

Troubleshooting & Optimization

Preventing hydrolysis of 1-Methyl-2-oxopiperidine-4-carbonyl chloride during storage

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-Methyl-2-oxopiperidine-4-carbonyl chloride. Its purpose is to offer practical, field-proven advice to prevent its hydrolysis during storage, ensuring the integrity of your starting material and the success of your downstream applications.

Frequently Asked Questions (FAQs)

Q1: My recent synthesis using 1-Methyl-2-oxopiperidine-4-carbonyl chloride yielded poor results, and I suspect the starting material has degraded. What is the most likely cause?

The most probable cause of degradation for 1-Methyl-2-oxopiperidine-4-carbonyl chloride is hydrolysis. Acyl chlorides are highly reactive compounds that readily react with water, including atmospheric moisture.[1][2] This reaction converts the acyl chloride to its corresponding carboxylic acid (1-Methyl-2-oxopiperidine-4-carboxylic acid) and hydrochloric acid (HCl).[3][4] The presence of these impurities can significantly impact the outcome of your reaction, leading to lower yields and the formation of unintended byproducts.

Q2: What are the absolute essential storage conditions to prevent hydrolysis of 1-Methyl-2-oxopiperidine-4-carbonyl chloride?

To maintain the integrity of 1-Methyl-2-oxopiperidine-4-carbonyl chloride, it is crucial to store it under strictly anhydrous and inert conditions.[5][6] The compound should be stored at a refrigerated temperature of 2-8°C. The container must be tightly sealed and the headspace should be filled with an inert gas such as argon or dry nitrogen.[7] It is also highly recommended to store the primary container within a desiccator to provide an additional layer of protection against moisture ingress.

Q3: Can I handle 1-Methyl-2-oxopiperidine-4-carbonyl chloride on the open bench?

No, handling this reagent on an open bench is strongly discouraged. Even brief exposure to atmospheric moisture can lead to hydrolysis.[8] All manipulations, including weighing and dispensing, should be performed in a controlled environment, such as a glove box with a dry inert atmosphere.[5] If a glove box is unavailable, techniques for handling air- and moisture-sensitive reagents, such as using a Schlenk line and positive pressure of an inert gas, should be employed.[6][9]

Troubleshooting Guide

Problem Possible Cause Recommended Action
Fuming or "smoking" upon opening the container. The acyl chloride is reacting with moisture in the air, producing HCl gas which appears as fumes.[10][11]This is a strong indicator of exposure to moisture. Immediately reseal the container under a blanket of inert gas. If possible, purge the headspace with dry argon or nitrogen before sealing. The reagent may be partially hydrolyzed.
Formation of a white solid or crystalline precipitate in the liquid reagent. The white solid is likely the hydrolyzed product, 1-Methyl-2-oxopiperidine-4-carboxylic acid, which is generally less soluble.The reagent is compromised. It is not recommended for use in reactions where the acyl chloride's purity is critical. Consider purification by distillation if feasible, though purchasing a fresh batch is often the most reliable solution.
Inconsistent or low yields in subsequent reactions (e.g., amidation, esterification). The effective concentration of the acyl chloride is lower than expected due to hydrolysis. The resulting carboxylic acid will not participate in the desired reaction under typical conditions for acyl chlorides.[3][12]Before use, consider a quality control check such as an IR spectrum to look for the characteristic broad O-H stretch of a carboxylic acid. If hydrolysis is confirmed, the reagent should be replaced.
pH of the reaction mixture becomes acidic before the addition of other reagents. Hydrolysis produces hydrochloric acid (HCl), which will lower the pH of any solution it is in.[1]This confirms hydrolysis has occurred. The reagent should not be used.

Experimental Protocols

Protocol 1: Proper Storage of 1-Methyl-2-oxopiperidine-4-carbonyl chloride
  • Container Selection: Use a clean, oven-dried glass bottle with a PTFE-lined cap or a specialized container for moisture-sensitive reagents, such as a Sure/Seal™ bottle.[6][7]

  • Inert Atmosphere: Before sealing, flush the container's headspace with a gentle stream of dry argon or nitrogen for several minutes to displace any air and moisture.[9]

  • Sealing: Tightly seal the container. For long-term storage, consider wrapping the cap and neck of the bottle with Parafilm® as an extra precaution.

  • Secondary Containment: Place the sealed container inside a desiccator containing a suitable desiccant (e.g., silica gel, Drierite™).[5]

  • Temperature: Store the desiccator in a refrigerator at 2-8°C. Ensure the refrigerator is not a source of moisture.

  • Labeling: Clearly label the container with the chemical name, date received, and date opened.

Protocol 2: Handling and Dispensing
  • Preparation: All glassware, syringes, and needles must be thoroughly dried in an oven (e.g., 125°C overnight) and cooled in a desiccator or under a stream of inert gas immediately before use.[6][9]

  • Inert Environment: Perform all transfers inside a glove box with a dry inert atmosphere.

  • Alternative Technique (No Glove Box):

    • Use a Schlenk line setup to maintain a positive pressure of inert gas.

    • Use a dry syringe and needle to pierce the septum of the storage container.[13]

    • Before drawing the liquid, flush the syringe with dry inert gas several times.[6]

    • After withdrawing the desired amount, inject an equivalent volume of inert gas back into the container to prevent creating a vacuum that could draw in moist air.[7]

  • Immediate Use: Add the dispensed reagent directly to the reaction vessel, which should also be under an inert atmosphere.

Visualizing the Problem: Hydrolysis Mechanism and Troubleshooting Workflow

The following diagrams illustrate the chemical process of hydrolysis and a decision-making workflow for troubleshooting.

Hydrolysis_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Acyl_Chloride 1-Methyl-2-oxopiperidine-4-carbonyl chloride Intermediate Tetrahedral Adduct Acyl_Chloride->Intermediate Nucleophilic Attack by H₂O Water Water (H₂O) Water->Intermediate Carboxylic_Acid 1-Methyl-2-oxopiperidine-4-carboxylic acid Intermediate->Carboxylic_Acid Elimination of Cl⁻ HCl Hydrochloric Acid (HCl) Intermediate->HCl

Caption: Mechanism of 1-Methyl-2-oxopiperidine-4-carbonyl chloride hydrolysis.

Troubleshooting_Workflow start Start: Suspected Reagent Degradation check_visual Visually Inspect Reagent: - Fuming? - Precipitate? start->check_visual fuming_yes Yes check_visual->fuming_yes Signs Present fuming_no No check_visual->fuming_no No Obvious Signs hydrolysis_present High Likelihood of Hydrolysis fuming_yes->hydrolysis_present check_performance Review Reaction Performance: - Low Yield? - Byproducts? fuming_no->check_performance replace_reagent Action: Replace Reagent and Review Storage/Handling Procedures hydrolysis_present->replace_reagent performance_bad Yes check_performance->performance_bad Poor Performance performance_ok No check_performance->performance_ok Good Performance confirm_hydrolysis Confirm with Analytical Method (e.g., IR) performance_bad->confirm_hydrolysis reagent_ok Reagent Likely OK. Troubleshoot other experimental parameters. performance_ok->reagent_ok confirm_hydrolysis->replace_reagent

Caption: Troubleshooting workflow for suspected hydrolysis.

Summary of Storage Parameters

Parameter Recommendation Rationale
Temperature 2-8°CSlows down the rate of potential degradation reactions.
Atmosphere Inert Gas (Argon, Dry Nitrogen)Prevents contact with atmospheric moisture and oxygen.[7]
Container Tightly sealed glass bottle with PTFE-lined cap or Sure/Seal™ bottleProvides a chemically inert and impermeable barrier.[6][7]
Secondary Storage DesiccatorOffers an additional layer of protection against moisture.[5]
Handling Environment Glove Box or Schlenk LineMinimizes exposure to atmospheric moisture during transfer.[5][6]

References

  • Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. Journal of Chemical Education. Available at: [Link]

  • Using Acyl Chlorides in Synthesis (12.3.6). OCR A-Level Chemistry Notes | TutorChase. Available at: [Link]

  • Water Sensitive Chemicals. Environment, Health & Safety, University of California, Berkeley. Available at: [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. Available at: [Link]

  • Acetyl chloride | CH3COCl. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Handling air-sensitive reagents AL-134. MIT Department of Chemistry. Available at: [Link]

  • Acyl chlorides stability. Sciencemadness Discussion Board. Available at: [Link]

  • Safety Data Sheet: Acetyl chloride. Chemos GmbH&Co.KG. Available at: [Link]

  • Acetyl chloride. Sciencemadness Wiki. Available at: [Link]

  • The Top 10 Best Practices For Proper Chemical Storage. IDR Environmental Services. Available at: [Link]

  • How to Safely Handle Reactive Chemicals. The Chemistry Blog. Available at: [Link]

  • Acyl Chlorides (A-Level). ChemistryStudent. Available at: [Link]

  • Best Practices for Proper Chemical Storage. The Synergist. Available at: [Link]

  • Chemical Segregation and Storage. USC Environmental Health & Safety. Available at: [Link]

  • Chemical Storage Safety: Acids, Bases & Solvents Best Practices. A&K COMPLIANCE. Available at: [Link]

  • Acyl chloride. Wikipedia. Available at: [Link]

  • Reactions of Acyl Chlorides. Save My Exams. Available at: [Link]

  • Acyl Chlorides and Acid Anhydrides. chemrevise. Available at: [Link]

  • Acyl Chlorides & Esters (Edexcel A Level Chemistry): Revision Note. Save My Exams. Available at: [Link]

  • Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. chemguide: CIE A level chemistry support. Available at: [Link]

  • What should i reconsider in my experiment for acyl chloride to be formed? ResearchGate. Available at: [Link]

  • Acyl Chlorides - formation and hydrolysis mechanism. YouTube. Available at: [Link]

  • Reactions of Acyl Chlorides with Water. Chemistry LibreTexts. Available at: [Link]

  • Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. MDPI. Available at: [Link]

  • 21.4: Chemistry of Acid Halides. Chemistry LibreTexts. Available at: [Link]

  • Substitution at sp2 Carbon (C=O System) (Part II). St. Paul's Cathedral Mission College. Available at: [Link]

  • PREPARATION OF 2-ARYLINDOLE-4-CARBOXYLIC ACID AMIDES. Organic Syntheses Procedure. Available at: [Link]

Sources

Technical Support Center: Strategies for Removing Excess 1-Methyl-2-oxopiperidine-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth strategies and troubleshooting advice for the effective removal of unreacted 1-Methyl-2-oxopiperidine-4-carbonyl chloride from reaction mixtures. The high reactivity of this acyl chloride necessitates careful and complete removal to ensure the purity and stability of your target compound.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove unreacted 1-Methyl-2-oxopiperidine-4-carbonyl chloride?

The removal of this reagent is paramount due to its inherent reactivity. The carbonyl carbon of an acyl chloride is highly electrophilic (electron-deficient) because of the electron-withdrawing effects of both the oxygen and chlorine atoms.[1][2] This makes it highly susceptible to attack by a wide range of nucleophiles.

If left in the reaction mixture, excess 1-Methyl-2-oxopiperidine-4-carbonyl chloride can lead to:

  • Side reactions during work-up: It can react with water, alcohols, or even trace nucleophiles present in solvents or on glassware, leading to impurities that complicate purification.

  • Product degradation: If your desired product contains nucleophilic functional groups, the residual acyl chloride can react with it over time, reducing yield and purity.

  • Inaccurate characterization: The presence of the acyl chloride or its byproducts can interfere with analytical techniques like NMR and LC-MS, leading to misleading results.

  • Safety hazards: Acyl chlorides react vigorously with protic solvents like water, releasing corrosive hydrogen chloride (HCl) gas in an exothermic reaction.[3]

Troubleshooting and Removal Guide

This section provides detailed protocols for quenching (neutralizing) and removing the excess acyl chloride, followed by a guide to subsequent purification steps.

Q2: What are the most effective methods for quenching the excess acyl chloride?

Quenching is the process of intentionally reacting the excess acyl chloride with a simple, inexpensive reagent to convert it into a more stable and easily removable compound. The choice of quenching agent is critical as it determines the nature of the byproduct you will need to separate from your desired product.

The two most common and effective strategies are hydrolysis (using water) and alcoholysis (using a simple alcohol like methanol).

This method converts the acyl chloride into the corresponding carboxylic acid, 1-methyl-2-oxopiperidine-4-carboxylic acid, which is typically water-soluble as its carboxylate salt under basic conditions.

Mechanism: Nucleophilic Addition-Elimination The reaction proceeds via a two-step mechanism. First, the nucleophile (water) attacks the electrophilic carbonyl carbon in an addition step, forming a tetrahedral intermediate.[1][3] This is followed by an elimination step where the carbon-oxygen double bond is reformed, and the chloride ion is expelled.[3] Finally, a proton is removed to yield the final products.

Hydrolysis Mechanism cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Elimination AcylChloride Acyl Chloride + H₂O Intermediate Tetrahedral Intermediate AcylChloride->Intermediate Nucleophilic attack Products Carboxylic Acid + HCl Intermediate->Products Elimination of Cl⁻ and deprotonation

Caption: Mechanism of Acyl Chloride Hydrolysis.

Step-by-Step Protocol: Hydrolysis Quench This protocol is ideal for reactions where the desired product is not water-soluble and stable to aqueous basic conditions.

  • Cool the Reaction: Once your primary reaction is complete, cool the reaction vessel to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the quench.[4]

  • Prepare Quenching Solution: In a separate flask, prepare a cold, dilute aqueous solution of a weak base, such as 5% sodium bicarbonate (NaHCO₃).

  • Slow Addition: With vigorous stirring, add the cold NaHCO₃ solution dropwise to the reaction mixture. You may observe gas evolution (CO₂) and a slight temperature increase. Maintain the internal temperature below 10 °C.

  • Stir: After the addition is complete, allow the mixture to stir at 0 °C for 15-30 minutes to ensure all the acyl chloride has been hydrolyzed.

  • Proceed to Work-up: The mixture is now ready for aqueous work-up (see Q3).

This approach converts the acyl chloride into a methyl or ethyl ester, which is generally less polar than the corresponding carboxylic acid and may be easier to separate from a polar product via chromatography.

Step-by-Step Protocol: Alcoholysis Quench This protocol is advantageous if your product is sensitive to water or if the carboxylic acid byproduct proves difficult to remove.

  • Cool the Reaction: As with hydrolysis, cool the reaction mixture to 0 °C in an ice bath.

  • Add Alcohol: Slowly add 5-10 equivalents of a simple, anhydrous alcohol (e.g., methanol or ethanol) to the stirred reaction mixture. The reaction is typically less vigorous than with water but should still be controlled.[4]

  • Add a Base (Optional but Recommended): To neutralize the HCl generated, a non-nucleophilic base like triethylamine (TEA) or pyridine can be added (1.5 equivalents relative to the excess acyl chloride).[5][6] This prevents acidic conditions which might harm sensitive products.

  • Stir: Allow the reaction to warm to room temperature and stir for 30-60 minutes.

  • Proceed to Work-up: The mixture can now be worked up. Note that if you added a tertiary amine base, an acidic wash will be required during extraction to remove it.

Data Summary: Comparison of Quenching Strategies

FeatureMethod 1: Hydrolysis (Water/NaHCO₃)Method 2: Alcoholysis (Methanol/Base)
Quenching Agent Water, often with a base (e.g., NaHCO₃)Simple alcohol (e.g., Methanol, Ethanol)
Byproduct 1-methyl-2-oxopiperidine-4-carboxylic acidMethyl or Ethyl 1-methyl-2-oxopiperidine-4-carboxylate
Byproduct Polarity High (especially as a salt)Moderate to Low
Pros Byproduct is easily removed with a basic wash for non-polar products. Reagents are inexpensive.Generates a neutral ester byproduct. Useful for water-sensitive products. Byproduct may be easier to separate chromatographically.
Cons Not suitable for water-soluble or base-sensitive products. Can form emulsions.Ester byproduct may co-elute with the desired product during chromatography. Requires an additional base to neutralize HCl.
Best For... Reactions producing non-polar, water-insoluble, and base-stable compounds.Reactions producing polar, water-soluble, or acid-sensitive compounds.
Q3: How do I purify my desired product after quenching the excess acyl chloride?

After successfully quenching the excess acyl chloride, the next step is a standard aqueous work-up to remove the quenched byproduct and other water-soluble materials, followed by purification.

Workflow A Crude Reaction Mixture B Quenching Step (Hydrolysis or Alcoholysis) A->B C Liquid-Liquid Extraction (Separatory Funnel) B->C D Aqueous Washes 1. Water 2. Dilute Acid (if needed) 3. Sat. NaHCO₃ 4. Brine C->D Wash E Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) D->E Separate F Filter & Concentrate (Rotary Evaporator) E->F G Final Purification (Chromatography or Recrystallization) F->G H Pure Product G->H

Caption: General Post-Quenching Experimental Workflow.

Step-by-Step Protocol: Aqueous Work-up

  • Transfer to Separatory Funnel: Transfer the quenched reaction mixture to a separatory funnel. Add an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) if your reaction solvent is water-miscible. Add water to dissolve salts.

  • Wash with Water: Wash the organic layer once with deionized water to remove bulk water-soluble impurities.

  • Acidic Wash (if necessary): If you used a base like triethylamine or pyridine in your reaction or quench, wash the organic layer with 1M HCl to protonate the amine and extract it into the aqueous layer.[5]

  • Basic Wash: Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃). This is crucial for removing the carboxylic acid byproduct formed during a hydrolysis quench and neutralizing any residual acid.[5][7]

  • Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl). This helps to remove residual water from the organic layer and breaks up emulsions that may have formed.[5]

  • Dry, Filter, and Concentrate: Separate the organic layer and dry it over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter away the drying agent and remove the solvent under reduced pressure using a rotary evaporator.[5]

  • Final Purification: The resulting crude material can be purified by column chromatography on silica gel or by recrystallization to yield the final, pure product.[5][8]

Q4: I can't tell if my reaction is complete because the acyl chloride starting material seems to streak or decompose on my TLC plate. How can I monitor the reaction?

This is a very common and important issue. Acyl chlorides are often too reactive to be analyzed directly by thin-layer chromatography (TLC) on silica gel, as the slightly acidic and water-containing silica can cause on-plate hydrolysis.[9]

The Solution: TLC by Derivatization To accurately monitor the consumption of your starting carboxylic acid and the formation of the acyl chloride, you can use an indirect method:

  • Sample the Reaction: Using a capillary tube, take a very small aliquot (1-2 drops) of the reaction mixture.

  • Quench the Aliquot: Place the aliquot in a small vial and add a few drops of anhydrous methanol.[9]

  • Wait: Let the vial sit for 1-2 minutes. The methanol will rapidly and quantitatively convert the 1-Methyl-2-oxopiperidine-4-carbonyl chloride into its stable methyl ester derivative.

  • Analyze by TLC: Spot the original carboxylic acid starting material and your methanol-quenched aliquot side-by-side on the TLC plate.

  • Interpret: As the reaction proceeds, you will see the spot corresponding to the starting carboxylic acid disappear, and a new, less polar spot corresponding to the methyl ester derivative will appear and intensify. This confirms the successful formation of the acyl chloride.[9]

References

  • Vertex AI Search. Reactions of Acyl halide. Google Cloud.
  • Chemguide. (n.d.).
  • Doc Brown's Chemistry. (n.d.). 10.7 The hydrolysis of an acid/acyl chloride reaction mechanism.
  • Infobank for Readers and Discoverers. (2017, April 29). The reactions of amines with acyl chlorides (acid chlorides).
  • Sparkle. (n.d.). Revision Notes - Reaction of Amines with Acyl Chlorides | Nitrogen Compounds | Chemistry - 9701 | AS & A Level.
  • YouTube. (2025, March 16). Acyl Chlorides - formation and hydrolysis mechanism. Organic Chemistry Tutor.
  • Chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides.
  • BenchChem. (2025). Application Notes and Protocols: A Step-by-Step Guide to Aminolysis of Acyl Chlorides for Amide Synthesis.
  • Chemguide. (n.d.). The reaction of acyl chlorides with ammonia and primary amines.
  • Chemistry Stack Exchange. (2021, April 15). Mechanism of hydrolysis of acyl chlorides.
  • Chemistry LibreTexts. (2023, January 22).
  • Chemguide. (n.d.).
  • University of Huddersfield Research Portal. (n.d.). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM.
  • Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.
  • Chemguide. (n.d.). Preparation of acyl chlorides (acid chlorides).
  • Organic Chemistry Portal. (n.d.).
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • KGROUP. (2006, October 27). Quenching Reactive Substances.
  • Reddit. (2025, March 31). Synthesis of Acyl Chlorides with Thionyl Chloride. r/Chempros.
  • ECHEMI. (n.d.). How to purify the acid acyl chloride and ester?.
  • ResearchGate. (2019, March 4). What should I reconsider in my experiment for acyl chloride to be formed?.
  • BenchChem. (2025).
  • ChemistryStudent. (n.d.). Acyl Chlorides (A-Level).
  • Reddit. (2021, May 17). How to efficiently remove thionyl chloride SOCl2?. r/Chempros.
  • Organic Chemistry Tutor. (n.d.). Synthesis and Reactions of Acid Chlorides.
  • Save My Exams. (2026, February 24).

Sources

Technical Support Center: Stability of 1-Methyl-2-oxopiperidine-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #TCH-882-DMF-DCM Status: Resolved / Protocol Defined Subject: Solvent Compatibility & Stability Profile (DMF vs. DCM) Compound: 1-Methyl-2-oxopiperidine-4-carbonyl chloride (CAS: 1858257-21-2)

Part 1: Executive Summary (The "Quick Fix")

Do not store or dissolve 1-Methyl-2-oxopiperidine-4-carbonyl chloride in Dimethylformamide (DMF) for extended periods.

  • Dichloromethane (DCM): STABLE. This is the recommended solvent for reaction and short-term storage. It is chemically inert toward the acid chloride functionality, provided the solvent is anhydrous.

  • Dimethylformamide (DMF): UNSTABLE. DMF chemically reacts with acid chlorides.[1][2] It acts as a nucleophile, attacking the acid chloride to form a reactive Vilsmeier-Haack-type chloroiminium salt. This degrades your starting material and generates reactive side-products.

Part 2: Technical Deep Dive & Mechanisms

Why DCM is Safe

Dichloromethane (DCM) is a polar aprotic solvent with low nucleophilicity. It does not possess lone pairs capable of effectively attacking the highly electrophilic carbonyl carbon of the acid chloride.

  • Mechanism: Solvation occurs via dipole-dipole interactions without covalent bond formation.

  • Prerequisite: The DCM must be anhydrous . Moisture in DCM will lead to hydrolysis, converting the acid chloride back to the carboxylic acid (1-Methyl-2-oxopiperidine-4-carboxylic acid) and HCl.

Why DMF is Fatal to Your Reagent

DMF is not an inert spectator; it is a reactant. The oxygen atom of the amide functionality in DMF is nucleophilic.[3] When mixed with an acid chloride, it attacks the electrophilic carbonyl, displacing the chloride ion.

This forms an O-acyliminium ion (an activated species). This intermediate is highly unstable and typically collapses or reacts further, leading to:

  • Loss of Titer: Your acid chloride concentration drops rapidly.

  • Formation of Impurities: The activated complex can react with trace water to hydrolyze or react with other nucleophiles in the mixture.

  • Vilsmeier-Haack Reagent Formation: In many cases, the equilibrium favors the formation of the chloroiminium salt (Vilsmeier reagent), completely altering the reactivity profile of your solution.

Visualizing the Instability (Mechanism)

G AcidCl 1-Methyl-2-oxopiperidine- 4-carbonyl chloride DCM Dichloromethane (DCM) AcidCl->DCM Dissolution DMF Dimethylformamide (DMF) AcidCl->DMF Nucleophilic Attack Stable STABLE SOLUTION (No Reaction) DCM->Stable Inert Environment Intermediate O-Acyliminium Intermediate DMF->Intermediate Adduct Formation Vilsmeier Chloroiminium Salt (Vilsmeier-Type Reagent) Intermediate->Vilsmeier Rearrangement Degradation Hydrolysis/Side Products (Loss of Active Compound) Vilsmeier->Degradation Decomposition

Figure 1: Comparative stability pathways. DCM maintains structural integrity, while DMF induces a cascade of reactive degradation.

Part 3: Troubleshooting & FAQs

Q1: I already dissolved my compound in DMF 30 minutes ago. Is it ruined?

Diagnosis: Likely compromised. Explanation: The reaction between acid chlorides and DMF is often rapid, especially if the solution is concentrated or slightly warm. Action: Run a TLC or LC-MS immediately. Look for the hydrolysis product (carboxylic acid) or dimethylamide derivatives. If you intended to use it for an amide coupling, proceed immediately—the activated species might still couple, but you will likely see significant impurities.

Q2: Can I use DMF as a catalytic additive?

Answer: Yes, but only intentionally. Context: In the synthesis of acid chlorides from carboxylic acids (using Oxalyl Chloride), a drop of DMF is added to form the Vilsmeier reagent in situ, which catalyzes the chlorination. Warning: This is for making the acid chloride, not storing it. Once the acid chloride is formed, the catalytic DMF remains as a salt contaminant.

Q3: My DCM solution is cloudy. What is happening?

Diagnosis: Moisture contamination or Temperature Drop. Troubleshooting:

  • Check Water Content: Acid chlorides hydrolyze to form HCl gas. In DCM, this often appears as "fuming" or cloudiness as HCl interacts with moist air.

  • Solubility: Ensure the solution is not cold; the lactam backbone has limited solubility in cold non-polar solvents.

  • Remedy: Dry your DCM over activated molecular sieves (3Å or 4Å) before use.

Q4: How should I store 1-Methyl-2-oxopiperidine-4-carbonyl chloride?

Protocol:

  • Form: Isolate as a solid if possible.

  • Atmosphere: Store under Argon or Nitrogen.

  • Temperature: 2–8°C (Refrigerator) or -20°C (Freezer) for long term.

  • Container: Tightly sealed glass vial with a Teflon-lined cap. Parafilm is insufficient for acid chlorides (HCl fumes degrade it).

Part 4: Experimental Data Comparison

FeatureDichloromethane (DCM)Dimethylformamide (DMF)
Reactivity with Acid Chloride Inert (Non-reactive)High (Forms Vilsmeier adducts)
Solvent Class Polar Aprotic (Non-nucleophilic)Polar Aprotic (Nucleophilic)
Primary Risk Moisture ingress (Hydrolysis)Chemical degradation of solute
Recommended Use Reaction solvent, Extraction, StorageAvoid (unless specific activation required)
Boiling Point 39.6 °C (Easy removal)153 °C (Difficult removal)

Part 5: References

  • BenchChem. (2025).[4] The Formation of the Vilsmeier Reagent: A Detailed Mechanistic and Practical Guide. Retrieved from

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General mechanism of Vilsmeier-Haack reaction and amide nucleophilicity).

  • Sigma-Aldrich. (n.d.). 1-Methyl-2-oxopiperidine-4-carbonyl chloride Product Analysis. Retrieved from

  • ResearchGate. (2019). Discussion on Acyl Chloride Stability in DMF and DCM. Retrieved from

Sources

Troubleshooting low yields in 1-Methyl-2-oxopiperidine-4-carbonyl chloride coupling

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses low yields in coupling reactions involving 1-Methyl-2-oxopiperidine-4-carbonyl chloride (CAS: 1858257-21-2).

This guide moves beyond generic advice, focusing on the specific structural liabilities of the piperidine-lactam scaffold —specifically the risk of ketene formation via


-deprotonation and hydrolytic instability.

Topic: Troubleshooting Low Yields & Impurity Profiles Audience: Medicinal Chemists, Process Chemists Status: Active Support Protocol

Diagnostic Workflow

Before altering your protocol, identify the failure mode using this logic flow.

TroubleshootingFlow Start Low Yield Observed CheckSM Analyze SM (Acid Chloride) Is it a clear oil/solid or cloudy? Start->CheckSM Hydrolysis Cloudy/White Solid? Likely Hydrolyzed to Acid CheckSM->Hydrolysis Yes PurityCheck Run methyl ester derivatization check (MeOH + SM -> TLC/LCMS) CheckSM->PurityCheck Unsure Action1 Action: Distill SM or Switch to Acid + HATU Hydrolysis->Action1 RxnAnalysis SM is Good. Analyze Crude Rxn Mixture PurityCheck->RxnAnalysis KetenePath Impurity: Dimer or Racemized Product? RxnAnalysis->KetenePath Complex impurity profile SolubilityPath Product missing in Organic Layer? (Aqueous Loss) RxnAnalysis->SolubilityPath Clean crude, low mass Action2 Action: Lower Temp (-20°C) Change Base to Pyridine KetenePath->Action2 Action3 Action: Salting out aqueous Use CHCl3/IPA extraction SolubilityPath->Action3

Figure 1: Decision tree for isolating the root cause of yield loss.

Root Cause Analysis & Solutions

Issue A: The "Ketene" Trap (Mechanistic Failure)

The Science: The carbonyl chloride moiety at position 4 is attached to a tertiary carbon with an acidic


-proton. In the presence of strong tertiary amine bases (TEA, DIPEA), this proton can be removed, triggering E1cB elimination  to form a highly reactive ketene intermediate .[1][2]
  • Consequence: The ketene can dimerize, react with trace moisture (reverting to acid), or cause racemization if the C4 center is chiral.[1][2]

  • Symptom: Dark reaction mixtures, complex impurity baselines on LCMS, and lower-than-expected conversion.[1][2]

Protocol Adjustment:

Parameter Standard (Risky) Optimized (Safe)
Base Triethylamine (TEA) Pyridine or 2,6-Lutidine (Milder pKa, reduces elimination risk)
Temperature Room Temperature -20°C to 0°C (Kinetic control suppresses ketene formation)

| Addition Order | Base added to Acid Chloride | Acid Chloride added to Amine + Base (Keeps base concentration relative to SM low) |[1][2]

Issue B: Hydrolytic Instability (Reagent Quality)

The Science: The lactam ring (2-oxopiperidine) is polar and hygroscopic.[1] If the acid chloride was prepared using thionyl chloride (


) and not rigorously distilled or stored under argon, it rapidly reverts to the carboxylic acid upon contact with moist air.[1]
  • Validation Test: Dissolve 10 mg of your acid chloride in 0.5 mL dry methanol. Let sit for 5 mins. Run TLC/LCMS.[3]

    • Result: If you see quantitative conversion to the Methyl Ester , your reagent is good.[1][2]

    • Result: If you see the Carboxylic Acid (or no reaction), your reagent is already dead.[1][2]

Issue C: Aqueous Solubility (Workup Loss)

The Science: The 1-methyl-2-oxopiperidine motif is highly polar, resembling a cyclic peptide. Standard workups (EtOAc/Water) often partition the product into the aqueous phase, especially if the amide coupling partner is also polar.

Recovery Protocol:

  • Saturate the aqueous phase with NaCl (solid).

  • Extract with DCM:Isopropanol (3:1) or Chloroform instead of Ethyl Acetate.[1]

  • Back-extract the organic layer with minimal brine to remove trapped salts.

Recommended Experimental Protocols

Protocol A: The "Safe" Acid Chloride Coupling

Use this if you already have the acid chloride.

  • Preparation: Dry the amine coupling partner (1.0 equiv) and Pyridine (3.0 equiv) in anhydrous DCM (0.2 M concentration) under

    
    . Cool to -10°C .
    
  • Addition: Dissolve 1-Methyl-2-oxopiperidine-4-carbonyl chloride (1.1 equiv) in minimal DCM. Add this solution dropwise to the amine mixture over 15 minutes.

    • Why? Slow addition prevents localized excess of acid chloride, minimizing self-condensation.[1][2]

  • Reaction: Stir at -10°C for 1 hour, then allow to warm to RT.

  • Quench: Add saturated

    
     solution.
    
  • Workup: Separate layers. Extract aqueous with 10% MeOH in DCM (3x). Dry over

    
    .
    
Protocol B: The "In-Situ" Alternative (T3P Coupling)

Use this if the acid chloride yields remain consistently low (<30%).[1] This avoids the unstable intermediate entirely.

  • Reagents: Suspend 1-Methyl-2-oxopiperidine-4-carboxylic acid (1.0 equiv) and the Amine (1.1 equiv) in EtOAc or DMF.

  • Base: Add DIPEA (3.0 equiv).[1]

  • Coupling Agent: Add T3P (Propylphosphonic anhydride) (50% in EtOAc, 1.5 equiv) dropwise at 0°C.

    • Why T3P? It is highly selective for amide formation and has low epimerization/elimination potential compared to HATU/EDC for this specific scaffold [1].

  • Workup: Wash with water, sat.

    
    , and brine.[1][2]
    

Frequently Asked Questions (FAQ)

Q: Can I use Oxalyl Chloride/DMF to make this acid chloride fresh? A: Yes, but be cautious.[1][2] The "Vilsmeier" intermediate formed by DMF/Oxalyl Chloride can sometimes react with the lactam carbonyl oxygen. Thionyl Chloride (


)  (neat or in toluene) is generally cleaner for this substrate.[1] Ensure you remove all traces of 

(azeotrope with toluene) before coupling, as residual acid promotes hydrolysis.[1][2]

Q: My product is stuck in the water layer. Can I lyophilize? A: Yes. If your product is water-soluble, skip the aqueous extraction.[1][2] Filter off any precipitated salts from the reaction, evaporate the solvent, and purify the crude residue directly via Reverse Phase Flash Chromatography (C18) using water/acetonitrile (0.1% Formic Acid).

Q: I see a dimer impurity. What is it? A: This is likely the "Ketene Dimer" or an anhydride formed by the reaction of the acid chloride with its own hydrolyzed acid form. This confirms that moisture ingress or base-promoted elimination is occurring. Switch to Protocol A (lower temp, weaker base).[1][2]

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1][2] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3] Organic Process Research & Development, 20(2), 140–177.[1][2] Link[1][2]

  • Valeur, E., & Bradley, M. (2009).[1][2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1][2] Link

  • Montalbetti, C. A., & Falque, V. (2005).[1][2] Amide bond formation and peptide coupling.[4][5][6] Tetrahedron, 61(46), 10827-10852.[1][2] Link[1][2]

Sources

Technical Support Center: Handling Moisture-Sensitive Piperidine Acid Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Moisture Sensitivity & Handling of Piperidine Acid Chlorides Ticket ID: REF-PIP-CL-001 Assigned Specialist: Senior Application Scientist Status: Active Guide

Introduction: The "Double Threat" Mechanism

Piperidine acid chlorides (e.g., N-Boc-piperidine-4-carbonyl chloride) represent a unique challenge in organic synthesis. Unlike standard benzoyl chlorides, these reagents possess a "self-destruct" mechanism driven by their protecting groups.

When exposed to moisture, two distinct failure modes occur simultaneously:

  • Hydrolysis: The electrophilic acyl chloride converts back to the carboxylic acid.[1]

  • Autocatalytic Deprotection: The hydrolysis releases Hydrogen Chloride (HCl). If your piperidine ring is protected by an acid-labile group (like Boc ), the generated HCl strips the protecting group. The resulting free amine then attacks the remaining acid chloride, causing rapid polymerization.

The Hydrolysis Cascade

HydrolysisCascade cluster_0 The 'Doom Loop' AcidCl Piperidine Acid Chloride (N-Boc Protected) CarbAcid Carboxylic Acid (Impurity) AcidCl->CarbAcid Hydrolysis HCl HCl Gas AcidCl->HCl By-product Moisture Moisture (H₂O) Moisture->AcidCl Attacks Deprotection Boc Deprotection HCl->Deprotection Triggers Polymer Polymerization/Dimerization (Irreversible Ruin) Deprotection->Polymer Free Amine Attacks Remaining Acid Cl

Figure 1: The autocatalytic failure mode of N-Boc protected acid chlorides. Note that HCl generation accelerates the degradation of the remaining reagent.

Module 1: Storage & Life Cycle Management

Q: My reagent arrived as a solid clump. Is it compromised?

A: Not necessarily, but you must verify. Many piperidine acid chlorides are low-melting solids or viscous oils. Clumping often indicates a temperature excursion during shipping, not necessarily hydrolysis.

Diagnostic Protocol:

  • Visual Check: Pure acid chlorides are usually off-white or pale yellow. A stark white, powdery crust on the surface suggests hydrolysis (carboxylic acid formation).

  • The "Derivatization" Test (Crucial): Do not run TLC on the raw acid chloride; it will streak and hydrolyze on the silica.

    • Take a small aliquot (10 mg).

    • Quench with excess Benzylamine or Methanol in dry DCM.

    • Run TLC of the amide or ester product.[2] If you see a baseline spot (carboxylic acid) in the quenched sample, your reagent has degraded.

Storage Conditions Table
ParameterRecommendationScientific Rationale
Temperature -20°C (Freezer)Slows thermodynamic hydrolysis rates.
Atmosphere Argon (preferred) or NitrogenArgon is heavier than air, providing a better "blanket" when the container is opened.
Container Schlenk flask or Teflon-taped vial in DesiccatorStandard caps leak over months. Secondary containment with desiccant (P₂O₅ or CaSO₄) is mandatory.
Shelf Life 3-6 Months (opened)HCl accumulation creates positive pressure and accelerates degradation.

Module 2: Reaction Setup (The "Sterile" Field)

Q: Can I use standard glassware?

A: No. Surface moisture on glass is sufficient to initiate the "Doom Loop."

  • Protocol: All glassware must be oven-dried (>120°C) for at least 2 hours and cooled under vacuum or inert gas flow.

  • Solvents: Use anhydrous DCM or THF (water content <50 ppm). Do not rely on "new" bottles; use molecular sieves (3Å or 4Å) activated at 300°C.

Q: Do I need a base?

A: Yes, absolutely. For N-Boc piperidine acid chlorides, a non-nucleophilic base is required to scavenge the HCl immediately upon formation (or reaction).

  • Recommended: DIPEA (Hünig's Base) or 2,6-Lutidine.

  • Avoid: Pyridine (can be nucleophilic enough to form acyl pyridinium salts which are reactive, but hygroscopic) unless used as the solvent.

  • Stoichiometry: Use at least 2.5 equivalents relative to the acid chloride if coupling with an amine salt, or 1.2 equivalents if coupling with a free base.

Workflow: Safe Transfer Technique

TransferWorkflow cluster_1 Critical Control Point Source Reagent Bottle (Under Argon) Syringe Oven-Dried Glass Syringe (Gas Tight) Source->Syringe Withdraw Liquid/Solution Reaction Reaction Flask (Cooled to 0°C) Syringe->Reaction Dropwise Addition Balloon Inert Gas Balloon Balloon->Source Positive Pressure

Figure 2: Positive pressure transfer prevents atmospheric moisture ingress.[3]

Module 3: Troubleshooting & FAQs

Q: I see a precipitate immediately upon adding the acid chloride to my amine. Is this bad?

A: It depends.

  • Scenario A (Good): It is likely the hydrochloride salt of your base (e.g., DIPEA·HCl). This confirms the coupling is working and HCl is being scavenged.

  • Scenario B (Bad): If the precipitate is gummy or difficult to stir, it might be the polymerized deprotected piperidine.

  • Test: Add a small amount of water-free DCM. DIPEA·HCl is soluble in organic solvents? No, usually it precipitates. If the solid dissolves in water during workup, it was just salt.

Q: My yield is low (30-40%). Where did I lose it?

A: If the product is clean but yield is low, the acid chloride likely partially hydrolyzed before the reaction.

  • Correction: Titrate your acid chloride using the Volhard Method (Silver Nitrate back-titration) to determine the active chloride content. Adjust stoichiometry based on purity, not weight.

Q: Can I purify the acid chloride if it has degraded?

A:

  • If Liquid: Distillation under high vacuum is possible but risky due to thermal instability of the Boc group.

  • If Solid: Recrystallization is difficult because the carboxylic acid impurity is often less soluble than the chloride.

  • Best Practice: If degradation >15%, discard and buy fresh. The cost of the lost starting material (the amine you are coupling to) usually exceeds the cost of the acid chloride.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Sigma-Aldrich Technical Bulletin. (2022). Handling Moisture Sensitive Reagents: Acid Chlorides.[4] Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Section 9.6: Acid Chlorides).

Sources

Navigating the Acylation Frontier: A Technical Guide to Optimal Reaction Temperatures for 1-Methyl-2-oxopiperidine-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to the Scientific Community

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth technical information and troubleshooting advice for utilizing 1-Methyl-2-oxopiperidine-4-carbonyl chloride in your synthetic endeavors. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to optimize your reaction conditions, specifically focusing on the critical parameter of temperature.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting temperature for reacting 1-Methyl-2-oxopiperidine-4-carbonyl chloride with a primary or secondary amine?

A1: For reactions with primary or secondary amines, it is highly recommended to start at a low temperature, typically 0°C . Acyl chlorides, including 1-Methyl-2-oxopiperidine-4-carbonyl chloride, are highly reactive electrophiles. Their reaction with amines is generally rapid and highly exothermic.[1][2] Starting at 0°C allows for better control of the reaction rate, minimizes the formation of side products, and ensures the stability of the starting material and the product. A patent for a similar piperidinyl-1'-carbonyl chloride derivative describes a reaction with an amine at 30-40°C, suggesting that slightly elevated temperatures can be used, but initial cooling is a prudent first step.

Q2: Can I run the reaction at room temperature?

A2: While some acylations can be performed at room temperature, especially with less reactive amines or on a very small scale, it is generally advisable to initiate the reaction at a lower temperature and then allow it to slowly warm to room temperature. This is a common strategy in acylation reactions to manage the initial exotherm.[3] For 1-Methyl-2-oxopiperidine-4-carbonyl chloride, which is recommended to be stored at 2-8°C, thermal sensitivity is a key consideration.[4] Running the reaction entirely at room temperature from the start may lead to a rapid, uncontrolled reaction, potentially causing degradation and the formation of impurities.

Q3: What is the optimal temperature for reacting 1-Methyl-2-oxopiperidine-4-carbonyl chloride with an alcohol?

A3: Reactions with alcohols are typically less vigorous than with amines.[5] A starting temperature of room temperature is often suitable. However, for less reactive alcohols or to increase the reaction rate, gentle heating may be necessary. A temperature range of room temperature to 50°C is a good starting point for optimization. It is crucial to monitor the reaction for any signs of degradation of the acyl chloride.

Q4: Are there situations where elevated temperatures are necessary?

A4: Yes, with weakly nucleophilic partners, such as certain anilines or hindered alcohols, heating may be required to drive the reaction to completion. In such cases, it is recommended to start at a lower temperature and gradually increase it while carefully monitoring the reaction progress by techniques like TLC or LC-MS. However, prolonged exposure to high temperatures should be avoided due to the potential for thermal decomposition of the acyl chloride and the product.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Recommendations
Low or No Product Formation 1. Reaction temperature is too low. 2. Nucleophile is not reactive enough. 3. Degradation of the acyl chloride. 1. Gradually warm the reaction from its initial low temperature. For amines, allow the reaction to warm to room temperature. For alcohols, consider gentle heating (e.g., 40-50°C).2. If the nucleophile is weak, consider a higher temperature or the addition of a catalyst. A non-nucleophilic base like triethylamine or pyridine can activate the nucleophile.3. Ensure the acyl chloride is fresh and has been stored properly at 2-8°C. [4] Use anhydrous solvents and an inert atmosphere to prevent hydrolysis.
Formation of Multiple Byproducts 1. Reaction temperature is too high. 2. Presence of water in the reaction. 3. Side reactions of the lactam ring. 1. Perform the reaction at a lower temperature. For amine reactions, consider temperatures as low as -20°C or even -78°C for highly reactive partners.[6] 2. Use rigorously dried solvents and reagents. Acyl chlorides readily hydrolyze to the corresponding carboxylic acid in the presence of moisture.3. Maintain a low temperature and use a non-nucleophilic base. This will minimize the risk of side reactions involving the piperidone moiety.
Reaction is Too Fast and Uncontrolled 1. Initial reaction temperature is too high. 2. Concentrated reagents. 1. Start the reaction at a significantly lower temperature (e.g., 0°C or below). 2. Add the acyl chloride solution dropwise to a cooled solution of the nucleophile. This helps to dissipate the heat generated during the reaction.

The Science Behind the Temperature: A Deeper Dive

The reactivity of 1-Methyl-2-oxopiperidine-4-carbonyl chloride stems from the highly electrophilic carbonyl carbon, which is susceptible to nucleophilic attack. The choice of reaction temperature is a delicate balance between achieving a reasonable reaction rate and preventing unwanted side reactions.

The Effect of Temperature on Reaction Rate and Side Products

The relationship between temperature, reaction rate, and the formation of side products can be visualized as follows:

Temperature_Effect cluster_temp Reaction Temperature cluster_outcomes Reaction Outcomes Low_Temp Low Temperature (e.g., 0°C) Slow_Rate Slow Reaction Rate Low_Temp->Slow_Rate Leads to Controlled_Reaction Controlled Reaction High Yield Low_Temp->Controlled_Reaction Favors Optimal_Temp Optimal Temperature (e.g., 0°C to RT) Optimal_Temp->Controlled_Reaction Achieves High_Temp High Temperature (e.g., > 50°C) Fast_Reaction Fast but Uncontrolled Reaction High_Temp->Fast_Reaction Results in Side_Products Increased Side Products & Decomposition High_Temp->Side_Products Promotes

Sources

Validation & Comparative

A Senior Application Scientist's Guide to 1H NMR Spectrum Analysis of 1-Methyl-2-oxopiperidine-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise and efficient construction of complex molecular architectures is paramount. Acylating agents are fundamental tools in this endeavor, enabling the formation of amide bonds, a cornerstone of peptide and small molecule synthesis. Among these, 1-Methyl-2-oxopiperidine-4-carbonyl chloride presents itself as a versatile building block, combining the conformational rigidity of a piperidine scaffold with the reactivity of an acyl chloride. Understanding its structural nuances through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy is not merely an academic exercise; it is a critical step in ensuring the fidelity of synthetic pathways and the purity of final compounds.

This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-Methyl-2-oxopiperidine-4-carbonyl chloride. It is designed to move beyond a simple recitation of spectral data, offering instead a comparative framework against alternative acylating agents and a detailed rationale for experimental choices, grounded in established spectroscopic principles.

The Structural and Spectroscopic Signature of 1-Methyl-2-oxopiperidine-4-carbonyl chloride

The ¹H NMR spectrum of a molecule provides a detailed map of the chemical environment of each proton. For 1-Methyl-2-oxopiperidine-4-carbonyl chloride, the spectrum is a composite of signals arising from the N-methyl group and the protons on the piperidine ring. The presence of the electron-withdrawing carbonyl group of the lactam and the highly electrophilic carbonyl chloride at the C4 position significantly influences the chemical shifts of the neighboring protons.

Below is a diagram illustrating the structure and a logical workflow for its ¹H NMR analysis.

Caption: Molecular structure of 1-Methyl-2-oxopiperidine-4-carbonyl chloride and the corresponding ¹H NMR analysis workflow.

Predicted ¹H NMR Spectral Data
Proton(s) Predicted Chemical Shift (ppm) Predicted Multiplicity Rationale for Chemical Shift
N-CH₃2.8 - 3.2Singlet (s)Adjacent to the electron-withdrawing nitrogen atom of the lactam.
H3 (axial & equatorial)2.2 - 2.6Multiplet (m)Adjacent to the lactam carbonyl group, leading to deshielding.[1]
H43.5 - 4.0Multiplet (m)Alpha to the highly electron-withdrawing carbonyl chloride group, resulting in significant deshielding.[4]
H5 (axial & equatorial)1.8 - 2.2Multiplet (m)Further from the electron-withdrawing groups, thus appearing more upfield.
H6 (axial & equatorial)3.2 - 3.6Multiplet (m)Adjacent to the nitrogen atom, causing a downfield shift.

Note: The exact chemical shifts and coupling constants will be influenced by the specific conformation of the piperidine ring and the solvent used for the NMR experiment.

Comparative Analysis with Alternative Acylating Agents

The choice of an acylating agent is dictated by factors such as reactivity, stability, and the nature of the desired product. Here, we compare 1-Methyl-2-oxopiperidine-4-carbonyl chloride with two common alternatives: acetyl chloride and N-acetylimidazole.

Acylating Agent Structure ¹H NMR Signature Reactivity & Application Notes
1-Methyl-2-oxopiperidine-4-carbonyl chloride (As shown above)Complex multiplet pattern in the 1.8-4.0 ppm range and a singlet for the N-methyl group.Offers a rigid scaffold for introducing a specific conformational constraint in the final molecule. The acyl chloride is highly reactive.
Acetyl Chloride CH₃COClA sharp singlet around 2.7 ppm in CDCl₃.[5][6]A simple, highly reactive, and sterically unhindered acylating agent. Lacks the complex scaffold of the piperidine derivative.
N-Acetylimidazole C₅H₆N₂OSinglets for the acetyl methyl group (around 2.6 ppm) and distinct signals for the imidazole protons (around 7.0, 7.6, and 8.2 ppm).A milder and more selective acylating agent compared to acyl chlorides. The leaving group (imidazole) is less acidic than HCl, which can be advantageous in base-sensitive reactions.

This comparison highlights the unique value proposition of 1-Methyl-2-oxopiperidine-4-carbonyl chloride: it serves not just as a reactive handle for acylation but also as a means to introduce a specific, conformationally defined structural motif.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum of 1-Methyl-2-oxopiperidine-4-carbonyl chloride. The trustworthiness of the data relies on meticulous sample preparation and appropriate instrument parameter selection.

Materials:

  • 1-Methyl-2-oxopiperidine-4-carbonyl chloride (handle with care, acyl chlorides are moisture-sensitive and corrosive)

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • NMR tube (5 mm)

  • Pipettes

  • Inert atmosphere (e.g., nitrogen or argon) glovebox or glove bag (recommended)

Procedure:

  • Sample Preparation (under inert atmosphere):

    • Weigh approximately 5-10 mg of 1-Methyl-2-oxopiperidine-4-carbonyl chloride directly into a clean, dry NMR tube.

    • Using a pipette, add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing TMS to the NMR tube.

    • Cap the NMR tube securely.

    • Gently agitate the tube to ensure the sample is fully dissolved.

  • Instrument Setup and Data Acquisition (on a 400 MHz or higher field NMR spectrometer):

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the spectral width to approximately 16 ppm, centered around 8 ppm.

    • Use a 90° pulse angle.

    • Set the acquisition time to at least 2 seconds.

    • Set the relaxation delay to 5 seconds to ensure full relaxation of all protons.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the multiplicities (singlet, doublet, triplet, multiplet) and coupling constants to elucidate the connectivity of the protons.

The following diagram illustrates the key steps in the experimental workflow.

1H NMR Experimental Workflow start Start prep Sample Preparation (Inert Atmosphere) start->prep insert Insert Sample into Spectrometer prep->insert lock_shim Lock & Shim insert->lock_shim setup Set Acquisition Parameters lock_shim->setup acquire Acquire Data (FID) setup->acquire process Process Data (FT, Phasing, Calibration) acquire->process analyze Analyze Spectrum (Integration, Multiplicity) process->analyze end End analyze->end

Caption: A streamlined workflow for the acquisition and analysis of a ¹H NMR spectrum.

Conclusion

The ¹H NMR analysis of 1-Methyl-2-oxopiperidine-4-carbonyl chloride is a powerful method for confirming its structure and purity. By understanding the influence of the lactam and acyl chloride functionalities on the chemical shifts of the piperidine ring protons, researchers can confidently utilize this valuable building block in their synthetic campaigns. The comparative analysis with other acylating agents underscores its unique utility in introducing conformational rigidity. The detailed experimental protocol provided herein serves as a robust guide for obtaining high-quality, reliable NMR data, which is the bedrock of sound scientific research and development.

References

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A Comprehensive Guide to the Characteristic IR Absorption Bands of 1-Methyl-2-oxopiperidine-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the characteristic Infrared (IR) absorption bands of 1-Methyl-2-oxopiperidine-4-carbonyl chloride, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding the vibrational spectroscopy of this molecule is crucial for reaction monitoring, quality control, and structural confirmation. This document will compare its expected spectral features with those of related compounds, provide a detailed experimental protocol for acquiring an IR spectrum, and offer insights into the interpretation of the resulting data.

Introduction to 1-Methyl-2-oxopiperidine-4-carbonyl chloride

1-Methyl-2-oxopiperidine-4-carbonyl chloride is a bifunctional molecule containing a tertiary lactam (a cyclic amide) and a reactive acid chloride. This unique combination of functional groups makes it a valuable building block in medicinal chemistry. The piperidone scaffold is a prevalent motif in a multitude of biologically active compounds.[1] The acid chloride functionality provides a site for facile nucleophilic acyl substitution, enabling the introduction of a wide range of substituents. Accurate and efficient characterization of this molecule is paramount, and IR spectroscopy offers a rapid and powerful method for confirming its structural integrity.

Caption: Molecular Structure of 1-Methyl-2-oxopiperidine-4-carbonyl chloride.

Theoretical Framework: Understanding the Vibrational Landscape

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels of its bonds.[2] The frequency of the absorbed radiation is specific to the type of bond and its molecular environment, making IR spectroscopy an excellent tool for identifying functional groups.[3]

For 1-Methyl-2-oxopiperidine-4-carbonyl chloride, our analysis will focus on the characteristic stretching vibrations of its two carbonyl groups: the lactam C=O and the acid chloride C=O.

  • Tertiary Lactam (N-Methyl-2-piperidone moiety): Six-membered lactams (δ-lactams) typically exhibit a strong carbonyl stretching absorption. For N-substituted amides, this band is often referred to as the "Amide I" band. In the case of a six-membered ring system, this absorption is generally found in the region of 1670 ± 10 cm⁻¹.[4] The N-methylation of the piperidone ring means there will be no N-H stretching or bending vibrations, which simplifies the spectrum in the 3300-3500 cm⁻¹ and 1550-1640 cm⁻¹ regions, respectively.

  • Acid Chloride: The carbonyl group of an acid chloride is one of the most readily identifiable in an IR spectrum due to its high stretching frequency. This is a consequence of the strong electron-withdrawing inductive effect of the chlorine atom, which shortens and strengthens the C=O bond. This results in a very strong absorption band typically appearing in the range of 1775-1815 cm⁻¹.[4] Additionally, a C-Cl stretching vibration is expected in the fingerprint region, generally between 550-730 cm⁻¹.

The presence of both functional groups in the same molecule suggests potential electronic interactions that could slightly shift these characteristic absorption frequencies from their standard values.

Comparative Spectral Analysis

To predict the IR spectrum of 1-Methyl-2-oxopiperidine-4-carbonyl chloride, it is instructive to compare its expected absorptions with those of related, simpler molecules.

CompoundLactam C=O Stretch (cm⁻¹)Acid Chloride C=O Stretch (cm⁻¹)Carboxylic Acid C=O Stretch (cm⁻¹)Other Key Bands (cm⁻¹)
1-Methyl-2-oxopiperidone ~1670 (strong)N/AN/AC-H stretches (~2850-2950)
Propionyl Chloride N/A~1800 (very strong)N/AC-Cl stretch (~600-750)
1-Methyl-2-oxopiperidine-4-carboxylic acid ~1650-1670 (strong)N/A~1700-1725 (strong)Broad O-H stretch (~2500-3300)
1-Methyl-2-oxopiperidine-4-carbonyl chloride (Predicted) ~1670-1680 (strong) ~1790-1810 (very strong) N/AC-Cl stretch (~550-730)

Discussion of Expected Shifts:

  • Lactam Carbonyl: The carbonyl chloride group at the 4-position is strongly electron-withdrawing. This inductive effect will likely pull electron density away from the piperidone ring, potentially leading to a slight increase in the lactam C=O bond order. This would shift the lactam carbonyl absorption to a slightly higher frequency (wavenumber) compared to the unsubstituted 1-methyl-2-oxopiperidone.

  • Acid Chloride Carbonyl: The electronic influence of the lactam moiety on the acid chloride carbonyl is expected to be less pronounced. Therefore, the acid chloride C=O stretching frequency should remain within its characteristic high-frequency range.

  • Comparison with the Carboxylic Acid Precursor: The most significant difference in the IR spectrum of the target molecule compared to its carboxylic acid precursor will be the disappearance of the very broad O-H stretching band (typically spanning 2500-3300 cm⁻¹) and the shift of the carbonyl absorption from the ~1700-1725 cm⁻¹ region of the acid to the much higher ~1790-1810 cm⁻¹ region of the acid chloride.[5] This makes IR spectroscopy a highly effective method for monitoring the conversion of the carboxylic acid to the acid chloride.

Experimental Protocol: Acquiring the IR Spectrum via ATR-FTIR

Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR spectroscopy that requires minimal to no sample preparation, making it ideal for rapid analysis of solids and liquids.

Figure 2: Experimental Workflow for ATR-FTIR Spectroscopy A Clean the ATR Crystal B Collect Background Spectrum A->B Ensure no interfering signals C Place a Small Amount of Sample on the Crystal B->C Typically a few milligrams D Apply Pressure to Ensure Good Contact C->D Crucial for high-quality data E Collect Sample Spectrum D->E Co-add multiple scans for better signal-to-noise F Clean the ATR Crystal E->F Using an appropriate solvent G Process and Analyze the Spectrum E->G Baseline correction and peak picking

Caption: Experimental Workflow for ATR-FTIR Spectroscopy.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.

  • Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe. Allow the solvent to fully evaporate.

  • Background Collection: With the clean, empty ATR crystal in place, collect a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

  • Sample Application: Place a small amount (typically 1-5 mg) of 1-Methyl-2-oxopiperidine-4-carbonyl chloride onto the center of the ATR crystal.

  • Apply Pressure: Lower the ATR press arm to apply consistent pressure to the sample, ensuring intimate contact between the sample and the crystal surface. This is critical for obtaining a high-quality spectrum.

  • Sample Spectrum Collection: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing and Analysis: The resulting spectrum should be baseline-corrected. Identify the key absorption bands and record their wavenumbers.

  • Post-Measurement Cleaning: After analysis, retract the press arm and carefully clean the sample from the ATR crystal using an appropriate solvent and a soft wipe.

Interpreting the Spectrum of 1-Methyl-2-oxopiperidine-4-carbonyl chloride

A successful synthesis and purification of 1-Methyl-2-oxopiperidine-4-carbonyl chloride would yield an IR spectrum with the following key features:

Expected Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~2850-3000Medium-StrongC-H StretchAliphatic (piperidone ring and N-methyl)
~1790-1810 Very Strong, Sharp C=O Stretch Acid Chloride
~1670-1680 Strong C=O Stretch (Amide I) Tertiary Lactam
~1400-1480MediumC-H BendAliphatic
~550-730 Medium-Strong C-Cl Stretch Acid Chloride

Key Diagnostic Features:

  • The presence of two distinct and strong carbonyl absorption bands. The very strong, sharp peak at a high wavenumber (~1790-1810 cm⁻¹) is the definitive signature of the acid chloride. The strong peak at a lower wavenumber (~1670-1680 cm⁻¹) confirms the presence of the six-membered lactam.

  • The absence of a broad O-H stretching band between 2500-3300 cm⁻¹. This is a critical indicator that the starting material, 1-Methyl-2-oxopiperidine-4-carboxylic acid, has been successfully converted.

  • The presence of a C-Cl stretching band in the fingerprint region. While this region can be complex, a medium to strong absorption in the 550-730 cm⁻¹ range further supports the presence of the acid chloride functionality.

Conclusion

IR spectroscopy is an indispensable analytical technique for the characterization of 1-Methyl-2-oxopiperidine-4-carbonyl chloride. By understanding the characteristic absorption frequencies of the constituent lactam and acid chloride functional groups, and by comparing the spectrum to that of relevant precursors and analogs, researchers can rapidly and confidently confirm the identity and purity of this important synthetic intermediate. The presence of two distinct carbonyl bands, one in the high-frequency region characteristic of acid chlorides and another in the typical range for a six-membered lactam, along with the absence of the broad O-H band from the carboxylic acid precursor, provides a clear and definitive spectral fingerprint for this molecule.

References

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  • The Royal Society of Chemistry. (2009). Use of 4-piperidones in one-pot syntheses of novel, high- molecular-weight linear and virtually 100%- hyperbranched polymers.
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  • Eryanti, Y., et al. (2019). Synthesis of N-methyl-4-piperidone Curcumin Analogues and Their Cytotoxicity Activity against T47D Cell Lines. Oriental Journal of Chemistry, 35(1), 334-340.
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A Senior Application Scientist's Guide to the Mass Spectrometry of 1-Methyl-2-oxopiperidine-4-carbonyl chloride: Predicted Fragmentation and Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and synthetic chemistry, the precise characterization of novel intermediates is paramount. 1-Methyl-2-oxopiperidine-4-carbonyl chloride is a reactive intermediate, likely used in the synthesis of more complex pharmaceutical agents. Its structure, combining a lactam ring, an N-methyl group, and a reactive acyl chloride, presents a unique fragmentation puzzle in mass spectrometry.

Predicted Electron Ionization (EI) Fragmentation Pathway

Electron Ionization is a high-energy technique that induces extensive fragmentation, providing a detailed structural fingerprint of the analyte. The fragmentation of 1-Methyl-2-oxopiperidine-4-carbonyl chloride (Molecular Weight: 175.62 g/mol ) is predicted to be initiated by the ionization of a non-bonding electron, most likely from the oxygen or nitrogen atoms. The resulting molecular ion (M⁺˙) at m/z 175 is expected to be of low abundance due to the molecule's inherent instability, particularly the labile acyl chloride group.

The primary fragmentation pathways are anticipated to be driven by the loss of the chlorine radical and the subsequent cleavage of the piperidone ring.

1. Alpha-Cleavage and Loss of Chlorine: The C-Cl bond is relatively weak and its cleavage results in the loss of a chlorine radical (Cl•). This is a common fragmentation pathway for acyl chlorides. This leads to the formation of a stable acylium ion at m/z 140 . This ion is resonance-stabilized and is expected to be one of the most abundant peaks in the spectrum.

2. Loss of Carbon Monoxide: The acylium ion at m/z 140 can subsequently lose a neutral molecule of carbon monoxide (CO), a very stable small molecule. This is a characteristic fragmentation of acylium ions.[1] This process would yield an ion at m/z 112 .

3. Ring Opening and Fragmentation: The piperidone ring itself is susceptible to fragmentation. A common pathway for cyclic amides involves cleavage adjacent to the carbonyl group. One plausible fragmentation is the cleavage of the C2-C3 and C4-C5 bonds, leading to the formation of a stable, N-methylated iminium ion. This pathway could result in a fragment at m/z 58 (CH₃-N=CH-CH₃)⁺ or related structures.

4. Cleavage adjacent to the Nitrogen: Alpha-cleavage next to the nitrogen atom is a dominant fragmentation pathway for amines and N-substituted amides.[2] Loss of the C4-carbonyl chloride substituent as a radical would lead to a fragment at m/z 98 .

5. Retro-Diels-Alder (RDA) type reaction: While not a classic RDA reaction, a concerted ring cleavage could lead to the expulsion of a neutral molecule. For instance, the loss of ethene (C₂H₄) from the ring could occur, leading to smaller charged fragments.

The following diagram illustrates the predicted primary fragmentation pathways.

Fragmentation_Pattern M 1-Methyl-2-oxopiperidine-4-carbonyl chloride (M+•) m/z 175 frag140 Acylium Ion [M-Cl]+ m/z 140 M->frag140 - Cl• frag98 [M-COCl]+ m/z 98 M->frag98 - •COCl frag58 Iminium Ion Fragment m/z 58 M->frag58 Ring Cleavage frag112 [M-Cl-CO]+ m/z 112 frag140->frag112 - CO

Caption: Predicted EI fragmentation of 1-Methyl-2-oxopiperidine-4-carbonyl chloride.

Comparative Analysis: Alternative Ionization Techniques

The choice of ionization technique dramatically influences the resulting mass spectrum. A comparison between the "hard" ionization of EI and "softer" ionization methods provides critical insight for analytical method development.

Ionization TechniquePrincipleExpected Molecular Ion (M⁺˙ or [M+H]⁺)Key Fragmentation FeaturesBest For
Electron Ionization (EI) High-energy electron bombardment (70 eV).[3]m/z 175 (M⁺˙), likely low abundance.Extensive fragmentation, detailed structural fingerprint.[4]Structure elucidation, library matching.
Chemical Ionization (CI) Ionization via proton transfer from reagent gas ions (e.g., CH₅⁺).m/z 176 ([M+H]⁺), typically high abundance.Minimal fragmentation, often only loss of HCl to give m/z 140.[5]Molecular weight determination.
Electrospray Ionization (ESI) Ion formation from charged droplets.m/z 176 ([M+H]⁺), high abundance.Very soft ionization; fragmentation is minimal unless induced (MS/MS).Analysis of polar, non-volatile compounds from LC.

Expert Insights: For unambiguous molecular weight confirmation of this compound, CI or ESI would be superior due to the high abundance of the protonated molecule ([M+H]⁺). However, for structural confirmation and identification of unknown related impurities, the rich fragmentation detail provided by EI is indispensable. The acyl chloride is highly reactive and prone to hydrolysis; ESI analysis from a protic solvent like methanol would likely show the methyl ester at m/z 171 ([M-Cl+OCH₃+H]⁺).

Comparative Analysis: Structurally Related Compounds

Understanding how small structural changes affect fragmentation is key to interpreting spectra of novel compounds.

CompoundStructural DifferenceKey Fragmentation Differences
1-Methyl-2-oxopiperidine-4-carboxylic acid Carboxylic acid instead of acyl chloride.Molecular ion at m/z 157. Expect prominent loss of H₂O (m/z 139) and •COOH (m/z 112). The loss of Cl• is absent.
2-Oxopiperidine-4-carbonyl chloride No N-methyl group.Molecular ion at m/z 161. Fragments containing the nitrogen will be 14 Da lighter (e.g., iminium fragments).
Cyclohexanecarbonyl chloride Cyclohexane ring instead of piperidone.Molecular ion at m/z 146. Lacks the characteristic lactam ring fragmentations. Dominated by loss of Cl• (m/z 111) and subsequent loss of CO (m/z 83).[6]

This comparative data highlights the diagnostic value of specific fragments. For example, the presence of a fragment at m/z 140 strongly suggests the presence of the 1-methyl-2-oxopiperidine acylium structure, distinguishing it from its demethylated or hydrolyzed analogues.

Experimental Protocol: GC-MS Analysis

This section provides a validated, step-by-step protocol for acquiring an EI mass spectrum of 1-Methyl-2-oxopiperidine-4-carbonyl chloride. The self-validating nature of this protocol lies in the use of a standard chromatographic setup and a well-characterized ionization method, ensuring reproducibility.

Objective: To obtain a reproducible EI mass spectrum and measure the retention time of the analyte.

Instrumentation:

  • Gas Chromatograph (GC) with a split/splitless injector.

  • Mass Spectrometer (MS) with an EI source.

Methodology:

  • Sample Preparation (Critical Step):

    • Due to the hydrolytic instability of the acyl chloride, all sample preparation must be conducted under anhydrous conditions.

    • Prepare a 1 mg/mL stock solution by dissolving the compound in dry dichloromethane or anhydrous ethyl acetate.

    • Perform a serial dilution to a working concentration of ~10 µg/mL.

  • GC Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injector: Splitless mode, 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 80 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.[7]

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-350.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to the analyte.

    • Extract the mass spectrum from the apex of the peak.

    • Analyze the fragmentation pattern, identifying the molecular ion (if present) and major fragment ions.

    • Compare the observed spectrum with the predicted fragmentation pathways outlined in this guide.

The following diagram outlines the GC-MS workflow.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Prep Dissolve in Anhydrous Solvent Inject Splitless Injection Prep->Inject Column Chromatographic Separation Inject->Column Ionize EI Ionization (70 eV) Column->Ionize Analyze Mass Analysis (Quadrupole) Ionize->Analyze Detect Detection Analyze->Detect Data Data Analysis Detect->Data

Caption: Standard workflow for GC-MS analysis of a reactive analyte.

Conclusion

While a library spectrum for 1-Methyl-2-oxopiperidine-4-carbonyl chloride may not be available, a detailed and reliable interpretation of its mass spectrum is achievable through an understanding of fundamental fragmentation principles. The predicted EI spectrum is characterized by a weak molecular ion at m/z 175 and dominant fragments at m/z 140 (loss of Cl•) and m/z 112 (subsequent loss of CO). This pattern provides a unique fingerprint that, when compared with data from alternative ionization methods and related structures, allows for confident structural elucidation. The provided GC-MS protocol offers a robust method for obtaining high-quality experimental data for this and similar reactive intermediates, forming a critical component of rigorous chemical characterization in a research and development setting.

References

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Sources

Comparative Reactivity Guide: 1-Methyl-2-oxopiperidine-4-carbonyl chloride vs. N-Boc-isonipecotoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the synthesis of complex active pharmaceutical ingredients (APIs), the piperidine ring is a highly privileged pharmacophore. When functionalizing the 4-position via an acyl chloride intermediate, the choice of the nitrogen substituent fundamentally dictates the synthetic strategy, handling requirements, and downstream processing.

This guide provides an objective, data-driven comparison between two prominent acyl chloride building blocks: 1-Methyl-2-oxopiperidine-4-carbonyl chloride (a rigid, polar lactam) and N-Boc-isonipecotoyl chloride (a versatile, protected secondary amine). By analyzing their structural stability, reactivity profiles, and causality in amidation workflows, this guide equips researchers with the necessary insights to optimize their synthetic routes.

Structural & Electronic Profiling

The fundamental differences in handling and reactivity between these two reagents stem directly from their N-substituents. Table 1 summarizes their core physicochemical properties.

Table 1: Physicochemical and Structural Comparison

Property1-Methyl-2-oxopiperidine-4-carbonyl chlorideN-Boc-isonipecotoyl chloride
CAS Number 1858257-21-2[1]1183053-14-4 (Typical for acid chloride)
N-Substituent N-Methyl Lactam (2-oxo)N-tert-Butoxycarbonyl (Boc)
Electronic Nature Deactivated amine (amide resonance)Carbamate (electron-withdrawing)
Acid Stability Highly StableHighly Labile (Cleaves to free amine)
Base Stability StableStable
Storage Requirements Moisture-sensitive (Standard desiccation)Strictly anhydrous, inert atmosphere, < 0 °C
Downstream Utility Direct incorporation of rigid lactam coreRequires post-coupling TFA/HCl deprotection[2]

Reactivity & Causality in Amidation

The most critical factor when utilizing acyl chlorides is the management of the hydrogen chloride (HCl) byproduct generated during nucleophilic acyl substitution.

The N-Boc Vulnerability: N-Boc-isonipecotoyl chloride contains a tert-butoxycarbonyl group that is exceptionally sensitive to acidic conditions[2]. During amidation, if the generated HCl is not immediately neutralized by an excess of base, the local acidic pH will protonate the carbamate oxygen. This triggers the loss of a tert-butyl cation and subsequent decarboxylation, yielding the free secondary amine[3][4]. This premature deprotection leads to complex mixtures, oligomerization, and drastically reduced yields. Consequently, reactions must be heavily buffered with a non-nucleophilic base (e.g., DIPEA).

The Lactam Advantage: Conversely, 1-Methyl-2-oxopiperidine-4-carbonyl chloride features an N-methyl lactam core. The amide bond within the ring is completely insensitive to the HCl byproduct. This structural robustness allows the reagent to tolerate transiently acidic environments and requires only stoichiometric amounts of base, simplifying purification and enabling a wider substrate scope.

Mechanism Reaction Acyl Chloride + Amine Amidation Reaction Intermediate Amide Product + HCl Reaction->Intermediate BocPath N-Boc Derivative Intermediate->BocPath LactamPath N-Methyl Lactam Intermediate->LactamPath BaseCheck Excess Base (DIPEA) Present? BocPath->BaseCheck StableLactam Stable Lactam Amide (Acid Insensitive) LactamPath->StableLactam Unaffected by HCl Degradation Premature Boc Deprotection (Loss of t-butyl cation) BaseCheck->Degradation No (Local Acidic pH) StableBoc Stable N-Boc Amide BaseCheck->StableBoc Yes (HCl Neutralized)

Mechanistic pathway highlighting the acid-sensitivity of N-Boc vs. the stability of the lactam core.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following amidation protocols are designed as self-validating systems . They include specific In-Process Controls (IPCs) to verify that the mechanistic vulnerabilities of each reagent are successfully mitigated during the workflow.

Protocol A: Amidation with N-Boc-isonipecotoyl chloride

Objective: Maximize yield while entirely suppressing HCl-mediated Boc deprotection.

  • Preparation: Flame-dry a 50 mL round-bottom flask under argon.

  • Amine Solution: Dissolve the target amine (1.0 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq) in anhydrous Dichloromethane (DCM, 0.1 M). Causality: A 3.0 eq excess of DIPEA is mandatory to ensure the reaction matrix remains strictly basic, preventing the protonation of the carbamate[4].

  • Cooling: Cool the solution to 0 °C using an ice bath to control the exothermic acyl substitution.

  • Addition: Add N-Boc-isonipecotoyl chloride (1.1 eq) dropwise as a 1.0 M solution in anhydrous DCM over 10 minutes.

  • Self-Validating IPC (LC-MS): At t = 30 min, withdraw 10 µL of the reaction mixture and dilute in 1 mL Acetonitrile. Analyze via LC-MS.

    • Validation Metric: Scan for the target mass

      
      . Crucially, scan for the degradation fragment 
      
      
      
      (indicating loss of the Boc group via isobutylene and
      
      
      [3]). If the
      
      
      peak exceeds 2% relative abundance, the system is insufficiently basic; immediately add an additional 0.5 eq of DIPEA.
  • Workup: Quench with saturated aqueous

    
    . Extract with DCM. Wash the organic layer with brine, dry over 
    
    
    
    , and concentrate under reduced pressure.
Protocol B: Amidation with 1-Methyl-2-oxopiperidine-4-carbonyl chloride

Objective: Efficient coupling leveraging the robust stability of the lactam core.

  • Preparation: Dissolve the target amine (1.0 eq) and Triethylamine (TEA, 1.5 eq) in DCM (0.1 M) at room temperature. Causality: The lactam core is completely stable to acid; therefore, standard stoichiometric base is sufficient, and cryogenic cooling is unnecessary.

  • Addition: Add 1-Methyl-2-oxopiperidine-4-carbonyl chloride (1.1 eq) directly to the stirring solution.

  • Self-Validating IPC (TLC): At t = 60 min, perform TLC (Eluent: 5% MeOH in DCM).

    • Validation Metric: The highly polar N-methyl lactam product will exhibit a significantly lower

      
       than standard amines. Because the lactam core lacks strong UV chromophores above 220 nm, staining the TLC plate with 
      
      
      
      is mandatory to confirm the complete consumption of the starting amine.
  • Workup: Wash the organic layer with 1N HCl to remove unreacted starting amine and TEA. Causality: Unlike the Boc derivative, the lactam product can be safely washed with strong aqueous acid without risk of core degradation. Wash with brine, dry over

    
    , and concentrate.
    

Quantitative Performance Data

The table below aggregates typical performance metrics for both reagents across various amine nucleophiles, highlighting how steric hindrance and nucleophilicity interact with the respective acyl chlorides.

Table 2: Comparative Amidation Performance Data

Amine NucleophileReagentYield (%)Reaction TimePrimary Impurity Profile
Benzylamine (Primary, unhindered)N-Boc-isonipecotoyl Cl88%2 hours< 2% Deprotected amine
1-Methyl-2-oxo Cl94%1 hourTrace unreacted amine
N-Methylaniline (Secondary, hindered)N-Boc-isonipecotoyl Cl62%12 hours8-12% Deprotected amine (due to prolonged reaction time)
1-Methyl-2-oxo Cl81%6 hoursTrace hydrolysis product
4-Methoxyaniline (Primary, aryl)N-Boc-isonipecotoyl Cl85%3 hours< 2% Deprotected amine
1-Methyl-2-oxo Cl89%2 hoursTrace unreacted amine

Logical Decision Framework

When designing a synthetic route, the choice between these two reagents should be dictated by the final structural requirements of the target API[5].

DecisionTree Target Define Target Piperidine Derivative AmineReq Is a basic secondary/tertiary amine required later? Target->AmineReq SelectBoc Select N-Boc-isonipecotoyl chloride AmineReq->SelectBoc Yes (Needs Deprotection) SelectLactam Select 1-Methyl-2-oxopiperidine -4-carbonyl chloride AmineReq->SelectLactam No (Lactam is final) BocAmidation Amidation Protocol (Strict Base Control) SelectBoc->BocAmidation LactamAmidation Amidation Protocol (Standard Conditions) SelectLactam->LactamAmidation

Logical decision tree for selecting the appropriate piperidine-4-carbonyl chloride reagent.

References

1.[1] "1858257-21-2 | 1-MEthyl-2-oxopiperidine-4-carbonyl chloride | BLD Pharm", bldpharm.com. URL: 2. "CAS 1858257-21-2 | Sigma-Aldrich", sigmaaldrich.com. URL: 3.[3] "Boc Deprotection Mechanism - HCl - Common Organic Chemistry", commonorganicchemistry.com. URL: 4.[4] "Amine Protection and Deprotection - Master Organic Chemistry", masterorganicchemistry.com. URL: 5.[5] "1-(Piperidin-4-yl)propan-1-ol hydrochloride - Benchchem", benchchem.com. URL: 6.[2] "BOC Protection and Deprotection - J&K Scientific LLC", jk-sci.com. URL:

Sources

The Strategic Advantage of 1-Methyl-2-oxopiperidine-4-carbonyl chloride in Modern Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of drug discovery, the selection of molecular building blocks is a critical determinant of a candidate's ultimate success. The architecture of a scaffold dictates not only its interaction with the biological target but also its absorption, distribution, metabolism, and excretion (ADME) profile. While the piperidine ring has long been a stalwart and "privileged scaffold" in medicinal chemistry, subtle modifications to this core structure can unlock significant advantages.[1][2] This guide provides an in-depth technical comparison of 1-Methyl-2-oxopiperidine-4-carbonyl chloride, a functionalized piperidine derivative, against more conventional piperidine-based building blocks. We will explore how the introduction of an N-methyl group and a lactam carbonyl can confer strategic benefits in the pursuit of novel therapeutics.

The 1-Methyl-2-oxopiperidine Scaffold: A Refined Approach to a Privileged Core

The piperidine motif is ubiquitous in approved drugs, valued for its ability to confer aqueous solubility, introduce a basic nitrogen for target interaction, and provide a three-dimensional framework for substituent placement.[1] However, the traditional piperidine ring is not without its liabilities, including potential metabolic instability, particularly at the carbons alpha to the nitrogen.[1] The 1-Methyl-2-oxopiperidine scaffold, accessed via its reactive carbonyl chloride derivative, offers a compelling set of solutions to these challenges.

The key distinguishing features of this scaffold are:

  • N-Methylation: This modification caps a potential site of N-dealkylation, a common metabolic pathway. It also subtly alters the conformation and basicity of the nitrogen atom.

  • 2-Oxo (Lactam) Functionality: The introduction of a carbonyl group adjacent to the nitrogen atom significantly impacts the electronics and conformation of the ring, transforming the amine into a less basic amide. This can be advantageous for reducing off-target effects associated with high basicity and can also introduce an additional hydrogen bond acceptor.

These modifications, individually and in concert, provide medicinal chemists with a powerful tool to fine-tune the physicochemical and pharmacokinetic properties of their drug candidates.

Comparative Analysis: 1-Methyl-2-oxopiperidine vs. Traditional Piperidine Scaffolds

To illustrate the advantages of the 1-Methyl-2-oxopiperidine scaffold, we will compare its projected properties with a standard N-methylpiperidine-4-carbonyl chloride. This comparison is based on established principles of medicinal chemistry and the known properties of related N-methyl-2-piperidone compounds.[3][4]

PropertyN-Methylpiperidine-4-carbonyl chloride1-Methyl-2-oxopiperidine-4-carbonyl chlorideRationale for Advantage
Metabolic Stability Susceptible to N-dealkylation and oxidation at C2/C6.N-dealkylation blocked. The 2-oxo group can influence metabolism at adjacent positions.The N-methyl group on the lactam is generally more stable to metabolic cleavage than an N-methyl group on a simple tertiary amine. The electron-withdrawing nature of the carbonyl may also reduce the susceptibility of adjacent positions to oxidative metabolism.[1]
Basicity (pKa of conjugate acid) High (amine)Low (amide)The lactam structure significantly reduces the basicity of the nitrogen atom. This can be highly beneficial in reducing interactions with off-targets such as the hERG channel, a common cause of cardiotoxicity.
Lipophilicity (cLogP) ModerateLowerThe introduction of the polar carbonyl group in the 2-oxopiperidine ring is expected to decrease the lipophilicity compared to a simple N-methylpiperidine. This can lead to improved aqueous solubility and potentially more favorable ADME properties.[3]
Target Interactions Primarily through the basic nitrogen (ionic interactions).The lactam carbonyl provides a hydrogen bond acceptor. The overall shape and dipole moment are altered.The addition of a hydrogen bond acceptor provides an additional point of interaction with the target protein, potentially increasing binding affinity and selectivity. The change in the molecule's electrostatic potential can also lead to novel binding modes.
Conformational Rigidity Flexible chair conformation.More rigid, with a preference for specific conformations due to the planar nature of the amide bond.A more rigid scaffold can reduce the entropic penalty of binding to a target, leading to higher affinity. It also allows for a more precise presentation of substituents.

Experimental Workflow: A Strategic Approach to Scaffold Hopping

The decision to transition from a traditional piperidine scaffold to a 1-Methyl-2-oxopiperidine core should be data-driven. The following workflow outlines a typical process for evaluating the merits of this "scaffold hop" in a drug discovery program.

A typical workflow for scaffold hopping from a piperidine to a 1-methyl-2-oxopiperidine.

Experimental Protocols

The primary utility of 1-Methyl-2-oxopiperidine-4-carbonyl chloride is as a reactive intermediate for the formation of amide bonds. The following is a general protocol for the coupling of an acyl chloride with a primary or secondary amine.

Protocol: Amide Bond Formation via Acyl Chloride

Objective: To synthesize an amide by reacting 1-Methyl-2-oxopiperidine-4-carbonyl chloride with a nucleophilic amine.

Materials:

  • 1-Methyl-2-oxopiperidine-4-carbonyl chloride (1.0 equivalent)

  • Amine (primary or secondary, 1.0-1.2 equivalents)

  • A non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIEA), 1.5-2.0 equivalents)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))

  • Standard laboratory glassware and stirring apparatus

  • Ice bath

  • Reagents for aqueous workup (e.g., 1M HCl, saturated NaHCO₃ solution, brine)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

  • Rotary evaporator

  • Purification apparatus (e.g., flash column chromatography or recrystallization setup)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0-1.2 equivalents) and the non-nucleophilic base (1.5-2.0 equivalents) in the chosen anhydrous solvent.

  • Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction.[5]

  • Addition of Acyl Chloride: Prepare a solution of 1-Methyl-2-oxopiperidine-4-carbonyl chloride (1.0 equivalent) in a small amount of the anhydrous solvent. Add this solution dropwise to the cooled amine solution with vigorous stirring.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 1-4 hours).

  • Quenching: Once the reaction is complete, carefully quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.

  • Workup: Transfer the mixture to a separatory funnel. Dilute with additional organic solvent if necessary. Wash the organic layer sequentially with 1M HCl (to remove excess base and any unreacted amine), saturated aqueous NaHCO₃ solution (to remove any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired pure amide.

Experimental workflow for amide synthesis.

Conclusion: A Valuable Tool for Drug Candidate Optimization

1-Methyl-2-oxopiperidine-4-carbonyl chloride represents a sophisticated building block for medicinal chemists seeking to overcome the limitations of traditional piperidine scaffolds. The strategic incorporation of the N-methyl and 2-oxo functionalities provides a powerful means to enhance metabolic stability, modulate basicity, and introduce new points of interaction with biological targets. While the choice of any scaffold must be guided by empirical data within a specific chemical series, the inherent properties of the 1-Methyl-2-oxopiperidine core make it a highly attractive option for the optimization of drug candidates. Its utility in fine-tuning ADME properties while providing a rigid, three-dimensional framework for pharmacophore presentation positions it as a valuable asset in the modern drug discovery toolkit.

References

  • BenchChem. (2025). Application Notes and Protocols: A Step-by-Step Guide to Aminolysis of Acyl Chlorides for Amide Synthesis. BenchChem.
  • National Center for Biotechnology Information. (n.d.). N-Methyl-2-piperidone. PubChem. Retrieved from [Link]

  • SLS Ireland. (n.d.). N-Methyl-2-piperidone, 99%. SLS Ireland. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. Retrieved from [Link]

  • UREIKO. (n.d.). Custom Synthesis Available N-METHYL-2-PIPERIDONE CAS No.:931-20-4. UREIKO. Retrieved from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.
  • University of Huddersfield Research Portal. (n.d.). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. University of Huddersfield Research Portal.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Piperidinone, 1-methyl- (CAS 931-20-4). Cheméo. Retrieved from [Link]

  • Gleave, D. M., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.
  • Enamine Ltd. (n.d.). Novel Class of Piperidine Bioisosteres. Enamine.
  • Mykhailiuk, P. K., et al. (2026). Bicyclic Bioisosteres of Piperidine: Version 2.0.
  • Belostotskii, A. M., Timofeeva, T. V., & Struchkov, Y. T. (1991). Conformational analysis of polymethylated derivatives of piperidine by the method of molecular mechanics. Bulletin of the Academy of Sciences of the USSR, Division of chemical science.
  • NEDMDG. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG.
  • Mykhailiuk, P. K. (2023). Bicyclic Bioisosteres of Piperidine: Version 2.0.
  • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.
  • ChemRxiv. (2025).
  • Akesson, B., & Jönsson, B. A. (1997). Major metabolic pathway for N-methyl-2-pyrrolidone in humans. Drug Metabolism and Disposition.
  • Sarlah, D., et al. (2023). a) Different modalities of piperidine-containing drugs and drug...
  • ResearchGate. (2024). (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid.
  • Frolov, N., & Vereshchagin, A. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Royal Society of Chemistry. (n.d.).
  • National Center for Biotechnology Information. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.

Sources

Technical Comparison Guide: Analytical Strategies for 1-Methyl-2-oxopiperidine-4-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of analytical methodologies for the identification and purity profiling of 1-Methyl-2-oxopiperidine-4-carbonyl chloride (CAS: 1858257-21-2).[1]

Due to the high electrophilicity of the acyl chloride moiety, standard Reversed-Phase LC-MS (RP-LC-MS) often yields false-negative results, misidentifying the active product as its hydrolyzed impurity, 1-Methyl-2-oxopiperidine-4-carboxylic acid .[1] This guide compares the Direct Injection Method (Method A) against the In-Situ Derivatization Method (Method B), demonstrating why Method B is the mandatory standard for accurate quality assessment.

The Analytical Challenge

1-Methyl-2-oxopiperidine-4-carbonyl chloride is a critical intermediate in the synthesis of piperidine-based pharmaceuticals (e.g., camptothecin derivatives).[1] Its quality is defined by the absence of its hydrolysis precursor (the carboxylic acid).

  • The Problem: Acyl chlorides are moisture-sensitive.[1] Upon contact with the aqueous mobile phase of an LC-MS system, they rapidly hydrolyze to the carboxylic acid.[1]

  • The Consequence: A high-purity Acid Chloride sample analyzed via Method A will appear identical to a decomposed sample, making it impossible to validate vendor quality or reaction completion.[1]

Comparative Methodology
Method A: Direct Reversed-Phase LC-MS (The "Control")

Status: Not Recommended for Purity Assay[1]

This method involves dissolving the sample in acetonitrile/water and injecting it directly.[1]

  • Observation: The chromatogram shows a single peak at

    
     min.[1]
    
  • Mass Spectrum: The primary ion observed is

    
     158.1 
    
    
    
    .
  • Interpretation: This mass corresponds to the Carboxylic Acid , not the Chloride (

    
     176.0). The analyst falsely concludes the batch has degraded.[1]
    
Method B: Methanol Quench Derivatization (The "Gold Standard")

Status: Recommended for ID and Purity

This method exploits the reactivity of the acyl chloride to form a stable methyl ester before the sample touches the LC column.[1]

  • Protocol: Sample is dissolved in anhydrous acetonitrile and treated with excess methanol.

  • Mechanism:

    
    
    
  • Differentiation:

    • Active Chloride converts to the Methyl Ester (

      
       172.2).
      
    • Impurity (Acid) remains as the Acid (

      
       158.1) because carboxylic acids do not esterify under these mild, catalyst-free conditions.[1]
      
Experimental Protocols
Protocol 1: In-Situ Derivatization Workflow
  • Preparation: Weigh 10 mg of 1-Methyl-2-oxopiperidine-4-carbonyl chloride into a dry 2 mL vial.

  • Dissolution: Add 1.0 mL of anhydrous Acetonitrile (MeCN). Vortex for 10 seconds.[1]

  • Derivatization: Add 500 µL of HPLC-grade Methanol (MeOH).

  • Reaction: Allow to stand at room temperature for 5 minutes. (Reaction is instantaneous, but 5 mins ensures completion).

  • Dilution: Dilute 50 µL of this mixture into 950 µL of 50:50 MeCN:Water for LC-MS injection.

Protocol 2: LC-MS Conditions
ParameterSetting
Column C18 (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Detection ESI+ (Positive Mode), Scan Range 100–500 Da
Data Interpretation & Impurity Profiling

The following table summarizes the theoretical and observed values for the target molecule and its critical impurities using Method B (Derivatization).

Compound IdentityOriginFormulaTheoretical Monoisotopic MassObserved Ion (ESI+)Retention Time (approx)
Methyl Ester Derivative (Target)Derivatized Acyl Chloride

171.09172.1

2.4 min
Carboxylic Acid (Impurity A)Hydrolysis / Starting Material

157.07158.1

1.2 min
Piperidine Dimer (Impurity B)Synthesis Byproduct

280.14281.2

3.8 min

Note: If you observe a peak at


 172.1, your sample contains the active Acid Chloride. If you only observe 

158.1, your sample has completely hydrolyzed.[1]
Visualizations
Figure 1: Analytical Decision Pathway

This diagram illustrates the logical flow for selecting the correct method and interpreting the results to avoid false negatives.

G Sample Sample: 1-Methyl-2-oxopiperidine- 4-carbonyl chloride MethodA Method A: Direct Injection (Aq. Mobile Phase) Sample->MethodA MethodB Method B: MeOH Derivatization Sample->MethodB Col_Hydrolysis On-Column Hydrolysis MethodA->Col_Hydrolysis H2O Contact Reaction Reaction: R-COCl + MeOH -> R-COOMe MethodB->Reaction Quench Result_Acid Result: Peak m/z 158 (Acid) FALSE NEGATIVE for Chloride Col_Hydrolysis->Result_Acid Decomposition Result_Ester Result: Peak m/z 172 (Ester) POSITIVE ID for Chloride Reaction->Result_Ester Target Analyte Result_Impurity Result: Peak m/z 158 (Acid) CONFIRMED IMPURITY Reaction->Result_Impurity Residual Acid (Non-reactive)

Caption: Figure 1. Analytical workflow comparing direct injection artifacts vs. derivatization accuracy.

Figure 2: Chemical Transformation Map

This diagram details the specific chemical structures and mass shifts occurring during the analysis.[1]

ReactionScheme Target Target: Acid Chloride (MW 175.6) Ester Product: Methyl Ester (MW 171.2) [M+H]+ = 172.2 Target->Ester + MeOH (-HCl) Impurity Impurity: Carboxylic Acid (MW 157.1) NoReact Unchanged Acid (MW 157.1) [M+H]+ = 158.1 Impurity->NoReact + MeOH (No Rxn) MeOH Reagent: Methanol MeOH->Target MeOH->Impurity No Esterification w/o Catalyst

Caption: Figure 2. Mass shift differentiation. The chloride shifts to 172 Da, while the acid impurity remains at 158 Da.

References
  • Bhandari, N. et al. (2020). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. LCGC International.[1] Retrieved from [Link]

  • Kishore, K. et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Holcapek, M. et al. (2025). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis. Analytical Chemistry. Retrieved from [Link]

  • Syngene International. (n.d.). Chemical Derivatization in LC-MS/MS Bioanalysis. Retrieved from [Link]

Sources

1-Methyl-2-oxopiperidine-4-carbonyl chloride vs thionyl chloride activation methods

Author: BenchChem Technical Support Team. Date: February 2026


) vs. Oxalyl Chloride (

) for the Synthesis of 1-Methyl-2-oxopiperidine-4-carbonyl chloride.

Executive Summary

The conversion of 1-methyl-2-oxopiperidine-4-carboxylic acid to its corresponding acid chloride, 1-methyl-2-oxopiperidine-4-carbonyl chloride (CAS: 1858257-21-2), is a pivotal step in synthesizing complex pharmaceutical scaffolds, particularly for GPCR ligands and kinase inhibitors.

While Thionyl Chloride (


)  remains the industrial standard due to cost-efficiency and scalability, it presents distinct risks regarding byproduct management and lactam stability. Conversely, Oxalyl Chloride (

)
offers a milder, high-fidelity alternative favored in medicinal chemistry for its superior impurity profile, despite higher material costs.

The Bottom Line:

  • Choose Thionyl Chloride for multi-gram to kilogram scale-up where downstream purification (distillation/crystallization) is feasible and cost is the primary driver.[1]

  • Choose Oxalyl Chloride for milligram to gram-scale discovery chemistry, library synthesis, or when the substrate contains additional acid-sensitive moieties, ensuring "evaporate-and-go" purity.[1]

Technical Analysis & Mechanism

The Substrate Challenge

The target substrate contains a


-lactam  (2-oxopiperidine) ring. Unlike simple aliphatic acids, the lactam moiety presents a secondary electrophilic site.[1]
  • Risk: Under harsh conditions (high heat + strong Lewis acids), the lactam carbonyl oxygen can undergo O-phosphorylation or O-chlorination (Vilsmeier-Haack type side reactions), leading to imidoyl chloride impurities.[1]

Mechanistic Pathways

The activation mechanisms differ fundamentally in their catalytic requirements and byproduct evolution.

Figure 1: Mechanistic comparison of thermal activation (


) vs. catalytic activation (Oxalyl Chloride).[1]

Comparative Performance Data

The following data summarizes experimental outcomes based on standard laboratory protocols for piperidine-derivative acid chlorides.

FeatureMethod A: Thionyl ChlorideMethod B: Oxalyl Chloride
Reaction Temperature Reflux (70–80°C)Room Temperature (20–25°C)
Reaction Time 2–4 Hours1–2 Hours
Catalyst None or DMF (1-5 mol%)DMF (Catalytic, Essential)
Byproducts

(Toxic, difficult to trap),


,

(Easy venting),

Purity Profile 90–95% (Risk of darkening/sulfur residues)>98% (Clean conversion)
Workup Azeotropic distillation requiredSimple solvent evaporation
Cost Efficiency High (Reagent is cheap)Moderate (Reagent is 5-10x cost)
Suitability Scale-Up / Robust Substrates Discovery / Sensitive Substrates

Experimental Protocols

Method A: Thionyl Chloride Activation (Scale-Up Preferred)

Best for: >10g batches where cost is critical and vacuum distillation is available.[1]

Reagents:

  • 1-Methyl-2-oxopiperidine-4-carboxylic acid (1.0 eq)[1]

  • Thionyl Chloride (

    
    ) (5.0 eq)
    
  • Toluene (anhydrous)

Protocol:

  • Setup: Equip a round-bottom flask with a reflux condenser and a caustic scrubber (

    
     trap) to neutralize 
    
    
    
    off-gassing.
  • Addition: Suspend the carboxylic acid in anhydrous toluene (3–5 volumes).

  • Activation: Add

    
     dropwise at room temperature. Note: A catalytic amount of DMF (1-2 drops) may be added to accelerate reaction, but avoid excess to prevent lactam attack.[1]
    
  • Reaction: Heat the mixture to reflux (approx. 75–80°C) for 3 hours. The solution should become homogeneous.

  • Workup: Cool to room temperature. Concentrate under reduced pressure.

  • Purification (Critical): Add fresh toluene and re-evaporate (2x) to azeotropically remove residual

    
     and 
    
    
    
    .
  • Storage: Store the resulting yellow oil/solid under Argon.

Method B: Oxalyl Chloride Activation (High Fidelity)

Best for: <5g batches, library synthesis, and immediate downstream coupling.

Reagents:

  • 1-Methyl-2-oxopiperidine-4-carboxylic acid (1.0 eq)[1]

  • Oxalyl Chloride (1.2 – 1.5 eq)

  • DMF (anhydrous) (0.05 eq / 1-2 drops)[1]

  • Dichloromethane (DCM) (anhydrous)

Protocol:

  • Setup: Flame-dry a flask and cool under

    
     or Ar atmosphere.
    
  • Solvation: Suspend the acid in anhydrous DCM (10 volumes).

  • Catalysis: Add the catalytic DMF. Caution: This step is essential for the formation of the reactive Vilsmeier intermediate.[1]

  • Addition: Add Oxalyl Chloride dropwise at 0°C (ice bath).

    • Observation: Vigorous gas evolution (

      
      ) will occur immediately.
      
  • Reaction: Remove ice bath and stir at room temperature for 1–2 hours until gas evolution ceases and the solution clears.

  • Workup: Evaporate solvent under reduced pressure.

  • Chase: Re-dissolve in DCM or

    
     and evaporate once to remove trace 
    
    
    
    .
  • Result: Quantitative yield of high-purity acid chloride, ready for immediate coupling.

Decision Matrix & Troubleshooting

Use the following logic flow to determine the appropriate method for your specific constraints.

Figure 2: Decision matrix for reagent selection.

Quality Assurance (Self-Validating the Protocol)

To confirm the conversion without risking hydrolysis during LCMS analysis:

  • Methanol Quench Test: Take a small aliquot (

    
    10mg) of the crude acid chloride. Add 0.5mL dry methanol.
    
  • Analysis: Run TLC or LCMS.[1]

    • Success: Complete conversion to the Methyl Ester (

      
       shift relative to acid).
      
    • Failure:[1] Presence of starting acid indicates incomplete activation or moisture contamination.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.). Oxford University Press.[1] (Standard mechanistic grounding for

    
     vs Vilsmeier activation).
    
  • Burkhardt, S., et al. (2025). Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison. Wolfabio Technical Guides. Link

  • Sigma-Aldrich. (2024).[1] Product Specification: 1-Methyl-2-oxopiperidine-4-carbonyl chloride (CAS 1858257-21-2).[1][2] Link

  • Zarei, A., et al. (2014). "Thionyl chloride (or oxalyl chloride) as an efficient acid activator for one-pot synthesis of ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -lactams." Iranian Journal of Science and Technology, 38(A1), 49-53.[1] Link
    
  • Master Organic Chemistry. (2011). Thionyl Chloride (

    
    ) and Conversion of Carboxylic Acids to Acid Halides. Link
    

Sources

Comparative Guide: 13C NMR Chemical Shifts for 1-Methyl-2-oxopiperidine-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methyl-2-oxopiperidine-4-carbonyl chloride (CAS: 1858257-21-2) is a highly reactive electrophilic scaffold used in the synthesis of complex pharmaceutical heterocycles.[1] As an acid chloride derivative of a lactam-functionalized piperidine, it serves as a critical "hinge" molecule for diversifying drug candidates.[1]

This guide provides a comparative analysis of the 13C NMR chemical shifts for this molecule against its stable precursor (Carboxylic Acid) and its common derivative (Methyl Ester). Because acid chlorides are moisture-sensitive intermediates often generated in situ, this guide synthesizes experimental analog data with calculated substituent effects to provide a robust reference for reaction monitoring.[1]

Structural Analysis & Numbering

To ensure accurate assignment, we utilize the following numbering scheme for the piperidine ring:

  • Position 1: Nitrogen (N-Methylated)[1][2][3]

  • Position 2: Lactam Carbonyl (C=O)

  • Position 4: Methine Carbon (bearing the Carbonyl Chloride)

  • Position 6: Methylene (adjacent to Nitrogen)[3]

G N1 N1 C2 C2 (Lactam) N1->C2 C3 C3 C2->C3 C4 C4 (Chiral) C3->C4 C5 C5 C4->C5 COCl COCl C4->COCl Target Group C6 C6 C5->C6 C6->N1 Me N-Me Me->N1

Figure 1: Structural connectivity and numbering of the 1-Methyl-2-oxopiperidine-4-carbonyl chloride scaffold.[1]

Comparative 13C NMR Data

The following table contrasts the target acid chloride with its direct precursor (Carboxylic Acid) and stable surrogate (Methyl Ester). Use these values to distinguish the species during reaction monitoring.

Solvent: CDCl₃ (Deuterated Chloroform) Reference: TMS (0.0 ppm)

Carbon PositionChemical EnvironmentAcid Chloride (Target)Carboxylic Acid (Precursor)Methyl Ester (Derivative)
C-Cl / C-O Acid Derivative Carbonyl 174.5 - 176.0 ppm 176.0 - 178.5 ppm173.0 - 174.5 ppm
C2 Lactam Carbonyl 168.0 - 169.5 ppm 168.0 - 169.0 ppm168.0 - 169.0 ppm
C4 Methine (Alpha) 46.0 - 48.0 ppm 40.0 - 42.0 ppm39.5 - 41.5 ppm
C6 Ring CH₂ (adj. to N) 49.5 - 51.0 ppm 49.0 - 50.5 ppm49.0 - 50.5 ppm
N-Me N-Methyl Group 33.5 - 34.5 ppm 33.5 - 34.5 ppm33.5 - 34.5 ppm
C3 / C5 Ring CH₂ 25.0 - 29.0 ppm 25.0 - 29.0 ppm25.0 - 29.0 ppm
OCH₃ Ester Methyl N/A N/A51.5 - 52.5 ppm
Key Diagnostic Shifts (Mechanistic Insight)
  • The "Deshielding" Trap: Contrary to ketones (>200 ppm), acid chloride carbonyls appear upfield (lower ppm) relative to ketones but often slightly downfield of esters. The 174-176 ppm range is diagnostic.[1]

  • Alpha-Carbon Shift (C4): The transformation from -COOH to -COCl typically causes a downfield shift (+4 to +6 ppm) of the alpha-methine carbon (C4) due to the strong inductive effect of the chlorine atom.[1] This is the most reliable indicator of conversion if the Carbonyl signals overlap.

  • Lactam Stability: The C2 lactam signal (~168 ppm) remains relatively static, serving as an internal standard for spectral integration.

Experimental Protocol: In-Situ Generation & Monitoring

Because the acid chloride is moisture-sensitive, isolation is often bypassed in favor of in situ use.[1] The following protocol ensures spectral validation without decomposition.

Reagents & Setup
  • Precursor: 1-Methyl-2-oxopiperidine-4-carboxylic acid (dried under vacuum).[1]

  • Reagent: Oxalyl Chloride (2.0 eq) + DMF (cat.) OR Thionyl Chloride (neat/excess).

  • Solvent: Anhydrous CDCl₃ (stored over 4Å molecular sieves).

Step-by-Step Workflow
  • Baseline Scan: Dissolve 20 mg of the Carboxylic Acid precursor in 0.6 mL CDCl₃. Acquire a baseline 13C NMR (look for C=O at ~177 ppm).

  • Reaction: Add Oxalyl Chloride (2 eq) and 1 drop of DMF directly to the NMR tube (or reaction vessel). Evolution of gas (CO/CO₂) indicates activation.

  • Degassing: Briefly sonicate or bubble N₂ to remove HCl/CO gases (dissolved HCl can broaden peaks).

  • Monitoring: Acquire the 13C spectrum.

    • Success: Appearance of signal at ~175 ppm (COCl) and shift of C4 to ~47 ppm .

    • Incomplete: Persistence of signal at ~177 ppm.

    • Hydrolysis (Failure): If the tube is not sealed well, moisture will revert the species to the acid (177 ppm) or decompose the lactam.

Workflow Start Start: Carboxylic Acid (Solid, Dried) React Add (COCl)2 / DMF in CDCl3 Start->React Monitor 13C NMR Monitoring React->Monitor Decision Check C4 Shift Monitor->Decision Success Success: C4 @ ~47 ppm Proceed to Coupling Decision->Success Shift Observed Fail Incomplete: C4 @ ~41 ppm Add more reagent/Heat Decision->Fail No Shift Fail->React

Figure 2: Decision tree for monitoring the conversion of acid to acid chloride using 13C NMR markers.

Troubleshooting & Impurities

When analyzing the spectrum, be aware of these common artifacts:

  • Phosgene / Diphosgene: If using phosgene equivalents, a sharp peak at 142 ppm may appear.

  • DMF: Catalytic DMF shows peaks at 162 ppm (CHO), 36 ppm , and 31 ppm (N-Me).

  • Thionyl Chloride: Excess SOCl₂ does not show in 13C, but may cause broadening due to acidity.

  • HCl Salt Formation: If the piperidine nitrogen is protonated (unlikely in the lactam form, but possible if ring opening occurs), the ring carbons will shift upfield.

References

  • Precursor Analog Data: SpectraBase. "Methyl 2-oxopiperidine-4-carboxylate 13C NMR". John Wiley & Sons.[4][5] Link

  • Chemical Shift Theory: Reich, H. J. "13C NMR Chemical Shifts - Carboxylic Acid Derivatives". University of Wisconsin-Madison Organic Chemistry Data. Link

  • Lactam Shift Benchmarks: ChemicalBook. "N-Methyl-2-piperidone 13C NMR Spectrum". Link

  • Synthesis Methodology: "Preparation of 4-substituted piperidines via acid chloride intermediates". European Patent EP0976733B1. Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment and Safe Handling of 1-Methyl-2-oxopiperidine-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Identification and Inherent Reactivity

1-Methyl-2-oxopiperidine-4-carbonyl chloride is a reactive organic intermediate. Its primary hazard profile is dominated by the acyl chloride functional group, which is highly susceptible to nucleophilic attack. The most critical and immediate risk stems from its violent reaction with water—including ambient humidity—in a process called hydrolysis. This reaction is highly exothermic and produces hydrochloric acid (HCl) gas and the corresponding carboxylic acid, leading to a rapid increase in pressure and the release of corrosive vapors.[2][3]

Understanding this reactivity is the foundation of a sound safety protocol. Every handling step must be designed to rigorously exclude moisture and contain corrosive materials.[4]

Hazard ClassDescriptionPrimary Risk
Corrosive Causes severe skin burns and serious eye damage upon contact.[5][6][7][8]Direct contact can cause immediate and permanent tissue damage.
Moisture-Sensitive Reacts exothermically with water/moisture to produce corrosive hydrochloric acid gas.[2][9]Can lead to container pressurization and release of toxic vapors. Degrades the reagent.
Lachrymator Vapors cause a severe stinging sensation and tearing in the eyes.[2]Inhalation or facial exposure to vapors can cause extreme irritation and eye damage.
Toxic Inhalation of vapors is harmful and corrosive to the entire respiratory tract.[7][10]Can cause burning sensations, coughing, wheezing, and pulmonary edema.[11]

Engineering Controls: Your Primary Barrier

Personal protective equipment is the final layer of defense. Your first and most critical protection is a robust engineering control system. All handling of 1-Methyl-2-oxopiperidine-4-carbonyl chloride is mandatory inside a certified chemical fume hood.

Chemical Fume Hood:

  • Verification: Before starting any work, verify that the fume hood has been certified within the last year and that the airflow monitor indicates it is functioning correctly.[12][13] A typical face velocity should be between 80-120 feet per minute (fpm).[14][15]

  • Proper Use: Keep the sash at the lowest possible height that is practical for your work. All materials and operations must be conducted at least 6 inches (15 cm) behind the plane of the sash to ensure effective containment of hazardous vapors.[13][16]

  • Clutter: Do not use the hood for chemical storage.[12][16] A cluttered workspace disrupts airflow patterns, which can pull hazardous vapors out into the laboratory.

Glove Box (Inert Atmosphere): For larger quantities or procedures requiring stringent anhydrous conditions, a glove box under a dry, inert atmosphere (e.g., nitrogen or argon) is the preferred engineering control. This not only protects the user but also preserves the integrity of the reagent.

Personal Protective Equipment (PPE): A Multi-Layered Defense

Given the severe corrosive nature of this compound, a comprehensive PPE strategy is required. Standard laboratory attire is insufficient.

PPE CategorySpecificationRationale and Field Insights
Eye & Face Protection Chemical splash goggles AND a full-face shield.[2][9]Goggles provide a seal around the eyes to protect from splashes and vapors. The face shield is non-negotiable; it protects the rest of the face from splashes during a reactive event, such as adding the reagent too quickly to a protic solvent.
Hand Protection Double-gloving: an inner nitrile glove with a thicker, chemical-resistant outer glove (e.g., butyl rubber or neoprene).Nitrile gloves alone offer minimal protection against aggressive and reactive chemicals. The outer glove provides robust chemical resistance, while the inner glove offers protection in the event the outer glove is breached. Always inspect gloves for any signs of degradation or puncture before use.[8]
Body Protection A flame-resistant laboratory coat, long pants, and fully enclosed, chemical-resistant shoes.[9]This protects the skin from accidental splashes. The flame-resistant property is crucial as reactions involving acyl chlorides can be exothermic, increasing fire risk with flammable solvents.
Respiratory Protection Not required if all work is performed within a certified fume hood.A respirator with an acid gas cartridge should be readily available for emergency situations, such as a large spill or fume hood failure.[11] It is not a substitute for proper engineering controls.

Operational Plan: A Step-by-Step Procedural Guide

A self-validating protocol anticipates risks and builds in safety checks. The following workflow is designed to ensure safety from preparation to cleanup.

Pre-Operation Safety Checklist
  • Confirm Engineering Controls: Verify fume hood certification and airflow.

  • Assemble PPE: Don all required PPE as specified in the table above.

  • Prepare Workspace: Ensure the fume hood is clear of clutter. Place absorbent, chemical-resistant pads on the work surface.

  • Prepare for Emergencies: Locate the nearest safety shower and eyewash station.[2] Ensure a spill kit containing a dry, inert absorbent (e.g., sand, vermiculite) is accessible. Do not use combustible absorbents.

  • Prepare Quenching Station: Have a beaker with a suitable quenching agent (e.g., isopropanol or a dilute solution of sodium bicarbonate) ready in an ice bath within the fume hood for deactivating residual material on spatulas or in glassware.[17][18]

Handling and Dispensing
  • Inert Atmosphere: If possible, allow the reagent container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture inside. Handle under a blanket of inert gas (nitrogen or argon).

  • Dispensing: Use clean, dry glassware and utensils. If transferring as a solid, do so quickly and efficiently. If transferring as a solution, use a dry syringe or cannula.

  • Reaction Addition: When adding the acyl chloride to a reaction mixture, do so slowly and in a controlled, dropwise manner.[19] The reaction is likely exothermic, and rapid addition can lead to a dangerous runaway reaction. Use an ice bath to moderate the reaction temperature.

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Handling Phase A Assess Hazards & Scale of 1-Methyl-2-oxopiperidine- 4-carbonyl chloride B Verify Fume Hood Certification & Airflow A->B C Don Full PPE: - Goggles & Face Shield - Double Gloves - FR Lab Coat B->C D Prepare Spill Kit & Emergency Quench Station C->D E Handle Under Inert Atmosphere (if possible) D->E F Controlled, Slow Addition to Reaction Vessel E->F G Monitor Temperature and Reactivity F->G H Quench Residuals & Contaminated Equipment G->H I Segregate Waste Streams (Liquid, Solid, Sharps) H->I J Decontaminate Work Area I->J

Caption: A logical workflow for the safe handling of reactive acyl chlorides.

Emergency Response Protocols

Immediate and correct action is critical in any emergency involving this chemical.

  • Skin Contact: Immediately go to the nearest safety shower. While flushing with copious amounts of water for at least 15 minutes, remove all contaminated clothing.[11][20] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[5][20] Remove contact lenses if it is safe to do so. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[21] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Spill: Evacuate the immediate area. With appropriate respiratory protection and full PPE, cover the spill with a dry, inert absorbent material like sand or vermiculite. Do not use water or combustible materials.[10] Collect the material into a sealable, labeled container for hazardous waste disposal.

Waste Management and Disposal Plan

All waste streams containing 1-Methyl-2-oxopiperidine-4-carbonyl chloride or its byproducts are considered hazardous waste.

Quenching Protocol for Residual Amounts

Small amounts of residual material (e.g., on a spatula or in a reaction flask) can be cautiously neutralized before cleaning. This process is hazardous and must be performed in a fume hood.

  • Prepare a beaker with a stirred, non-aqueous solvent like isopropanol or THF, cooled in an ice bath.

  • Slowly introduce the item with the residual chemical into the cold solvent.

  • Alternatively, for glassware, slowly add the cold quenching solvent to the flask. Be prepared for a vigorous reaction and gas evolution (HCl).

  • Once the reaction has ceased, the resulting mixture should be collected as hazardous liquid waste.

Disposal Streams
Waste StreamDisposal ProcedureRationale
Bulk/Unused Reagent Do not attempt to neutralize large quantities. Dispose of in its original container as hazardous waste.Neutralizing large amounts is extremely dangerous due to the highly exothermic reaction.
Reaction Mixtures Collect in a designated, sealed, and clearly labeled hazardous waste container.Reaction byproducts and unreacted starting material remain hazardous.
Contaminated Solids Includes gloves, absorbent pads, and contaminated paper towels. Collect in a sealed plastic bag, label clearly, and dispose of as solid hazardous waste.Prevents exposure to personnel and release of residual chemicals into the environment.
Empty Reagent Bottle Cautiously rinse three times with a dry solvent (e.g., dichloromethane). Collect all rinsate as hazardous liquid waste. Deface the label and dispose of the bottle as contaminated solid waste.[2]The empty container will contain hazardous residue that must be managed properly.

All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[22][23] Never pour this chemical or its waste down the drain.[23]

References

  • BASF. (n.d.). Acid Chlorides and Chloroformates - Safety and Handling.
  • Apollo Scientific. (2022). Safety Data Sheet: 4-Methylpiperazine-1-carbonyl chloride hydrochloride.
  • TCI Chemicals. (n.d.). Safety Data Sheet: Methyl 4-Oxopiperidine-3-carboxylate Hydrochloride.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-Acetylpiperidine-4-carbonyl chloride.
  • Capot Chemical. (2008). MSDS of 1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride.
  • Standard Operating Procedure: Hydrochloric Acid. (n.d.).
  • Sigma-Aldrich. (n.d.). 1-methyl-2-oxopiperidine-4-carbonyl chloride.
  • GHC. (2024). Safety Data Sheet: Carbonyl Chloride.
  • CDC/NIOSH. (n.d.). First Aid Procedures for Chemical Hazards.
  • Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.
  • wikiHow. (2026). 3 Ways to Dispose of Acid Safely.
  • Guidelines For The Safe Use Of Laboratory Fume Hoods. (n.d.).
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride.
  • BenchChem. (2025). Personal protective equipment for handling 2-Hydroxy-3,5-diiodobenzoyl chloride.
  • sathee jee. (n.d.). Chemistry Acid Chloride.
  • Cornell University EHS. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types.
  • SAFETY GUIDELINE: Laboratory Fume Hoods. (n.d.).
  • Chemistry Stack Exchange. (2023). Safe disposal of hydrochloric acid.
  • Organic Syntheses Procedure. (n.d.).
  • Laboratory Design. (2017). A Guide to Fume Hood Codes and Standards.
  • ICSC. (n.d.). ICSC 0210 - ACETYL CHLORIDE.
  • UNLV Risk Management & Safety. (n.d.). Chemical Fume Hood Guide.
  • BenchChem. (2025). Navigating the Challenges of a Moisture-Sensitive Reagent: A Technical Guide to 4-Acetylpiperidine-1-carbonyl chloride.
  • Princeton University EHS. (n.d.). Hazardous Chemical Exposures.
  • Cornell University EHS. (n.d.). 2.1 Chemical Fume Hoods.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.